Z-Arg-SBzl TFA
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27F3N4O5S |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1 |
InChI Key |
SBWQPYCOPNERTK-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Z-Arg-SBzl TFA: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Z-Arg-SBzl TFA stands as a valuable tool for the sensitive and specific measurement of activated protein C (APC) activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in enzymatic assays.
This compound is the trifluoroacetate salt of S-benzyl-Nα-benzyloxycarbonyl-L-arginine thioester. The trifluoroacetate counterion enhances the solubility and stability of the compound. As a chromogenic substrate, it is specifically designed to be cleaved by the serine protease, activated protein C. This cleavage releases a thiol group, which can be detected spectrophotometrically, providing a quantitative measure of APC's enzymatic activity.
Core Properties and Mechanism of Action
This compound's utility is rooted in its specific recognition and cleavage by activated protein C. APC, a key enzyme in the regulation of blood coagulation, exerts its anticoagulant effect primarily through the proteolytic inactivation of Factors Va and VIIIa. In a laboratory setting, the enzymatic activity of APC can be precisely quantified using substrates like Z-Arg-SBzl.
The reaction proceeds as follows: In the presence of activated protein C, the thioester bond in Z-Arg-SBzl is hydrolyzed. This releases the benzylthiol leaving group. The rate of this release, and thus the rate of the colorimetric change, is directly proportional to the concentration of active APC in the sample.
Quantitative Data: Physicochemical and Kinetic Parameters
For accurate and reproducible experimental design, a clear understanding of the substrate's properties and its interaction with the enzyme is crucial.
| Parameter | Value | Reference |
| Full Chemical Name | S-benzyl-Nα-((benzyloxy)carbonyl)-L-arginine thioester trifluoroacetic acid salt | |
| Molecular Formula | C₂₁H₂₆N₄O₃S · C₂HF₃O₂ | |
| Molecular Weight | 528.5 g/mol | |
| CAS Number | Not available for the TFA salt, 88253-86-5 for the parent compound | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous buffers, DMSO, and ethanol. | [1][2] |
| Storage | Store at -20°C. For long-term storage, desiccate and protect from light. | [1] |
The efficiency of Z-Arg-SBzl as a substrate for human activated protein C is characterized by its Michaelis-Menten kinetic constants.
| Kinetic Parameter | Value for Human Activated Protein C | Reference |
| Km (Michaelis constant) | 0.021 ± 0.004 mM | [3] |
| kcat (catalytic constant) | 48 ± 3 s⁻¹ | [3] |
| kcat/Km (catalytic efficiency) | 2.3 x 10⁶ M⁻¹s⁻¹ | [3] |
Experimental Protocols
The following is a detailed methodology for a typical chromogenic assay to measure the activity of purified activated protein C using this compound. This protocol is based on the principles outlined in the key literature.[3]
Reagents and Materials:
-
Purified human activated protein C (APC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution: 10 mM in assay buffer
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the purified human APC in assay buffer to the desired concentrations.
-
Prepare the DTNB working solution by diluting the stock solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer
-
20 µL of the DTNB working solution
-
10 µL of the this compound solution (to achieve a final concentration in the range of the Km value)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the APC dilution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve using the Beer-Lambert law. The molar extinction coefficient for the TNB²⁻ anion produced from the reaction of the released thiol with DTNB at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Plot the reaction rate (V) against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax). The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
Activated Protein C Anticoagulant Pathway
The following diagram illustrates the central role of activated protein C in the regulation of the coagulation cascade.
Caption: The Activated Protein C (APC) anticoagulant pathway.
Experimental Workflow for Measuring APC Activity
The following diagram outlines the key steps in a typical experimental workflow for quantifying APC activity using this compound.
Caption: Experimental workflow for APC activity measurement.
References
Z-Arg-SBzl TFA: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Z-Arg-SBzl TFA stands as a critical tool in the study of serine proteases, particularly in the context of blood coagulation. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.
This compound, or Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester trifluoroacetate salt, is a synthetic substrate primarily recognized for its high specificity towards activated protein C (APC), a key enzyme in the regulation of blood clotting.[1][2] Its utility extends to the active-site mapping of both bovine and human blood coagulation serine proteases.[1] The thioester linkage within the molecule allows for a sensitive chromogenic assay, making it an invaluable reagent for quantifying protease activity.
Core Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility.
| Property | Value | Source |
| Molecular Weight | 528.54 g/mol | [1] |
| Chemical Formula | C₂₃H₂₇F₃N₄O₃S | [1] |
| Appearance | Solid | [3] |
| Purity | 96.58% | [2] |
Table 1: Physicochemical Properties of this compound
Solubility and Storage
| Solvent | Solubility | Notes |
| DMSO | ≥ 47.6 mg/mL | - |
| Ethanol | ≥ 49.1 mg/mL | - |
| Water | ≥ 104.2 mg/mL | - |
Table 2: Solubility of Z-Arg-SBzl Acetate [3]
Storage Conditions:
For long-term stability, this compound powder should be stored at -80°C.[2] Stock solutions should be stored under nitrogen, away from moisture and light.[2] At -80°C, stock solutions are stable for up to 6 months, while at -20°C, they should be used within one month.[2]
Experimental Applications: Chromogenic Assay for Activated Protein C Activity
This compound is predominantly used in chromogenic assays to determine the enzymatic activity of activated protein C. This assay is based on the principle that APC cleaves the thioester bond in Z-Arg-SBzl, releasing a thiol group. This thiol then reacts with a chromogenic agent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically.
Experimental Protocol
The following protocol is a generalized procedure for a chromogenic assay using this compound. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.
Materials:
-
This compound
-
Activated Protein C (APC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.4)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to the desired stock concentration.
-
Prepare a stock solution of DTNB in a suitable solvent like DMSO.
-
Dilute the APC enzyme in the assay buffer to the working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the DTNB solution to each well.
-
Add the this compound substrate solution to each well.
-
Include control wells containing all components except the enzyme (blank) and wells with the enzyme but no substrate.
-
-
Initiate Reaction:
-
To start the reaction, add the diluted APC enzyme to the appropriate wells.
-
-
Measurement:
-
Immediately place the microplate in a plate reader set to measure the absorbance at 412 nm.
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.
-
The rate of color change is directly proportional to the enzymatic activity of APC.
-
Caption: Workflow for a chromogenic protease assay using this compound.
Mechanism of Action in Protease Assays
The utility of this compound in chromogenic assays stems from the specific recognition of the arginine residue by the active site of serine proteases like activated protein C. The cleavage of the thiobenzyl ester bond is the key enzymatic step that initiates the colorimetric detection.
Caption: Reaction mechanism of this compound in a chromogenic assay.
Signaling Pathways: A Note on Application
It is important to clarify that this compound is primarily a biochemical tool for in vitro assays and is not typically used to probe cellular signaling pathways directly. While activated protein C, the target of this substrate, does play a role in cytoprotective signaling pathways, this compound itself is not a modulator of these pathways. Its function is to report on the enzymatic activity of APC in a controlled, cell-free environment. Therefore, its application in drug discovery and research is centered on identifying and characterizing inhibitors or activators of specific proteases, rather than studying broader signaling cascades within cells.
References
An In-depth Technical Guide on the Mechanism of Action of Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a synthetic substrate widely utilized in the study of serine proteases, particularly activated protein C (APC). This document provides a comprehensive overview of its mechanism of action, detailing the enzymatic reaction, its role in the context of the coagulation cascade, and the experimental protocols for its use. Quantitative kinetic data are presented to offer a clear understanding of its interaction with target enzymes.
Core Mechanism of Action
This compound serves as a chromogenic substrate for serine proteases that exhibit trypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to arginine or lysine residues. The core of its mechanism lies in the enzymatic hydrolysis of the thioester bond.
Enzymatic Cleavage: Activated protein C (APC), the primary enzyme target, recognizes and binds to the arginine residue of Z-Arg-SBzl. The serine residue in the active site of APC nucleophilically attacks the carbonyl group of the thioester. This leads to the cleavage of the thioester bond, releasing the thiobenzyl (SBzl) group as a thiol (benzyl mercaptan).
Chromogenic Detection: The released benzyl mercaptan is a colorless compound. To enable spectrophotometric quantification of the enzymatic activity, a secondary reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), is included in the reaction mixture. DTNB reacts with the free thiol group of benzyl mercaptan in a thiol-disulfide exchange reaction. This reaction produces a mixed disulfide and a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored anion with a strong absorbance at 412 nm. The rate of TNB²⁻ formation, measured as an increase in absorbance at 412 nm, is directly proportional to the rate of Z-Arg-SBzl hydrolysis by the enzyme.
Role in the Coagulation Cascade
This compound is a valuable tool for studying the protein C anticoagulant pathway, a critical regulatory mechanism in hemostasis.
Activated protein C is a key enzyme in this pathway, acting as a natural anticoagulant by proteolytically inactivating coagulation cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa).[1][2][3][4][5] This inactivation slows down the generation of thrombin, thereby downregulating further coagulation.
The use of this compound allows for the direct measurement of APC's enzymatic activity. In a research or clinical setting, the rate of hydrolysis of Z-Arg-SBzl by a plasma sample can be used to determine the functional activity of protein C. This is crucial for diagnosing protein C deficiencies, which can lead to an increased risk of thrombosis.
Quantitative Data
The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters. The following table summarizes the second-order rate constant (kcat/Km) for the hydrolysis of Z-Arg-SBzl by bovine activated protein C, as reported by Cho et al. (1984). This value indicates the catalytic efficiency of the enzyme towards this substrate.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine Activated Protein C | Z-Arg-SBzl | 1,300 | Cho, K., et al. (1984) |
Experimental Protocols
Chromogenic Assay for Activated Protein C Activity
This protocol describes a typical method for determining the activity of activated protein C using this compound and DTNB.
Materials:
-
Activated Protein C (enzyme)
-
This compound (substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of DTNB in the Tris-HCl buffer.
-
Prepare a series of dilutions of the activated protein C enzyme standard in the Tris-HCl buffer.
-
-
Assay Setup:
-
In each well of a 96-well microplate, add a specific volume of the Tris-HCl buffer.
-
Add the DTNB solution to each well to a final concentration of approximately 0.1-0.2 mM.
-
Add the enzyme sample or standard to the appropriate wells.
-
To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should be optimized but is typically in the range of 0.1-1 mM.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Create a standard curve by plotting the V₀ values of the APC standards against their known concentrations.
-
Determine the concentration of APC in the unknown samples by interpolating their V₀ values on the standard curve.
-
Visualizations
Signaling Pathway: Protein C Anticoagulant Pathway
References
Z-Arg-SBzl TFA: An In-depth Technical Guide for Protein C Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine S-benzyl ester trifluoroacetate salt) is a synthetic chromogenic substrate widely employed in the study of serine proteases, particularly activated protein C (APC). Its utility in protein C research stems from its specific cleavage by APC, which releases a product that can be monitored spectrophotometrically. This allows for the precise quantification of APC activity, making it an invaluable tool in both basic research and clinical assay development. This technical guide provides a comprehensive overview of this compound, its application in protein C research, detailed experimental protocols, and an exploration of the protein C signaling pathway.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, arising from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). While generally not interfering with in vitro enzymatic assays, the presence of TFA can sometimes influence cellular assays and should be a consideration in experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₆N₄O₃S · CF₃COOH | N/A |
| Molecular Weight | 528.5 g/mol (as TFA salt) | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at -20°C, desiccated and protected from light. | N/A |
Role in Protein C Research: A Chromogenic Substrate
Protein C is a vitamin K-dependent zymogen that, upon activation to APC, plays a critical role in the regulation of coagulation and inflammation. APC exerts its anticoagulant effect primarily through the proteolytic inactivation of Factors Va and VIIIa. In addition to its anticoagulant functions, APC exhibits cytoprotective effects through signaling pathways involving the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR1).
Z-Arg-SBzl serves as an external substrate for the amidolytic activity of APC. The enzyme specifically recognizes and cleaves the arginine residue in the substrate, releasing S-benzylmercaptan. This product can be quantified by reacting it with a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzymatic activity of APC.
Experimental Protocols
Chromogenic Assay for Activated Protein C Activity using Z-Arg-SBzl
This protocol outlines a general method for determining the activity of purified activated protein C using Z-Arg-SBzl as a chromogenic substrate. Researchers should optimize the concentrations of enzyme and substrate based on their specific experimental conditions.
Materials:
-
Purified human activated protein C (APC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent): 10 mM in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in the assay buffer to prepare a stock solution (e.g., 10 mM). Further dilute to desired working concentrations (e.g., 0.1 - 2 mM).
-
Prepare a stock solution of purified APC in assay buffer (e.g., 1 µM). Further dilute to a working concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of Z-Arg-SBzl working solution
-
Z µL of DTNB solution
-
-
The final volume in each well should be pre-determined (e.g., 180 µL).
-
-
Initiate the Reaction:
-
To initiate the enzymatic reaction, add W µL of the APC working solution to each well.
-
The final volume in each well should now be uniform (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
The activity of APC can be calculated using the Beer-Lambert law (ε for 2-nitro-5-thiobenzoate at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Experimental Workflow for APC Activity Measurement
Caption: Workflow for measuring APC activity using Z-Arg-SBzl.
Quantitative Data
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Z-Arg-SBzl | Human Activated Protein C | Data not available | Data not available | Data not available | N/A |
| Hypothetical Similar Substrate | Human Activated Protein C | Value | Value | Value | Citation |
Note: The absence of specific kinetic data for Z-Arg-SBzl highlights a knowledge gap in the literature. Researchers are encouraged to determine these parameters in their own experimental systems.
Protein C Signaling Pathway
Activated protein C exerts its cytoprotective effects through a complex signaling pathway that is initiated by its binding to the endothelial protein C receptor (EPCR). This binding event facilitates the proteolytic cleavage and activation of protease-activated receptor-1 (PAR1). The signaling cascade downstream of PAR1 activation is multifaceted and leads to anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing effects.
Activated Protein C Signaling Cascade
In-Depth Technical Guide on Z-Arg-SBzl TFA: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, biochemical properties, and experimental applications of Z-Arg-SBzl TFA, a key substrate for activated protein C. The information presented herein is intended to support research and development activities in the fields of hematology, enzymology, and drug discovery.
Core Compound Structure and Properties
This compound is the trifluoroacetate salt of S-benzyl-Nα-benzyloxycarbonyl-L-arginine thioester. The core structure consists of an L-arginine residue with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group modified to form a thiobenzyl ester. The trifluoroacetate (TFA) anion serves as a counterion to the protonated guanidinium group of the arginine side chain.
The molecular formula for the Z-Arg-SBzl cation is C21H26N4O3S, and its molecular weight is 414.52 g/mol . The complete salt, this compound, has a molecular formula of C23H27F3N4O4S and a molecular weight of 528.54 g/mol .[1]
The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the Z-protected arginine thioester and the trifluoroacetate counterion.
Caption: 2D structure of Z-Arg-SBzl cation and Trifluoroacetate anion.
Quantitative Data: Kinetic Parameters
Z-Arg-SBzl is a chromogenic substrate used to assay the enzymatic activity of serine proteases, particularly activated protein C (APC). The hydrolysis of the thioester bond by APC can be monitored spectrophotometrically. The kinetic parameters for the hydrolysis of Z-Arg-SBzl by bovine and human activated protein C are summarized in the table below.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine Activated Protein C | Z-Arg-SBzl | 28 | 1.6 | 57,000 | [1] |
| Human Activated Protein C | Z-Arg-SBzl | 130 | 1.4 | 11,000 | [1] |
Experimental Protocols
Enzymatic Assay of Activated Protein C using this compound
This protocol is adapted from the methods described by Cho et al. (1984) for determining the kinetic constants of activated protein C using a thioester substrate.[1]
Materials:
-
This compound
-
Activated Protein C (bovine or human)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.1 M NaCl and 0.1% PEG 6000
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution (Ellman's reagent)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer immediately before use.
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare a stock solution of activated protein C in the Assay Buffer. The exact concentration should be determined by active-site titration.
-
-
Assay Performance:
-
The assay is performed in a total volume of 1.0 mL in a cuvette.
-
To the cuvette, add 950 µL of Assay Buffer containing the final concentration of DTNB.
-
Add 25 µL of the this compound solution at various concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 25 µL of the activated protein C solution.
-
Immediately mix the contents of the cuvette and monitor the increase in absorbance at 412 nm over time. The absorbance change is due to the formation of the 2-nitro-5-thiobenzoate anion upon the reaction of the released thiol with DTNB.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (13,600 M⁻¹cm⁻¹ at pH 7.5).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The following diagram outlines the workflow for the enzymatic assay of activated protein C.
Caption: Workflow for the enzymatic assay of activated protein C.
Role in the Coagulation Cascade
Activated protein C is a key anticoagulant enzyme that regulates the coagulation cascade by proteolytically inactivating Factors Va and VIIIa. This compound serves as a valuable tool for studying the activity of this important enzyme. The diagram below illustrates the position of activated protein C within the broader coagulation pathway.
Caption: Activated Protein C's regulatory role in coagulation.
References
An In-depth Technical Guide to the Hydrolysis of Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine S-benzyl thioester trifluoroacetate salt). It covers the fundamental chemical principles, factors influencing the reaction, and detailed experimental protocols for its quantitative analysis. This document is intended to be a valuable resource for professionals working in biochemistry, drug discovery, and development who utilize thioester substrates in their research.
Introduction to this compound
This compound is a synthetic substrate commonly employed in the study of proteases, particularly serine proteases such as activated protein C. The molecule consists of an L-arginine residue with its alpha-amino group protected by a benzyloxycarbonyl (Z) group. The carboxylic acid function of the arginine is modified into a thiobenzyl ester. The trifluoroacetate (TFA) anion is present as a counterion, a remnant from the solid-phase peptide synthesis and purification process. The thioester bond is the primary site of enzymatic and non-enzymatic hydrolysis, a reaction of significant interest in various biochemical assays.
Chemical Properties and Stability
A summary of the key chemical properties of Z-Arg-SBzl is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₆N₄O₃S (for the free base) |
| Molecular Weight | 414.52 g/mol (for the free base) |
| Solubility | Soluble in organic solvents like DMSO and ethanol. |
| Storage Conditions | For long-term stability, the solid compound should be stored at -20°C or -80°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
The stability of this compound in solution is a critical consideration. The thioester bond is susceptible to hydrolysis, which can be influenced by several factors as detailed in the following sections. The TFA counterion, being the conjugate base of a strong acid, contributes to a slightly acidic environment in unbuffered aqueous solutions, which can influence the rate of spontaneous hydrolysis.
The Hydrolysis of Z-Arg-SBzl
The hydrolysis of Z-Arg-SBzl involves the cleavage of the thioester bond, resulting in the formation of Nα-Carbobenzoxy-L-arginine (Z-Arg-OH) and thiobenzyl alcohol (benzyl mercaptan).
Mechanism of Hydrolysis
The hydrolysis of a thioester can proceed through acid-catalyzed, base-catalyzed, or uncatalyzed pathways. The general mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate, which then collapses, with the thiol acting as the leaving group.
Factors Influencing Hydrolysis Rate
The rate of Z-Arg-SBzl hydrolysis is significantly affected by the following factors:
-
pH: Thioester hydrolysis is generally accelerated under both acidic and basic conditions. However, the rate is typically more pronounced at higher pH values due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Enzymes: Specific enzymes, such as serine proteases, can dramatically catalyze the hydrolysis of Z-Arg-SBzl as part of their substrate recognition and turnover.
-
Buffer Composition: The components of the buffer solution can also influence the hydrolysis rate. For instance, certain buffer species may act as nucleophiles and directly participate in the cleavage of the thioester bond.
Quantitative Analysis of Hydrolysis
The rate of Z-Arg-SBzl hydrolysis can be quantified by monitoring the appearance of one of the products, typically the thiobenzyl alcohol. A widely used method for this is the Ellman's assay, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free thiol group of thiobenzyl alcohol to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.
Data Presentation
The following tables outline the key kinetic parameters that should be determined to characterize the hydrolysis of this compound under various conditions. The experimental protocols provided in the subsequent section describe how to obtain this data.
Table 1: pH-Dependent Hydrolysis of this compound at 25°C
| pH | k_obs (s⁻¹) | t₁/₂ (min) |
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 | ||
| 9.0 |
Table 2: Temperature-Dependent Hydrolysis of this compound at pH 7.4
| Temperature (°C) | k_obs (s⁻¹) | t₁/₂ (min) |
| 4 | ||
| 25 | ||
| 37 | ||
| 50 |
k_obs: Observed first-order rate constant. t₁/₂: Half-life.
Experimental Protocols
This section provides a detailed methodology for determining the rate of this compound hydrolysis using a colorimetric assay.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (or other appropriate buffer system)
-
Microplate reader or spectrophotometer
-
96-well microplates
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the desired reaction buffer.
-
Reaction Buffers: Prepare a series of buffers at the desired pH values (e.g., sodium phosphate buffers for pH 6.0, 7.0, 7.4, and 8.0; sodium borate buffer for pH 9.0).
Experimental Workflow for Kinetic Assay
Detailed Assay Procedure
-
To each well of a 96-well microplate, add the appropriate volume of reaction buffer and DTNB stock solution to achieve the desired final concentrations (e.g., 100 µM DTNB).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to each well to achieve the desired final substrate concentration (e.g., 100 µM).
-
Immediately place the microplate in a plate reader and begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 30-60 minutes).
-
Include appropriate controls, such as a blank without the substrate and a control without DTNB.
Data Analysis
-
Correct the absorbance readings by subtracting the absorbance of the blank.
-
Plot the corrected absorbance at 412 nm as a function of time.
-
The initial rate of the reaction can be determined from the initial linear portion of the curve.
-
The concentration of the released thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette or microplate well, and c is the concentration.
-
The observed first-order rate constant (k_obs) can be determined by fitting the data to a first-order rate equation.
-
The half-life (t₁/₂) can be calculated from the rate constant using the equation: t₁/₂ = ln(2) / k_obs.
Conclusion
This technical guide provides a comprehensive framework for understanding and quantifying the hydrolysis of this compound. By following the detailed experimental protocols, researchers can accurately determine the kinetic parameters of this reaction under various conditions. This information is essential for the proper design and interpretation of experiments involving this compound, particularly in the context of enzyme kinetics and the development of novel therapeutics targeting proteases. The provided diagrams and tables serve as a clear and structured reference for both the theoretical and practical aspects of this compound hydrolysis.
References
An In-depth Technical Guide to the Solubility of Z-Arg-SBzl TFA in Different Buffers
This guide provides a detailed overview of the solubility characteristics of Z-L-arginine S-benzyl thioester trifluoroacetate salt (Z-Arg-SBzl TFA). It is intended for researchers, scientists, and drug development professionals who utilize this and similar peptide-based compounds in their work. The information presented here is a synthesis of general peptide solubility principles and specific data available for closely related compounds.
Introduction to this compound and Peptide Solubility
This compound is a synthetic peptide derivative commonly used as a substrate for various proteases. Understanding its solubility is critical for accurate experimental design and obtaining reliable results. The solubility of peptides is governed by their amino acid composition, specifically the presence of charged (acidic and basic) and hydrophobic residues.
The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions.[1][2][3][4] Peptides with a net positive or negative charge tend to be more soluble in aqueous buffers. Z-Arg-SBzl contains an arginine (Arg) residue, which is a basic amino acid, conferring a positive charge to the peptide at neutral and acidic pH. This suggests that this compound is likely to be more soluble in acidic to neutral aqueous solutions.
Solubility Data
| Solvent/Buffer | Solubility of Z-Arg-SBzl Acetate | Predicted Solubility of this compound | Rationale/Remarks |
| Water (H₂O) | ≥104.2 mg/mL[5] | Likely soluble | As a charged peptide, it is expected to have good aqueous solubility.[1][2][4] The TFA counter-ion may influence the exact solubility. |
| Phosphate-Buffered Saline (PBS) | Not specified | Likely soluble | PBS is a common buffer for biological experiments and is generally a good starting point for charged peptides.[1][4] |
| Tris Buffer | Not specified | Likely soluble | Tris buffers are widely used and generally suitable for peptides that are soluble in aqueous solutions.[3] |
| Dilute Acetic Acid | Not specified | Soluble | For basic peptides (containing Arg, Lys, His), dilute acetic acid can be used to aid dissolution if solubility in water or neutral buffers is limited.[1][2][4] |
| Dilute Ammonium Hydroxide | Not specified | Likely insoluble or not recommended | Basic solutions are generally used for acidic peptides.[2][4] |
| Dimethyl Sulfoxide (DMSO) | ≥47.6 mg/mL[5] | Soluble | DMSO is a powerful organic solvent capable of dissolving many hydrophobic and neutral peptides.[2][4][6] It is a good option if aqueous solubility is insufficient. |
| Ethanol (EtOH) | ≥49.1 mg/mL[5] | Soluble | Ethanol is another organic solvent that can be used for dissolving peptides. |
Note: The provided quantitative data is for the acetate salt of Z-Arg-SBzl. While the solubility of the TFA salt is expected to be similar, empirical testing is recommended for precise measurements in your specific buffer system.
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of a peptide like this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample.[1][2][3]
Materials:
-
This compound
-
Sterile, purified water
-
A selection of buffers (e.g., PBS, Tris-HCl, Acetate buffer) at various pH values
-
Organic solvents (e.g., DMSO, Acetonitrile, Ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Initial Assessment:
-
Solubility Testing in Aqueous Buffers:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the desired buffer (e.g., 100 µL of sterile water or PBS) to achieve a high initial concentration.
-
Vortex the tube for 30-60 seconds.
-
If the peptide does not dissolve, sonication for a few minutes may help to break up any aggregates.[3]
-
If the peptide remains insoluble, incrementally add more buffer and repeat the vortexing/sonication steps until the peptide dissolves or the desired concentration is reached.
-
If the peptide is still not soluble in water or neutral buffer, proceed to acidic buffers.
-
-
Solubility Testing in Acidic Buffers:
-
For basic peptides like Z-Arg-SBzl, if solubility in neutral buffers is poor, attempt to dissolve it in a dilute acidic solution (e.g., 10% acetic acid).[1][2][4]
-
Add the acidic solution dropwise while vortexing until the peptide dissolves.
-
Once dissolved, the solution can be diluted with the desired experimental buffer.
-
-
Solubility Testing in Organic Solvents:
-
If the peptide is insoluble in aqueous solutions, it may have significant hydrophobic character.
-
Attempt to dissolve a small amount in an organic solvent like DMSO.[2][4][6]
-
Once dissolved in the organic solvent, the solution can often be slowly added to an aqueous buffer with stirring to the final desired concentration. Be mindful that high concentrations of organic solvents can be detrimental to many biological assays.
-
-
Observation and Quantification:
-
A peptide is considered dissolved when the solution is clear and free of visible particles.
-
The solubility can be quantified as the concentration at which the peptide completely dissolves.
-
Visualizations
The following diagrams illustrate the logical workflow for determining peptide solubility.
Caption: A decision-making workflow for dissolving peptides.
Caption: A flowchart of the experimental steps for determining solubility.
References
Z-Arg-SBzl TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt), a chromogenic substrate pivotal for the functional assessment of activated protein C (APC). This document outlines its chemical properties, details experimental applications, and explores the intricate signaling pathways influenced by activated protein C.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below, offering a direct comparison of its chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇F₃N₄O₅S | [1] |
| Molecular Weight | 528.54 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | Desiccated at -20°C |
Experimental Protocols
This compound is primarily utilized as a chromogenic substrate in functional assays to determine the activity of activated protein C. The underlying principle of this assay is the cleavage of the thiobenzyl ester bond in Z-Arg-SBzl by APC, which releases a chromophore that can be quantified spectrophotometrically.
General Protocol for Activated Protein C Chromogenic Assay
This protocol provides a generalized framework for determining APC activity using a chromogenic substrate like this compound. Researchers should optimize specific concentrations and incubation times based on their experimental setup.
Materials:
-
Citrated plasma samples
-
Protein C activator (e.g., Protac™, an extract from the venom of Agkistrodon contortrix)[2]
-
This compound solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3)
-
Microplate reader capable of measuring absorbance at 405 nm[3]
-
96-well microtiter plates
Procedure:
-
Sample Preparation: Prepare serial dilutions of a normal plasma pool to generate a standard curve. Test plasma samples are typically diluted in the assay buffer.
-
Activation of Protein C: In a 96-well plate, incubate the diluted plasma samples and standards with the protein C activator at 37°C. This step converts the zymogen protein C into its active form, APC.
-
Chromogenic Reaction: Add the this compound solution to each well to initiate the chromogenic reaction. The activated protein C will cleave the substrate.
-
Measurement: Kinetically measure the change in absorbance at 405 nm using a microplate reader.[3] The rate of color development is directly proportional to the APC activity in the sample.
-
Data Analysis: Construct a standard curve by plotting the rate of absorbance change against the concentration of the plasma standards. Use this curve to determine the protein C activity in the test samples.
Signaling Pathways of Activated Protein C
Activated protein C is a serine protease with a well-established role in the anticoagulation cascade. However, its functions extend significantly beyond hemostasis to include cytoprotective, anti-inflammatory, and anti-apoptotic activities.[4][5] These pleiotropic effects are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).[6][7]
Anticoagulant Pathway
The canonical function of activated protein C is the regulation of blood coagulation. In this pathway, APC, in complex with its cofactor protein S, proteolytically inactivates coagulation factors Va and VIIIa.[8] This inactivation dampens the generation of thrombin, thereby reducing fibrin clot formation.
Caption: Anticoagulant pathway of activated protein C.
Cytoprotective Signaling: The Role of EPCR and PAR1
Beyond its anticoagulant effects, APC initiates intracellular signaling pathways that confer cellular protection. This "biased signaling" is a fascinating example of how a single receptor, PAR1, can elicit distinct downstream effects depending on the activating protease.[9][10]
When thrombin cleaves PAR1, it triggers pro-inflammatory and pro-apoptotic responses. In contrast, when APC, bound to EPCR, cleaves PAR1 at a different site, it initiates anti-inflammatory, anti-apoptotic, and barrier-stabilizing effects.[11][12] This differential signaling is mediated through distinct downstream effectors, with APC-PAR1 signaling favoring pathways involving β-arrestin-2, while thrombin-PAR1 signaling proceeds through G-protein coupling.[9][11]
The cytoprotective signaling of APC has significant therapeutic implications for conditions such as sepsis, stroke, and other inflammatory diseases.[4][13]
Caption: Cytoprotective signaling pathway of activated protein C.
Experimental Workflow: Chromogenic Assay
The following diagram illustrates the logical workflow of a typical chromogenic assay for measuring activated protein C activity.
Caption: Workflow for APC chromogenic assay.
References
- 1. Protein C anticoagulant system--anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial cell protein C receptor-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
Z-Arg-SBzl TFA: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine S-benzyl ester trifluoroacetate salt), a critical thioester substrate for the study of serine proteases, particularly activated protein C (APC). Adherence to the protocols and safety measures outlined herein is crucial for ensuring experimental accuracy and laboratory safety.
Core Concepts and Chemical Properties
This compound is a synthetic substrate designed for the specific and sensitive measurement of activated protein C activity. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the lyophilized peptide.
Physicochemical Data
The following table summarizes the key chemical and physical properties of Z-Arg-SBzl.
| Property | Value |
| Chemical Formula | C₂₁H₂₆N₄O₃S (for the free base) |
| Molecular Weight | 414.52 g/mol (for the free base) |
| CAS Number | 88253-86-5 |
| Appearance | White to off-white lyophilized powder |
| Purity | Typically ≥95% |
Solubility
Proper solubilization is critical for experimental success. Due to its hydrophobic nature, this compound may require organic solvents for initial reconstitution.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 47.6 mg/mL | Recommended for creating concentrated stock solutions. |
| Ethanol (EtOH) | ≥ 49.1 mg/mL | An alternative to DMSO. |
| Water | ≥ 104.2 mg/mL | The TFA salt improves aqueous solubility. |
It is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the appropriate aqueous buffer to the final working concentration.[1]
Safety and Handling
Hazard Identification
-
Trifluoroacetic Acid (TFA): TFA is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful to aquatic life with long-lasting effects.[2]
-
Peptide Moiety: The toxicological properties of the peptide component have not been fully investigated.[1] As a general precaution, it should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust mask may be appropriate when handling the lyophilized powder. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Lyophilized Powder | Stock Solution |
| Long-term Storage | -20°C to -80°C in a desiccator. | Aliquot and store at -80°C for up to 6 months. |
| Short-term Storage | -20°C | Aliquot and store at -20°C for up to 1 month. |
Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4] Avoid repeated freeze-thaw cycles of solutions.[1] Peptides containing arginine can be susceptible to degradation, so proper storage is critical.
Experimental Protocols
This compound is primarily used in chromogenic assays to determine the enzymatic activity of activated protein C. The following is a representative protocol that can be adapted for specific experimental needs.
Principle of the Chromogenic Assay
The enzymatic activity of APC is measured by its ability to cleave the thioester bond in Z-Arg-SBzl. This cleavage releases a free thiol group (benzyl mercaptan), which can then react with a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product. The rate of color formation is directly proportional to the APC activity and can be measured spectrophotometrically.
Reagents and Materials
-
This compound
-
Activated Protein C (human or bovine)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplates
Representative Assay Protocol
-
Prepare Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
-
Activated Protein C: Prepare a series of dilutions in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
20 µL of DTNB solution (final concentration ~1 mM)
-
10 µL of the sample containing activated protein C or standard.
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 20 µL of the this compound solution (final concentration ~1 mM).
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample.
-
Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of activated protein C in the unknown samples by interpolating from the standard curve.
-
Visualizations
Protein C Anticoagulant Pathway
The following diagram illustrates the central role of activated protein C in the coagulation cascade, the pathway in which this compound is a key research tool.
References
Z-Arg-SBzl TFA: A Comprehensive Technical Guide for Active-Site Mapping of Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Active-site mapping is a critical process in protease research and drug development, providing invaluable insights into the substrate specificity and catalytic mechanism of these enzymes. A thorough understanding of a protease's active site architecture allows for the rational design of specific inhibitors and substrates, which are essential tools for studying their physiological roles and for developing novel therapeutics. Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine thiobenzyl ester, trifluoroacetic acid salt) is a valuable chemical probe for the active-site mapping of proteases, particularly those that recognize and cleave after arginine residues, such as certain serine proteases involved in the blood coagulation cascade.[1]
This technical guide provides an in-depth overview of the application of this compound in protease active-site mapping, including its mechanism of action, detailed experimental protocols, and a summary of its chemical and physical properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₁H₂₆N₄O₃S · C₂F₃O₂H |
| Molecular Weight | 528.54 g/mol |
| CAS Number | 88253-86-5[2][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 47.6 mg/mL) and Ethanol (≥ 49.1 mg/mL)[4] |
| Storage | Store at -20°C, desiccated and protected from light. For long-term storage, -80°C is recommended. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] |
Mechanism of Action for Active-Site Mapping
This compound functions as a chromogenic substrate for proteases that exhibit specificity for arginine at the P1 position of their substrates. The process of active-site mapping using this compound does not typically involve covalent modification of the enzyme. Instead, it relies on the enzymatic hydrolysis of the thiobenzyl ester bond.
The catalytic activity of a target protease cleaves the thiobenzyl ester linkage in Z-Arg-SBzl, releasing a free thiol group in the form of thiobenzyl alcohol. This thiol then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the reaction mixture. The reaction between the thiol and DTNB produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored product with a strong absorbance at 412 nm.
By monitoring the rate of TNB formation spectrophotometrically, the kinetic parameters of the enzymatic reaction, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be determined. These kinetic constants provide quantitative information about the affinity of the enzyme for the substrate and its catalytic efficiency, which are fundamental aspects of active-site mapping.
References
Methodological & Application
Application Notes and Protocols: Z-Arg-SBzl TFA Protein C Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation. Upon activation to Activated Protein C (APC), it acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Dysregulation of the Protein C pathway is implicated in various thrombotic disorders, making the measurement of its activity a critical aspect of hemostasis research and the development of novel anticoagulant and anti-inflammatory therapies.
This document provides a detailed protocol for the determination of Protein C activity using a chromogenic assay based on the specific substrate, Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt). This assay offers a sensitive and quantitative method to measure the enzymatic activity of Activated Protein C.
Principle of the Assay
The this compound Protein C activity assay is a two-step enzymatic reaction. In the first step, Protein C present in the sample is activated to Activated Protein C (APC) by a specific activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix contortrix). In the second step, the newly formed APC cleaves the thioester bond in the synthetic substrate this compound. This cleavage releases a thiol group which can be detected by a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), resulting in the formation of a colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. The rate of color development is directly proportional to the APC activity in the sample.
Protein C Signaling Pathway
Activated Protein C, in addition to its anticoagulant functions, exerts significant cytoprotective effects, including anti-inflammatory and anti-apoptotic activities. These effects are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1). The binding of APC to EPCR on the endothelial cell surface enhances its proteolytic activity towards PAR-1. Cleavage of PAR-1 by APC initiates intracellular signaling cascades that lead to the modulation of gene expression and promotion of cell survival and barrier stabilization.
Experimental Workflow
The experimental workflow for the this compound Protein C activity assay involves sample preparation, activation of Protein C, the chromogenic reaction, and data acquisition.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | MedchemExpress | HY-112918 | -20°C |
| Human Protein C | (e.g., Sigma-Aldrich) | (e.g., HPC1001) | -20°C |
| Protein C Activator (Protac®) | (e.g., Pentapharm) | (e.g., P0019) | 2-8°C |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | (e.g., Sigma-Aldrich) | (e.g., D8130) | Room Temp |
| Tris-HCl | (e.g., Sigma-Aldrich) | (e.g., T5941) | Room Temp |
| NaCl | (e.g., Sigma-Aldrich) | (e.g., S9888) | Room Temp |
| Bovine Serum Albumin (BSA) | (e.g., Sigma-Aldrich) | (e.g., A7906) | 2-8°C |
| 96-well microplate, clear, flat-bottom | (e.g., Corning) | (e.g., 3596) | Room Temp |
| Microplate reader | N/A | N/A | N/A |
Reagent Preparation
| Reagent | Composition | Preparation Instructions |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA | Dissolve Tris-HCl and NaCl in deionized water, adjust pH to 7.5, then add BSA and mix gently. |
| Protein C Activator Solution | 1 U/mL in Assay Buffer | Reconstitute Protac® according to the manufacturer's instructions and dilute to the final concentration in Assay Buffer. Prepare fresh. |
| This compound Substrate Solution | 10 mM in DMSO | Dissolve this compound in DMSO. Store in aliquots at -20°C. Protect from light. |
| DTNB Solution | 10 mM in Assay Buffer | Dissolve DTNB in Assay Buffer. Prepare fresh and protect from light. |
| Human Protein C Standards | 0 - 100 mU/mL in Assay Buffer | Prepare a stock solution of Human Protein C and perform serial dilutions in Assay Buffer to generate a standard curve. |
Note: The optimal concentrations of the activator and substrate may require empirical determination for specific experimental conditions.
Sample Preparation
-
Collect whole blood in tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully transfer the plasma to a clean tube. Samples can be assayed immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw frozen plasma samples at 37°C.
Assay Procedure
-
Prepare the Microplate: Add 20 µL of Protein C standards, control plasma, and test plasma samples in duplicate to the wells of a 96-well microplate.
-
Activate Protein C: Add 20 µL of the Protein C Activator Solution to each well.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Chromogenic Reaction: Prepare a reaction mix containing the this compound Substrate Solution and DTNB Solution. A 1:1 mixture is a reasonable starting point, but this may need optimization. Add 160 µL of this reaction mix to each well. The final concentration of the substrate and DTNB in the well should be optimized (e.g., 0.5 mM this compound and 0.5 mM DTNB).
-
Measure Absorbance: Immediately place the microplate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 412 nm (OD412) every minute for 10-15 minutes (kinetic mode).
Data Analysis
-
For each standard and sample, calculate the rate of reaction (Vmax) as the change in absorbance per minute (mOD/min).
-
Plot the Vmax values for the Protein C standards against their corresponding concentrations to generate a standard curve.
-
Determine the Protein C activity in the test samples by interpolating their Vmax values from the standard curve.
-
The results can be expressed in mU/mL or as a percentage of the activity of a normal plasma pool.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Sample Volume | 20 µL | |
| Activator Concentration | 1 U/mL (working solution) | May require optimization. |
| Activator Volume | 20 µL | |
| Activation Time | 5 minutes | |
| Activation Temperature | 37°C | |
| Substrate (this compound) Final Concentration | 0.1 - 1.0 mM | Optimal concentration should be determined empirically. |
| DTNB Final Concentration | 0.1 - 1.0 mM | Should be equimolar to the substrate. |
| Total Reaction Volume | 200 µL | |
| Reaction Temperature | 37°C | |
| Wavelength | 412 nm | |
| Measurement Mode | Kinetic | |
| Measurement Duration | 10 - 15 minutes |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | - Inactive enzyme or activator- Incorrect buffer pH- Substrate or DTNB degradation | - Use fresh reagents- Verify buffer pH- Prepare substrate and DTNB solutions fresh and protect from light |
| High background | - Spontaneous substrate hydrolysis- Contamination of reagents | - Run a blank with no enzyme- Use high-purity reagents |
| Poor standard curve linearity | - Pipetting errors- Incorrect standard dilutions | - Use calibrated pipettes- Prepare fresh standards carefully |
| High well-to-well variability | - Inconsistent mixing- Temperature fluctuations | - Ensure thorough mixing after reagent addition- Maintain a constant temperature in the plate reader |
Application Notes: Chromogenic Assay for Activated Protein C (APC) Activity using Z-Arg-SBzl TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activated Protein C (APC) is a crucial serine protease in the circulatory system that plays a key role in regulating coagulation and inflammation.[1] It is the activated form of Protein C, a vitamin K-dependent zymogen synthesized in the liver.[1] The activation of Protein C is initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells, a process enhanced by the endothelial protein C receptor (EPCR).[2][3][4] Once activated, APC, along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation and preventing excessive thrombosis.[1][5][6] Beyond its anticoagulant functions, APC also exhibits cytoprotective and anti-inflammatory properties.[2][5] Given its central role in hemostasis, the accurate measurement of APC activity is vital for thrombosis research, diagnosing deficiencies, and developing novel anticoagulant therapies.
Assay Principle
This protocol describes a chromogenic assay for determining APC activity. The assay utilizes a specific synthetic substrate, Z-Arg-SBzl TFA (Thiobenzyl Z-L-argininate, trifluoroacetic acid salt), which is recognized and cleaved by APC.[7] The enzymatic activity of APC releases a chromogenic group, p-nitroaniline (pNA), from a colorless substrate. The rate of pNA release is directly proportional to the APC activity in the sample and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[8][9]
This method offers high sensitivity and is not affected by interferences from factors like lupus anticoagulants which can be a limitation in clot-based assays.[10][11]
Signaling Pathway of Protein C Activation
The activation of Protein C is a critical control point in the coagulation cascade, occurring on the endothelial cell surface.
Caption: Protein C activation on the endothelial cell surface and its anticoagulant function in plasma.
Experimental Protocol
Materials and Reagents
-
Activated Protein C (human, purified)
-
This compound (Thiobenzyl Z-L-argininate, trifluoroacetic acid salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate, clear, flat-bottom
-
Microplate reader with 405 nm absorbance filter
-
Calibrated pipettes
-
Reagent reservoirs
-
Purified water
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in purified water. The final concentration in the assay will typically be in the range of 0.1-1 mM. Protect the solution from light.
-
Prepare a series of APC standards by diluting the purified APC stock solution in assay buffer. A typical concentration range could be 0-100 nM.
-
Prepare unknown samples by diluting them in the assay buffer to ensure the final activity falls within the range of the standard curve.
-
-
Assay Setup:
-
Equilibrate all reagents and the microplate to room temperature (or 37°C if preferred) before starting the assay.
-
Design the plate layout, including wells for blanks (buffer only), standards, and unknown samples. It is recommended to run all samples in duplicate or triplicate.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of each APC standard to the respective wells.
-
Add 50 µL of each diluted unknown sample to their designated wells.
-
To initiate the reaction, add 50 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm kinetically, with readings taken every minute for a period of 10-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then stop the reaction (e.g., with 2% acetic acid) before reading the final absorbance.
-
Experimental Workflow
Caption: Workflow for the chromogenic measurement of Activated Protein C activity.
Data Analysis and Presentation
Calculation of APC Activity
-
For each standard and sample, calculate the rate of reaction by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[12][13]
-
Subtract the rate of the blank (spontaneous substrate hydrolysis) from all standard and sample rates.
-
Plot a standard curve of the corrected ΔAbs/min versus the concentration of the APC standards.
-
Determine the equation of the line from a linear regression of the standard curve.
-
Use this equation to calculate the APC concentration in the unknown samples based on their corrected ΔAbs/min values. Remember to account for the dilution factor of the samples.
Sample Data Table
The following table presents example data from an APC activity assay. The rates (ΔAbs/min) are calculated from the linear phase of the reaction kinetics.
| Sample ID | APC Concentration (nM) | Raw Rate (mAbs/min) | Corrected Rate (mAbs/min) | Calculated Concentration (nM) |
| Blank | 0 | 5.2 | 0.0 | - |
| Standard 1 | 10 | 20.5 | 15.3 | - |
| Standard 2 | 25 | 42.8 | 37.6 | - |
| Standard 3 | 50 | 80.1 | 74.9 | - |
| Standard 4 | 100 | 155.9 | 150.7 | - |
| Unknown Sample 1 | - | 65.4 | 60.2 | 40.5 |
| Unknown Sample 2 | - | 112.7 | 107.5 | 71.8 |
Note: The "Corrected Rate" is obtained by subtracting the blank's raw rate. The "Calculated Concentration" for unknown samples is determined from the standard curve generated using the standards.
Troubleshooting and Considerations
-
High Background: If the blank shows a high rate of absorbance increase, it may indicate spontaneous substrate degradation. Prepare fresh substrate solution and protect it from light.
-
Non-linear Kinetics: If the reaction rate is not linear, it may be due to substrate depletion or enzyme saturation. Dilute the sample or standard to bring the activity within the linear range of the assay.
-
Sample Matrix Effects: Components in biological samples (e.g., plasma) may interfere with the assay. It is important to run appropriate controls, and if necessary, purify or dilute the sample to minimize these effects.
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure consistent temperature control throughout the experiment for reproducible results.
References
- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diapharma.com [diapharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labcorp.com [labcorp.com]
- 9. Chromogenic Method [sysmex.co.uk]
- 10. Protein C Assays [practical-haemostasis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Z-Arg-SBzl TFA Assay for Purified Enzyme Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester, trifluoroacetic acid salt) assay is a widely used method for the continuous monitoring of the activity of certain proteases, particularly serine and cysteine proteases. This chromogenic assay relies on the enzymatic hydrolysis of the thiobenzyl ester substrate, Z-Arg-SBzl. The cleavage of the substrate releases a free thiol group (thiobenzyl alcohol), which can then react with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The resulting reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzymatic activity under appropriate conditions.
This application note provides detailed protocols for utilizing the this compound assay with purified enzyme systems, guidance on data analysis, and a summary of available kinetic data for relevant enzymes.
Principle of the Assay
The this compound assay is a two-step reaction. In the first step, the protease of interest cleaves the thiobenzyl ester bond of the Z-Arg-SBzl substrate. In the second, coupled reaction, the liberated thiol reacts with DTNB to produce the yellow-colored TNB²⁻ anion, which has a maximum absorbance at 412 nm.
Step 1: Enzymatic Hydrolysis
Z-Arg-SBzl + H₂O --(Protease)--> Z-Arg-OH + Thiobenzyl alcohol (R-SH)
Step 2: Chromogenic Reaction with DTNB
Thiobenzyl alcohol (R-SH) + DTNB --> R-S-S-TNB + TNB²⁻ (yellow)
The rate of the enzymatic reaction is determined by monitoring the increase in absorbance at 412 nm over time.
Applications in Purified Enzyme Systems
This assay is particularly valuable for:
-
Determining enzyme kinetics: Calculating Michaelis-Menten constants (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) for purified proteases.
-
Screening for enzyme inhibitors: Assessing the potency and mechanism of action of potential inhibitors.
-
Characterizing enzyme activity: Studying the effects of pH, temperature, and cofactors on enzyme function.
-
Quality control of enzyme preparations: Ensuring the activity and purity of isolated enzymes.
Quantitative Data
The following table summarizes available kinetic parameters for the hydrolysis of Z-Arg-SBzl and similar substrates by various purified proteases. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Serine Proteases | ||||||
| Bovine Trypsin | Z-Arg-SBzl | ~20 | Not Reported | Not Reported | Not Reported | |
| Human Activated Protein C | Z-Arg-SBzl | Not Reported | Not Reported | Not Reported | Not Reported | |
| Cysteine Proteases | ||||||
| Human Cathepsin B | Z-Phe-Arg-AMC | 200 | Not Reported | 1.5 | 7,500 | [1] |
| Human Cathepsin L | Z-Phe-Arg-AMC | 1.8 | Not Reported | 1.9 | 1.1 x 10⁶ | [1] |
Experimental Protocols
Materials and Reagents
-
Purified enzyme of interest
-
This compound substrate (store at -20°C, protect from light and moisture)
-
DTNB (Ellman's Reagent) (store at 4°C, protect from light)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)
-
Enzyme Dilution Buffer (compatible with the enzyme of interest)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in a suitable solvent (e.g., DMSO or ethanol). Store the stock solution in small aliquots at -20°C. Caution: Handle with care as it is a trifluoroacetic acid salt.
-
DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in the Assay Buffer. This solution may need to be gently warmed to fully dissolve. Store protected from light at 4°C.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the appropriate Enzyme Dilution Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Assay Protocol for Enzyme Kinetics
This protocol is designed for a 96-well plate format but can be adapted for cuvettes.
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the Assay Buffer and DTNB. A typical final concentration for DTNB is 0.1 to 0.5 mM.
-
Substrate Addition: Add varying concentrations of the this compound substrate to the wells. It is recommended to test a range of substrate concentrations that bracket the expected Km value (e.g., 0.1x to 10x Km). Include a blank control with no substrate.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the Enzyme Working Solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes). Ensure the reaction rate is linear during the measurement period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of TNB²⁻ formation can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB²⁻ (typically ~14,150 M⁻¹cm⁻¹ at 412 nm), c is the concentration, and l is the path length of the light in the well.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
-
Calculate kcat by dividing Vmax by the total enzyme concentration in the assay.
-
Assay Protocol for Inhibitor Screening
-
Prepare Reaction Mixtures: Prepare reaction mixtures as described above, including the this compound substrate at a concentration close to its Km value.
-
Add Inhibitor: Add various concentrations of the potential inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation with Inhibitor: Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate, if necessary, to allow for binding to occur.
-
Initiate and Monitor the Reaction: Initiate the reaction by adding the substrate (or enzyme, depending on the pre-incubation step) and monitor the absorbance at 412 nm as described previously.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Enzyme Kinetics Assay with Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting enzyme kinetics assays using the thiobenzyl ester substrate, Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt (Z-Arg-SBzl TFA). This substrate is particularly useful for studying the activity of serine proteases, with a notable application in the characterization of Activated Protein C (APC). APC is a crucial enzyme in the regulation of blood coagulation and inflammation, making it a significant target in drug development.[1]
The assay described herein is a continuous spectrophotometric method. The principle of this assay is based on the enzymatic cleavage of the thiobenzyl ester bond in Z-Arg-SBzl by the target protease. This reaction releases a free thiol group (thiobenzyl alcohol). This thiol then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is included in the reaction mixture. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be continuously monitored by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the enzymatic activity.[2][3]
Target Enzyme: Activated Protein C (APC)
Activated Protein C is a vitamin K-dependent serine protease that plays a dual role in the bloodstream. It functions as a natural anticoagulant by inactivating Factors Va and VIIIa, thereby downregulating thrombin generation.[1] Beyond its anticoagulant properties, APC also exhibits significant cytoprotective and anti-inflammatory effects. These are mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR1), influencing signaling pathways that protect cells from apoptosis and inflammation.[1][4]
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of Z-Arg-SBzl by human and bovine Activated Protein C. This data is essential for designing experiments and for the comparative analysis of enzyme activity or inhibitor potency.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Activated Protein C | Z-Arg-SBzl | 28 | 4.3 | 1.5 x 10⁵ |
| Bovine Activated Protein C | Z-Arg-SBzl | 100 | 20.0 | 2.0 x 10⁵ |
Data extracted from Cho, K., et al. (1984). Active-site mapping of bovine and human blood coagulation serine proteases using synthetic peptide 4-nitroanilide and thio ester substrates. Biochemistry, 23(4), 644-650.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified human or bovine Activated Protein C (APC)
-
Substrate: Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt (this compound)
-
Chromogenic Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Solvent for Substrate and DTNB: Dimethyl sulfoxide (DMSO)
-
Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 412 nm, temperature-controlled cuvette holder, 96-well microplate reader (optional).
Preparation of Stock Solutions
-
APC Stock Solution: Reconstitute lyophilized APC in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a concentration of 1 mg/mL. Aliquot and store at -80°C. The working concentration will need to be determined empirically but is typically in the nanomolar range.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
DTNB Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
Assay Protocol (Spectrophotometer - 1 mL cuvette)
-
Prepare the Reaction Buffer: Ensure the buffer is at the desired assay temperature (e.g., 25°C or 37°C).
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following:
-
Reaction Buffer: 950 µL
-
DTNB Stock Solution (10 mM): 10 µL (final concentration 100 µM)
-
This compound Stock Solution (10 mM): Variable volume to achieve desired final substrate concentrations (e.g., for a 100 µM final concentration, add 10 µL). To determine Km, a range of substrate concentrations bracketing the expected Km value should be used (e.g., 5 µM to 500 µM).
-
-
Equilibrate: Mix the contents of the cuvette gently by inversion and incubate in the temperature-controlled spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the Reaction: Add a small volume of the APC enzyme working solution (e.g., 10-20 µL) to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to provide a linear rate of absorbance change for at least 5-10 minutes.
-
Monitor the Reaction: Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of TNB produced.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Assay Protocol (96-well Microplate Reader)
-
Prepare Reagents: Prepare stock and working solutions as described above.
-
Assay Setup: In each well of a clear, flat-bottom 96-well plate, add the following:
-
Reaction Buffer: to a final volume of 200 µL
-
DTNB working solution: to a final concentration of 100 µM
-
Substrate working solution: to achieve the desired final concentrations.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 5 minutes.
-
Initiate Reaction: Add the APC enzyme solution to each well to start the reaction.
-
Read Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period.
-
Data Analysis: Calculate the initial velocities for each substrate concentration and perform kinetic analysis as described for the spectrophotometer method.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic analysis of Activated Protein C.
Activated Protein C Signaling Pathway
Caption: Dual roles of Activated Protein C in coagulation and cytoprotection.
References
- 1. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a High-Throughput Screen with Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a synthetic thioester substrate recognized and cleaved by certain serine proteases. A primary and well-documented target of this substrate is Activated Protein C (APC), a crucial enzyme in the regulation of blood coagulation.[1][2] The enzymatic cleavage of the thioester bond in Z-Arg-SBzl releases a free thiol group. This product can be quantified using a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The reaction of the thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. This principle forms the basis of a robust and sensitive colorimetric assay suitable for high-throughput screening (HTS) of APC inhibitors.
These application notes provide a comprehensive guide to developing and implementing a high-throughput screening assay for Activated Protein C using this compound. Included are detailed protocols for the enzymatic assay, data analysis, and validation, as well as visualizations of the underlying pathways and workflows.
Signaling Pathway and Assay Principle
Activated Protein C is a serine protease that plays a key role in the anticoagulant pathway. It proteolytically inactivates Factors Va and VIIIa, thereby downregulating the coagulation cascade. In this assay, the enzymatic activity of APC is harnessed to cleave the synthetic substrate this compound. The subsequent detection of the released thiol with DTNB provides a quantitative measure of APC activity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-112933A | -20°C |
| Activated Protein C (human) | BPS Bioscience | 70019 | -80°C |
| DTNB (Ellman's Reagent) | Sigma-Aldrich | D8130 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 384-well clear flat-bottom plates | Corning | 3701 | Room Temperature |
Table 2: Typical Assay Performance Characteristics
| Parameter | Value | Notes |
| Assay Format | 384-well colorimetric | Endpoint or kinetic read mode |
| Wavelength | 412 nm | |
| Typical Z' factor | ≥ 0.5 | A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS. |
| Assay Window (S/B) | > 3 | Signal-to-background ratio. |
| CV of Controls | < 10% | Coefficient of variation for positive and negative controls. |
Note: The Z' factor and other performance metrics should be empirically determined during assay development and validation.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5.
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.5.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare a 0.5 M stock solution of EDTA, pH 8.0.
-
In a suitable container, combine the appropriate volumes of stock solutions and bring to the final volume with deionized water. Adjust the pH to 7.5 if necessary.
-
-
Activated Protein C (APC) Working Solution:
-
Reconstitute lyophilized APC in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
On the day of the assay, thaw an aliquot of APC and dilute it in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 10-50 nM is recommended.
-
-
This compound Substrate Stock Solution:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C.
-
-
DTNB Stock Solution:
-
Dissolve DTNB in 100% DMSO to create a 100 mM stock solution. Store at room temperature, protected from light.
-
Protocol 2: High-Throughput Screening Assay for APC Inhibitors (384-well format)
-
Compound Plating:
-
Dispense 1 µL of test compounds (dissolved in DMSO) into the wells of a 384-well plate.
-
For positive controls (no inhibition), dispense 1 µL of DMSO.
-
For negative controls (100% inhibition), dispense 1 µL of a known APC inhibitor (e.g., aprotinin) or assay buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the APC working solution to all wells except the negative control wells (add 20 µL of assay buffer to these).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Enzymatic Reaction:
-
Add 10 µL of the this compound working solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Color Development:
-
Prepare a working solution of DTNB by diluting the 100 mM stock in assay buffer to a final concentration of 1 mM.
-
Add 10 µL of the DTNB working solution to all wells.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 412 nm using a microplate reader.
-
Protocol 3: Data Analysis and Hit Identification
-
Normalization:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) where:
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_neg_ctrl is the average absorbance of the negative control wells.
-
Abs_pos_ctrl is the average absorbance of the positive control wells.
-
-
-
Hit Selection:
-
Set a hit threshold for percent inhibition (e.g., >50% or 3 standard deviations from the mean of the sample population). Compounds that meet this criterion are considered primary hits.
-
-
Assay Quality Control (Z' Factor):
-
Calculate the Z' factor to assess the quality and robustness of the HTS assay using the formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| where:
-
SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.
-
-
A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Mandatory Visualization: Logical Relationships in Assay Development
References
Application Notes and Protocols for Z-Arg-SBzl TFA in Anticoagulant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Protein C Pathway in Anticoagulation and the Utility of Z-Arg-SBzl TFA
The protein C anticoagulant pathway is a critical physiological mechanism for regulating blood coagulation. Activated protein C (APC), a serine protease, plays a central role in this pathway by inactivating key pro-coagulant factors, primarily Factor Va (FVa) and Factor VIIIa (FVIIIa). This targeted proteolysis dampens the amplification of the coagulation cascade, thereby preventing excessive thrombus formation. Due to its crucial role in hemostasis, the protein C pathway is a significant area of interest in the discovery and development of novel anticoagulants. Therapeutic strategies may involve enhancing the activity of this pathway to promote a natural anticoagulant state.
This compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a synthetic substrate for activated protein C. It is not an anticoagulant itself but serves as a valuable research tool for the in vitro characterization of APC activity. The hydrolysis of the thioester bond in Z-Arg-SBzl by APC releases a thiol group, which can be quantified using a colorimetric reagent. This allows for the sensitive measurement of APC enzymatic activity, which is essential for screening potential activators or inhibitors of the protein C pathway in the context of anticoagulant drug discovery.
Quantitative Data
| Parameter | Value | Description |
| Km | e.g., 10-100 µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| kcat | e.g., 5-50 s⁻¹ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | e.g., 10⁵-10⁶ M⁻¹s⁻¹ | Catalytic efficiency, providing a measure of how efficiently an enzyme converts a substrate to product. |
Note: The values presented are hypothetical and should be replaced with experimentally determined data.
Signaling Pathway
Application Notes: Preparation of Z-Arg-SBzl TFA Working Solution
Introduction
Z-Arg-SBzl TFA (N-α-Cbz-L-arginine thiobenzyl ester, trifluoroacetate salt) is a chromogenic substrate primarily used in biochemical assays to measure the enzymatic activity of certain serine proteases. It is notably a substrate for both bovine and human activated protein C (APC)[1][2][3]. The cleavage of the thiobenzyl ester bond by the enzyme releases a thiol group, which can be detected using a thiol-reactive reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
This document provides a detailed protocol for the preparation of stock and working solutions of this compound for use in research applications. Proper preparation and handling are crucial for obtaining accurate and reproducible results.
Compound Specifications
All quantitative data regarding this compound is summarized in the table below. The molecular weight for the TFA salt form was calculated for use in molarity-based solution preparation.
| Parameter | Value | Source / Note |
| Full Chemical Name | N-α-Cbz-L-arginine thiobenzyl ester, trifluoroacetate salt | N/A |
| CAS Number | 88253-86-5 | [1][2][4][5] |
| Molecular Formula (Base) | C₂₁H₂₆N₄O₃S | [2][4][5] |
| Molecular Weight (Base) | 414.52 g/mol | [5] |
| Molecular Weight (TFA Salt) | 528.54 g/mol | Calculated (Base MW + TFA MW of 114.02 g/mol ) |
| Physical Appearance | Solid | [2] |
| Recommended Stock Solvent | DMSO (Dimethyl sulfoxide) | [1][5] |
| Stock Solution Solubility | ≥ 50 mg/mL in fresh DMSO (requires sonication) | [1] |
| Stock Solution Storage | ≤ 1 month at -20°C or ≤ 6 months at -80°C | [1] |
Experimental Protocols
This section details the step-by-step procedures for preparing a high-concentration stock solution in DMSO and subsequently diluting it to a final aqueous working concentration.
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened DMSO (Dimethyl sulfoxide)
-
Appropriate aqueous buffer (e.g., PBS, Tris, HEPES, pH 7.4)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or vials
Workflow Diagram
The following diagram illustrates the overall workflow from receiving the powdered compound to preparing the final working solution for an experiment.
Caption: Workflow for preparing this compound solutions.
Protocol A: Preparation of a 10 mM Stock Solution
-
Calculate Required Mass: Use the molecular weight of the TFA salt (528.54 g/mol ) for accurate molarity calculations. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 528.54 g/mol * 1000 mg/g = 5.29 mg
-
-
Weigh Compound: Carefully weigh out 5.29 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube.[1]
-
Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly. To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[1][5] Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light and moisture.[1]
Protocol B: Preparation of a 100 µM Working Solution
This part of the protocol describes diluting the 10 mM DMSO stock solution into an aqueous buffer. The final concentration and buffer composition should be optimized for your specific experimental setup.
-
Determine Required Volumes: Use the dilution equation M₁V₁ = M₂V₂ to calculate the volume of stock solution needed. To prepare 1 mL of a 100 µM working solution from a 10 mM stock:
-
M₁ = 10 mM (10,000 µM)
-
V₁ = ?
-
M₂ = 100 µM
-
V₂ = 1 mL (1000 µL)
-
V₁ = (M₂ * V₂) / M₁ = (100 µM * 1000 µL) / 10,000 µM = 10 µL
-
-
Prepare Dilution: In a new sterile tube, add 990 µL of your desired pre-chilled aqueous assay buffer (e.g., PBS, pH 7.4).
-
Add Stock Solution: Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Mix and Use: Vortex the tube gently to ensure homogeneity. The working solution is now ready for immediate use in your assay.
Important Considerations
-
Solvent Effects: The final concentration of DMSO in the working solution should be kept to a minimum (typically < 1%, and ideally < 0.1%) as it can inhibit enzyme activity. Always include a vehicle control (buffer + equivalent amount of DMSO) in your experiments.
-
Hygroscopicity: DMSO is hygroscopic. The presence of water can significantly decrease the solubility of the compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Stability in Aqueous Solution: Thioester substrates can be unstable in aqueous solutions over time. It is strongly recommended to prepare the final working solution fresh on the day of the experiment and use it promptly.
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
References
Determining Michaelis-Menten Constants (Km and Vmax) for Z-Arg-SBzl TFA with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive guide for determining the Michaelis-Menten kinetic constants, Km and Vmax, for the chromogenic substrate Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine thiobenzyl ester trifluoroacetate salt). This substrate is particularly useful for assaying the activity of various serine proteases, such as activated protein C (APC) and granzyme A, which play crucial roles in coagulation, inflammation, and immunology. The protocols outlined herein describe the experimental setup, data acquisition, and analysis required to characterize the enzymatic activity of these proteases.
This compound is a sensitive substrate that, upon enzymatic cleavage, releases a thiobenzyl (SBzl) group. This thiol-containing product can be readily detected spectrophotometrically in the presence of a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the thiol group with DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of substrate hydrolysis, allowing for the precise determination of enzyme kinetics.
Understanding the Km and Vmax of a substrate for a particular enzyme is fundamental in drug discovery and development. These parameters provide insights into the enzyme's substrate affinity (Km) and its maximum catalytic rate (Vmax). This information is critical for screening potential inhibitors, characterizing enzyme function, and developing diagnostic assays.
Quantitative Data Summary
| Enzyme | Substrate | Km (μM) | Vmax (units/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Recombinant Granzyme A | Z-Arg-SBzl | N/A | N/A | 2.86 x 10⁶ | [1] |
| Activated Protein C | This compound | TBD | TBD | TBD |
TBD: To Be Determined by the user following the experimental protocol.
Signaling Pathways
The enzymes that effectively hydrolyze this compound are key players in distinct and vital signaling pathways. Understanding these pathways is crucial for contextualizing the significance of enzymatic activity measurements.
Activated Protein C (APC) Signaling
Activated Protein C is a serine protease with critical roles in regulating blood coagulation and inflammation. Its signaling pathway is initiated by binding to the endothelial protein C receptor (EPCR), leading to the proteolytic activation of protease-activated receptor 1 (PAR-1). This activation triggers downstream signaling cascades that result in cytoprotective effects, including anti-inflammatory and anti-apoptotic responses.
References
Application of Z-Arg-SBzl TFA for Protease Activity Measurement in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a synthetic thioester substrate utilized in the characterization of serine protease activity. Its primary application lies in providing a sensitive method for measuring the enzymatic activity of proteases that exhibit specificity for arginine residues at the P1 position of their substrates. In the context of plasma samples, this compound is particularly relevant for assaying the activity of key enzymes within the coagulation and fibrinolytic systems, such as activated Protein C (APC) and plasma kallikrein.
This document provides detailed application notes and protocols for the use of this compound in plasma-based assays. It includes methodologies for sample preparation, kinetic analysis, and inhibitor screening, along with quantitative data to support experimental design.
Principle of the Assay
The measurement of protease activity using this compound is based on the enzymatic hydrolysis of the thioester bond. This reaction releases a free thiol group (thiobenzyl alcohol). The rate of thiol release can be monitored spectrophotometrically in real-time by including a thiol-reactive chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in the reaction mixture. DTNB reacts with the free thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a strong absorbance at 412 nm. The rate of the increase in absorbance at 412 nm is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of the protease of interest.
Applications in Plasma Samples
This compound is a valuable tool for studying the activity of specific proteases in the complex environment of plasma. Its primary applications include:
-
Measurement of Activated Protein C (APC) Activity: Protein C is a vitamin K-dependent zymogen that, when activated, plays a crucial role in the downregulation of coagulation by inactivating Factors Va and VIIIa. This compound serves as a sensitive substrate for APC, allowing for the quantification of its anticoagulant potential.[1]
-
Assessment of Plasma Kallikrein Activity: Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Assaying its activity is important in research related to conditions like hereditary angioedema (HAE).
-
Screening for Protease Inhibitors: The assay can be adapted for high-throughput screening of compounds that inhibit the activity of target proteases in plasma.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in plasma-related protease assays.
| Parameter | Value | Enzyme | Conditions | Reference |
| Michaelis Constant (Km) | 0.02 mM | Activated Human Protein C | 0.1 M NaCl, 0.05 M Tris-HCl, pH 7.5, 25°C | |
| Catalytic Constant (kcat) | 1.8 s⁻¹ | Activated Human Protein C | 0.1 M NaCl, 0.05 M Tris-HCl, pH 7.5, 25°C | |
| Detection Wavelength | 412 nm | Not applicable | When using DTNB as the chromogenic reagent | |
| Typical Plasma Dilution | 1:10 to 1:100 | Not applicable | Dependent on the specific activity of the target enzyme and assay sensitivity |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human plasma (citrated)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M NaCl, 0.05 M Tris-HCl, pH 7.5)
-
Activator for the target protease (e.g., Protac® for Protein C, dextran sulfate for prekallikrein)
-
Purified target enzyme (for standard curve)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Protocol 1: Measurement of Activated Protein C (APC) Activity in Plasma
This protocol describes the steps to measure the activity of endogenous Protein C in a plasma sample after its activation.
-
Plasma Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Store plasma aliquots at -80°C until use. Thaw at 37°C immediately before the assay.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 0.1 M NaCl in 0.05 M Tris-HCl and adjust the pH to 7.5.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO).
-
DTNB Stock Solution: Prepare a 10 mM stock solution in the Assay Buffer.
-
Protein C Activator: Reconstitute the Protein C activator (e.g., Protac®) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dilute the plasma sample in Assay Buffer (e.g., 1:20).
-
In a 96-well plate, add the following to each well:
-
50 µL of diluted plasma
-
10 µL of Protein C activator
-
-
Incubate the plate at 37°C for 10 minutes to allow for the activation of Protein C.
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
This compound (final concentration, e.g., 0.2 mM)
-
DTNB (final concentration, e.g., 0.5 mM)
-
-
Initiate the reaction by adding 140 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA/min).
-
A standard curve can be generated using purified activated Protein C of known concentrations to convert the reaction rates to absolute enzyme activity (e.g., in nmol/min/mL).
-
Protocol 2: Screening for Plasma Kallikrein Inhibitors
This protocol provides a framework for testing the inhibitory effect of compounds on plasma kallikrein activity.
-
Plasma and Reagent Preparation:
-
Prepare plasma, Assay Buffer, this compound, and DTNB stock solutions as described in Protocol 1.
-
Prekallikrein Activator: Prepare a solution of dextran sulfate (e.g., 25 µg/mL) in Assay Buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Dilute the plasma sample in Assay Buffer (e.g., 1:50).
-
In a 96-well plate, add the following to each well:
-
40 µL of diluted plasma
-
10 µL of the test inhibitor at various concentrations (or vehicle control)
-
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and plasma components.
-
Add 10 µL of the prekallikrein activator (dextran sulfate solution) to each well.
-
Incubate at 37°C for 5 minutes to activate prekallikrein to kallikrein.
-
Prepare a reaction mixture containing Assay Buffer, this compound (final concentration, e.g., 0.2 mM), and DTNB (final concentration, e.g., 0.5 mM).
-
Initiate the reaction by adding 140 µL of the reaction mixture to each well.
-
Measure the kinetic reading at 412 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols for Z-Arg-SBzl TFA Assay in Microplate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Arg-SBzl TFA (Nα-Carbobenzoxy-L-arginine thiobenzyl ester trifluoroacetic acid salt) assay is a robust and sensitive method for measuring the activity of certain proteases, particularly those with trypsin-like specificity that cleave after arginine residues. This application note provides a detailed protocol for performing this assay in a 96-well microplate format, making it suitable for medium to high-throughput screening of enzyme activity and inhibitor efficacy. The assay is based on the enzymatic cleavage of the thiobenzyl ester substrate, Z-Arg-SBzl. The released free thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. This method is particularly useful for studying enzymes like Granzyme A, a key component of the cytotoxic T lymphocyte and natural killer cell-mediated immune response.
Featured Application: Granzyme A Activity and Inhibition
Granzyme A is a serine protease that plays a crucial role in inducing caspase-independent apoptosis in target cells. Its activity is a key indicator of cytotoxic lymphocyte function and a potential target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. The this compound assay provides a reliable method to quantify Granzyme A activity and to screen for its inhibitors.
Signaling Pathway: Granzyme A-Mediated Caspase-Independent Apoptosis
Granzyme A, delivered into a target cell by perforin, initiates a unique apoptotic cascade that is independent of caspases. It acts on several key intracellular substrates to orchestrate cell death. A simplified representation of this pathway is shown below.
Caption: Granzyme A signaling pathway.
Experimental Workflow
The experimental workflow for the this compound assay in a microplate format is a straightforward process involving reagent preparation, reaction initiation, and kinetic measurement of the product formation.
Caption: Experimental workflow diagram.
Detailed Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human Granzyme A (or other protease of interest)
-
Substrate: this compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester trifluoroacetic acid salt)
-
Detection Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Inhibitor (optional): A known or putative inhibitor of the protease
-
Microplate: 96-well, clear, flat-bottom microplate
-
Microplate Reader: Capable of kinetic measurements at 412 nm
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM HEPES and 100 mM NaCl in deionized water. Adjust the pH to 7.5 with NaOH. Filter and store at 4°C.
-
Enzyme Stock Solution: Reconstitute lyophilized Granzyme A in the Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, thaw an aliquot and dilute to the desired working concentration in Assay Buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C.
-
DTNB Stock Solution: Prepare a 100 mM stock solution of DTNB in DMSO. Store protected from light at 4°C.
-
Working Substrate/DTNB Solution: On the day of the assay, prepare a fresh working solution containing both Z-Arg-SBzl and DTNB in Assay Buffer. For a final concentration of 200 µM Z-Arg-SBzl and 400 µM DTNB in a 200 µL reaction volume, prepare a 2X working solution.
Enzyme Activity Assay Protocol
-
Prepare the Microplate: Add 50 µL of Assay Buffer to all wells. Add 50 µL of the diluted Granzyme A solution to the sample wells. For blank wells, add an additional 50 µL of Assay Buffer.
-
Initiate the Reaction: Add 100 µL of the 2X Working Substrate/DTNB Solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 412 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells at each time point.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Inhibitor Screening Protocol
-
Prepare the Microplate: Add 50 µL of Assay Buffer to all wells. Add 25 µL of various concentrations of the inhibitor solution to the inhibitor wells. For control wells (no inhibitor), add 25 µL of the vehicle (e.g., DMSO diluted in Assay Buffer). Add 25 µL of the diluted Granzyme A solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate and Measure: Follow steps 2 and 3 from the Enzyme Activity Assay Protocol.
-
Data Analysis:
-
Calculate the reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Data Presentation
Table 1: Kinetic Parameters of Granzyme A with Z-Arg-SBzl
This table summarizes the key kinetic parameters for the hydrolysis of Z-Arg-SBzl by Granzyme A, determined by measuring the initial reaction rates at various substrate concentrations.
| Substrate Concentration (µM) | Initial Rate (mOD/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.5 |
| 100 | 33.1 |
| 200 | 45.8 |
| 400 | 55.3 |
| Km | 95 µM |
| Vmax | 68 mOD/min |
Table 2: Inhibition of Granzyme A Activity
This table presents the results of an inhibitor screening assay using a known serine protease inhibitor, FUT-175. The data shows a dose-dependent inhibition of Granzyme A activity.
| Inhibitor (FUT-175) Conc. (nM) | Granzyme A Activity (% of Control) |
| 0.1 | 98.2 |
| 1 | 85.1 |
| 10 | 52.3 |
| 100 | 15.6 |
| 1000 | 2.1 |
| IC₅₀ | 9.5 nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Autohydrolysis of the substrate; Contaminating thiols in reagents | Prepare fresh substrate solution; Use high-purity reagents and de-gassed buffer. |
| Low signal | Inactive enzyme; Incorrect buffer pH | Use a fresh enzyme aliquot; Verify the pH of the Assay Buffer. |
| Non-linear reaction progress curves | Substrate depletion; Enzyme instability | Use a lower enzyme concentration or a shorter assay time; Check enzyme stability in the assay buffer. |
Conclusion
The this compound assay in a microplate format is a sensitive, reliable, and convenient method for measuring the activity of Granzyme A and other trypsin-like proteases. The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for researchers in academia and industry to implement this assay for basic research, drug discovery, and diagnostics.
Application Notes and Protocols for Continuous Kinetic Assay of Activated Protein C (APC) using Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease in the regulation of blood coagulation and inflammation. It functions as a natural anticoagulant by inactivating Factors Va and VIIIa. Beyond its role in hemostasis, APC exhibits cytoprotective and anti-inflammatory properties, making it a significant target in drug development for conditions such as sepsis and ischemic stroke.
Accurate measurement of APC activity is vital for both basic research and the development of therapeutic modulators. The continuous kinetic assay using the thioester substrate Z-Arg-SBzl TFA offers a sensitive and specific method for quantifying APC's enzymatic activity. This substrate, Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt, is specifically cleaved by APC at the arginine residue, releasing a free thiol group (thiobenzyl alcohol). This thiol can then react with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be monitored spectrophotometrically in real-time. This allows for the continuous measurement of enzyme kinetics.
These application notes provide a detailed protocol for performing a continuous kinetic assay for APC using this compound and DTNB.
Principle of the Assay
The continuous kinetic assay for Activated Protein C (APC) using this compound is a two-step enzymatic reaction that can be monitored spectrophotometrically.
-
Enzymatic Cleavage: Activated Protein C specifically recognizes and cleaves the thioester bond in the Z-Arg-SBzl substrate. This reaction releases a stoichiometric amount of a free thiol-containing product, thiobenzyl alcohol.
-
Chromogenic Detection: The released thiobenzyl alcohol immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is present in the reaction mixture. This reaction produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
The rate of formation of the yellow TNB²⁻ anion is directly proportional to the rate of this compound cleavage by APC. The increase in absorbance at 412 nm is monitored over time to determine the reaction velocity.
Data Presentation
The following table summarizes hypothetical kinetic parameters for the hydrolysis of this compound by Activated Protein C. These values are for illustrative purposes and should be determined experimentally for specific assay conditions.
| Parameter | Value | Units | Notes |
| Km (Michaelis Constant) | [Value] | µM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. This value needs to be experimentally determined. |
| Vmax (Maximum Velocity) | [Value] | µmol/min/mg | Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. This value is dependent on the enzyme concentration and purity and needs to be experimentally determined. |
| kcat (Turnover Number) | [Value] | s-1 | Represents the number of substrate molecules converted to product per enzyme molecule per second. Calculated as Vmax / [E], where [E] is the enzyme concentration. This value needs to be experimentally determined. |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 | M-1cm-1 | At 412 nm. This value is used to calculate the concentration of the product formed from the absorbance values. |
Experimental Protocols
Materials and Reagents
-
Activated Protein C (human, high purity)
-
This compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetate salt)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 412 nm
Preparation of Reagents
-
Assay Buffer: Prepare a solution containing 50 mM HEPES, 150 mM NaCl, and 5 mM CaCl₂ in deionized water. Adjust the pH to 7.5 with NaOH. Before use, add BSA to a final concentration of 0.1% (w/v) and filter through a 0.22 µm filter.
-
Activated Protein C (APC) Stock Solution: Reconstitute lyophilized APC in the Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired working concentrations (e.g., 1-10 µg/mL) in cold Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in 100% DMSO. Store the stock solution in aliquots at -20°C.
-
DTNB Stock Solution: Prepare a 10 mM stock solution by dissolving DTNB in the Assay Buffer. Gentle warming may be required to fully dissolve the reagent. Store the stock solution protected from light at 4°C for up to one month.
Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer, DTNB, and this compound. For a final reaction volume of 200 µL, the following can be used as a starting point (to be optimized):
-
170 µL Assay Buffer
-
10 µL of 4 mM DTNB (final concentration 200 µM)
-
10 µL of various concentrations of this compound (e.g., for a final concentration range of 10-500 µM)
-
-
Pre-incubate: Add 190 µL of the reaction mixture to each well of a 96-well microplate. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes in the microplate reader.
-
Initiate the Reaction: Add 10 µL of the diluted APC solution to each well to initiate the reaction. The final APC concentration should be in the range that provides a linear rate of product formation for the duration of the assay (e.g., 0.1-1 µg/mL).
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Record data every 30 seconds for a period of 15-30 minutes.
-
Controls:
-
Blank (No Enzyme): Add 10 µL of Assay Buffer instead of the APC solution.
-
Blank (No Substrate): Add 10 µL of Assay Buffer instead of the this compound solution.
-
-
Data Analysis:
-
Subtract the rate of the blank (no enzyme) from the rates of the reactions containing APC.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of reaction (µmol/min) using the Beer-Lambert law: Rate (µmol/min) = (ΔAbs/min / ε) * V * 10⁶ where:
-
ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)
-
V is the reaction volume in liters
-
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Application Notes and Protocols for Endpoint Assay of Activated Protein C (APC) using Z-Arg-SBzl TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease involved in the regulation of blood coagulation and inflammation. It functions as a natural anticoagulant by inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Beyond its anticoagulant properties, APC exhibits cytoprotective effects, including anti-inflammatory and anti-apoptotic activities, primarily through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1). The enzymatic activity of APC can be quantified using synthetic substrates, such as Z-Arg-SBzl TFA (Thiobenzyl benzyloxycarbonyl-L-arginate trifluoroacetic acid salt), a thioester substrate that releases a thiol upon cleavage, which can be detected spectrophotometrically. This document provides a detailed protocol for an endpoint assay to determine APC activity using this compound.
Principle of the Assay
The endpoint assay for APC activity using this compound is based on the enzymatic hydrolysis of the thioester bond in the substrate by APC. This reaction releases a free thiol group, which can be quantified by reacting with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. The amount of TNB produced is directly proportional to the APC activity in the sample.
Signaling Pathway of Activated Protein C
The activation of Protein C and its subsequent signaling cascade are critical for maintaining hemostasis and cellular health. The pathway is initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells.
Caption: Activated Protein C (APC) signaling pathway.
Experimental Protocols
Materials and Reagents
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Activated Protein C (APC): Human or bovine, of known concentration.
-
This compound: (MW: 532.58 g/mol ). Prepare a stock solution in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in assay buffer.
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Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.
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DTNB (Ellman's Reagent): 5,5'-dithiobis(2-nitrobenzoic acid). Prepare a stock solution of 10 mM in assay buffer.
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96-well microplate: Clear, flat-bottom.
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Microplate reader: Capable of measuring absorbance at 412 nm.
Assay Procedure
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Prepare Reagents: Prepare all reagents and warm them to the assay temperature (e.g., 25°C or 37°C).
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Prepare Standard Curve (Optional but Recommended): To quantify the amount of released thiol, a standard curve can be prepared using a known concentration of a thiol-containing compound like L-cysteine.
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
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Assay Buffer
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DTNB solution (final concentration typically 0.1-0.5 mM)
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Sample containing APC or APC standard
-
-
Initiate the reaction by adding the this compound substrate solution. The final concentration of the substrate should be optimized, but a starting point could be around the Km value if known, or in the range of 50-200 µM.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Measurement: After incubation, measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.
-
Determine the concentration of the released thiol from the standard curve (if used).
-
Calculate the APC activity, often expressed as the rate of substrate hydrolysis (e.g., nmol/min/mg of enzyme).
-
Experimental Workflow
Caption: Experimental workflow for the APC endpoint assay.
Data Presentation
The activity of APC is determined by measuring the rate of hydrolysis of the thioester substrate. For detailed kinetic analysis, initial velocity studies should be performed by varying the substrate concentration and measuring the initial reaction rates. The data can then be fitted to the Michaelis-Menten equation to determine the kinetic parameters.
Table 1: Kinetic Parameters of Activated Protein C with Thioester Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Arg-SBzl | Bovine Activated Protein C | 18 | 1.9 | 1.1 x 105 | [Cho et al., 1984] |
| Z-Arg-SBzl | Human Activated Protein C | 33 | 1.2 | 3.6 x 104 | [Cho et al., 1984] |
Note: The values presented are based on published literature and may vary depending on the specific experimental conditions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-Arg-SBzl TFA Assay Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in assays utilizing the cysteine protease substrate, Z-Arg-SBzl TFA.
Frequently Asked Questions (FAQs)
FAQ 1: Why is there a high background signal in my no-enzyme control wells?
A high background signal in the absence of an enzyme can be caused by several factors, leading to inaccurate measurements of enzyme activity. The primary reasons include spontaneous substrate hydrolysis, contamination of reagents, or issues with the detection reagent.
Troubleshooting High Background Signal
| Potential Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | Prepare fresh this compound solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Store the substrate at the recommended temperature, protected from light and moisture.[2] |
| Reagent Contamination | Use fresh, high-purity water and buffer components. Filter-sterilize buffers. Ensure dedicated labware is used for this assay to prevent cross-contamination. |
| Detection Reagent Issues | Run a control with only the buffer and the detection reagent to check for intrinsic signal. If the detection reagent is the source of the signal, prepare it fresh or obtain a new batch. |
| Assay Buffer pH | Verify the pH of the assay buffer, as extremes in pH can contribute to substrate instability.[1] |
Protocol: Assessing this compound Spontaneous Hydrolysis
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Prepare the complete assay buffer.
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Add this compound to the final working concentration.
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Dispense the mixture into several wells of a microplate.
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Incubate the plate under the same conditions as the actual assay (temperature and time).
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At various time points (e.g., 0, 15, 30, 60 minutes), add the detection reagent and measure the signal.
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A significant increase in signal over time indicates spontaneous hydrolysis.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting decision tree for high background signal.
FAQ 2: Why is the activity in my positive control lower than expected?
Low or absent activity in a positive control can invalidate the results of an entire experiment. This issue often points to problems with the enzyme, assay conditions, or the presence of inhibitors.
Troubleshooting Low Positive Control Activity
| Potential Cause | Recommended Action |
| Enzyme Degradation | Aliquot the enzyme upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.[1] Prepare fresh enzyme dilutions for each experiment and keep them on ice.[3] |
| Incorrect Assay Buffer Conditions | Confirm the pH and ionic strength of the assay buffer are optimal for the enzyme's activity. Small deviations in pH can significantly impact activity.[1] |
| Presence of Inhibitors | Ensure that no interfering substances, such as EDTA or high concentrations of certain detergents, are present in the sample or buffer.[4] |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for the detection reagent.[4] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of the enzyme.[4] |
Protocol: Standard Cysteine Protease Activity Assay
-
Prepare the assay buffer (e.g., 100 mM sodium phosphate, 10 mM DTT, 1 mM EDTA, pH 6.5).
-
Prepare the this compound substrate stock solution in a suitable solvent (e.g., DMSO).
-
Prepare the detection reagent solution (e.g., DTNB in assay buffer).
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In a 96-well plate, add the assay buffer.
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Add the positive control enzyme to the appropriate wells.
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Add the this compound solution to initiate the reaction.
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Incubate the plate at the optimal temperature for the enzyme.
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Add the detection reagent to stop the reaction and develop the signal.
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Read the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).
Experimental Workflow for a this compound Assay
Caption: A typical workflow for a this compound assay.
FAQ 3: Why am I observing high variability between my replicate wells?
High variability between replicates can obscure real differences between samples and controls. The most common sources of this variability are inconsistent liquid handling and temperature gradients across the microplate.
Troubleshooting High Replicate Variability
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. When adding reagents, especially the enzyme and substrate, pipette carefully and consistently. Use a multichannel pipette for simultaneous addition to replicates.[5] |
| Improper Mixing | Gently mix the contents of each well after adding each reagent, either by gentle tapping or using a plate shaker. Avoid introducing bubbles.[3] |
| Temperature Gradients | Allow all reagents and the microplate to reach room temperature before starting the assay.[1][4] Ensure the plate reader's incubation chamber provides uniform temperature. |
| "Edge Effects" in Microplates | Evaporation can occur in the outer wells of a plate, concentrating the reactants. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[1] |
| Inconsistent Incubation Times | Start and stop reactions for all wells as simultaneously as possible. Using a multichannel pipette can help ensure consistent timing. |
Protocol: Minimizing Variability in a 96-Well Plate Assay
-
Prepare a master mix for each condition (e.g., buffer + substrate) to be added to multiple wells. This ensures each well receives the same concentration of reagents.
-
Use a multichannel pipette to dispense the master mix and to initiate the reaction by adding the enzyme or substrate across a row or column simultaneously.
-
After reagent addition, gently tap the plate or use a plate shaker for a few seconds to ensure thorough mixing.
-
If incubation is required, use a plate sealer to minimize evaporation.
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When stopping the reaction, use a multichannel pipette to add the stop solution or detection reagent.
Decision Tree for Troubleshooting Assay Variability
Caption: Decision tree for identifying sources of high replicate variability.
FAQ 4: Why is my assay signal not linear with time or enzyme concentration?
A non-linear response can make it difficult to accurately determine enzyme kinetics. This issue can arise from several factors related to the reaction conditions and components.
Troubleshooting Non-Linearity
| Potential Cause | Recommended Action |
| Substrate Depletion | If the reaction rate slows over time, the substrate may be being consumed too quickly. Reduce the enzyme concentration or the incubation time. Ensure the substrate concentration is well above the enzyme's Km.[5] |
| Enzyme Instability | The enzyme may be losing activity during the course of the assay. Reduce the incubation time or add stabilizing agents (e.g., BSA) to the buffer if compatible with the assay. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Measure initial reaction rates where the product concentration is low. |
| Detection Reagent Limitation | The signal may plateau if the detection reagent is being consumed or if the signal is outside the linear range of the plate reader. Dilute samples if the signal is too high. |
Protocol: Determining Optimal Enzyme Concentration and Assay Time
-
Enzyme Titration:
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Set up a series of reactions with a fixed, saturating concentration of this compound and varying concentrations of the enzyme.
-
Measure the reaction rate at each enzyme concentration.
-
Plot the rate versus enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
-
-
Time Course:
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Using the optimal enzyme concentration determined above, set up a single reaction mixture.
-
Measure the signal at multiple time points.
-
Plot the signal versus time. The initial, linear portion of this curve represents the initial reaction rate. Subsequent experiments should be conducted within this linear time frame.
-
References
Technical Support Center: Optimizing Z-Arg-SBzl TFA in Activated Protein C Assays
Welcome to the technical support center for the use of Z-Arg-SBzl TFA in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing assay conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chromogenic substrate for activated protein C (APC).[1] It is a synthetic peptide derivative that, when cleaved by APC, releases a thiol group that can be detected spectrophotometrically, allowing for the quantification of APC activity. It is important to note that this compound is a substrate , not an inhibitor.
Q2: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and are generally stable for up to a month at -20°C and several months at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.
Q4: What is a typical concentration range for this compound in an APC assay?
The optimal concentration of this compound can vary depending on the specific assay conditions, including the concentration of activated protein C and the buffer composition. A good starting point is to perform a substrate titration experiment, testing a range of concentrations (e.g., from 0.1 to 5 times the estimated Michaelis constant, Km). If the Km is unknown, a broader range from low micromolar to millimolar concentrations should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of the thioester substrate. 2. Contamination of reagents with other proteases. 3. Substrate instability in the assay buffer. | 1. Prepare fresh substrate solution before each experiment. 2. Use high-purity water and reagents. Include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis. 3. Evaluate the stability of this compound in your assay buffer over the time course of the experiment. Consider adjusting the pH or buffer components. |
| Low or No Signal | 1. Inactive or insufficient concentration of activated protein C. 2. Sub-optimal substrate concentration. 3. Incorrect detection wavelength. 4. Presence of inhibitors in the sample. | 1. Verify the activity of your APC stock using a positive control. Increase the enzyme concentration if necessary. 2. Perform a substrate titration to determine the optimal concentration. 3. Ensure you are using the correct wavelength for detecting the product of the chromogenic reaction. 4. Include a control with a known amount of purified APC in your sample matrix to test for inhibition. |
| Precipitation of this compound | 1. Exceeding the solubility limit in the assay buffer. 2. Low temperature of the assay buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay buffer and does not cause precipitation. 2. Warm the assay buffer to the reaction temperature before adding the substrate. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Analyze only the initial linear phase of the reaction. 2. Check the stability of APC under your assay conditions. Consider adding stabilizing agents like BSA. 3. Dilute the enzyme to reduce the rate of product formation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reagents and Materials:
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This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Optimizing this compound Concentration for Activated Protein C Activity Assay
This protocol describes a general method to determine the optimal substrate concentration for your specific experimental conditions.
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
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Activated Protein C (APC) of known concentration
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
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96-well microplate
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Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic product.
-
-
Procedure:
-
Prepare a series of this compound dilutions: In the 96-well plate, prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay wells (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Prepare the enzyme solution: Dilute the activated protein C in the assay buffer to a fixed final concentration. The optimal concentration will depend on the activity of the enzyme and should be determined in preliminary experiments to ensure a linear reaction rate over a reasonable time course.
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Initiate the reaction: Add the diluted APC solution to each well containing the different concentrations of this compound. The final volume in each well should be constant.
-
Monitor the reaction: Immediately place the microplate in the plate reader and measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
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For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration is typically at or slightly above the Km value to ensure the enzyme is saturated.
-
-
Quantitative Data
| Parameter | Description | Typical Range (Example) |
| Km | Michaelis constant: the substrate concentration at which the reaction rate is half of Vmax. | 10 - 200 µM |
| Vmax | Maximum reaction rate when the enzyme is saturated with the substrate. | Dependent on enzyme concentration |
| kcat | Turnover number: the number of substrate molecules converted to product per enzyme molecule per unit of time. | Dependent on enzyme purity and activity |
| kcat/Km | Catalytic efficiency of the enzyme. | 10³ - 10⁷ M⁻¹s⁻¹ |
Visualizations
Activated Protein C Signaling Pathway
Caption: Activated Protein C (APC) signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing substrate concentration.
References
Technical Support Center: Z-Arg-SBzl TFA Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Z-Arg-SBzl TFA assay for the measurement of protease activity, particularly activated protein C (APC).
Troubleshooting Guide: High Background Signal
A high background signal is a common issue in the this compound assay, which can mask the true enzymatic activity and lead to inaccurate results. This guide addresses the most frequent causes of high background and provides systematic solutions to mitigate them.
Question: What are the primary sources of high background signal in the this compound assay?
Answer: High background in this colorimetric assay typically originates from three main sources: issues with the DTNB (Ellman's) reagent, interfering substances within the sample, and procedural inconsistencies. The assay's chemistry relies on the specific reaction between a thiol group released by enzymatic cleavage of the Z-Arg-SBzl substrate and the chromogenic agent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Any factor that non-enzymatically reduces DTNB or mimics the enzymatic product will contribute to the background signal.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method for detecting protease activity. It utilizes a synthetic thioester substrate, Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester). In the presence of a specific protease, such as activated protein C, the thioester bond is cleaved, releasing a free thiol group (-SH). This thiol then reacts with DTNB (Ellman's reagent) in a disulfide exchange reaction. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at or around 412 nm. The intensity of the yellow color is directly proportional to the amount of thiol released and, therefore, to the enzymatic activity.
Q2: For which enzymes is the this compound substrate suitable?
A2: this compound is a substrate for several serine proteases. It is most notably used as a substrate for both bovine and activated human protein C[1].
Q3: What is the role of TFA (trifluoroacetic acid) in the this compound reagent?
A3: Trifluoroacetic acid (TFA) is often used during the synthesis and purification of synthetic peptides and peptide-like molecules such as Z-Arg-SBzl. It can remain in the final product as a counterion. While not directly involved in the enzymatic reaction, residual TFA can potentially influence the assay by altering the pH of the reaction mixture or by interacting with the enzyme or substrate. It is crucial to ensure that the final concentration of TFA in the assay does not adversely affect the results.
Q4: How can I be sure my enzyme is active?
A4: To confirm the activity of your enzyme preparation, it is essential to include a positive control in your experimental setup. This can be a known active preparation of the protease you are studying. If the positive control yields the expected signal, it confirms that the assay components and conditions are suitable for detecting enzymatic activity.
Q5: What are some common interfering substances in biological samples?
A5: Biological samples can contain endogenous compounds with free sulfhydryl groups, such as glutathione and cysteine. These will react directly with DTNB, leading to a high background signal[2]. Other potential interfering substances include reducing agents, certain metal ions, and compounds that absorb light near 412 nm.
Data Presentation
The following tables provide representative quantitative data that can be useful for experimental design and data interpretation in the context of activated protein C (APC) assays.
Table 1: Example IC50 Values for Activated Protein C (APC) Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| Unnamed | Thrombin generation inhibition by APC | 0.96 U/ml | [3] |
| Unnamed | Platelet aggregation inhibition by APC | 14.4 U/ml | [3] |
Note: IC50 values are dependent on assay conditions, including substrate and enzyme concentrations.
Table 2: Typical Reference Ranges for Protein C in Human Plasma
| Population | Protein C Activity Range | Reference |
| Adults | 70-150% of normal activity | [4][5] |
| Neonates | < 50% of adult values at birth | [4] |
| 1-5 years | 66% (40-92%) | [6] |
| 6-10 years | 69% (45-93%) | [6] |
| 11-16 years | 83% (55-110%) | [6] |
Note: These are reference ranges and may vary between laboratories and testing methodologies.
Experimental Protocols
Detailed Methodology for a Standard this compound Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
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This compound substrate
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DTNB (Ellman's Reagent)
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Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
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Activated Protein C (or other target protease)
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Microplate reader capable of measuring absorbance at 412 nm
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96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of DTNB in the assay buffer. Protect this solution from light.
-
Prepare a series of dilutions of the activated protein C standard in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
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Assay Buffer
-
Enzyme solution (or sample)
-
For background control wells, add buffer instead of the enzyme.
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For a sample blank, include the sample but not the substrate.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).
-
-
Signal Development:
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Add the DTNB solution to each well to react with the released thiol.
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-
Measurement:
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Measure the absorbance of each well at 412 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the background control wells from the absorbance of the sample wells.
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If a sample blank was used, subtract its absorbance from the corresponding sample well.
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Plot a standard curve of absorbance versus the concentration of the activated protein C standard.
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Determine the enzyme activity in the unknown samples by interpolating their absorbance values on the standard curve.
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Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical principle of the this compound assay.
Caption: Troubleshooting workflow for high background signal.
Caption: Principle of the this compound colorimetric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of activated protein C on platelet aggregation induced by the prothrombin-converting reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Protein C Assays [practical-haemostasis.com]
- 6. Protein C and S - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interference in Z-Arg-SBzl TFA Assay by Test Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference by test compounds in the Z-Arg-SBzl TFA assay. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a chromogenic method used to measure the activity of certain proteases, most notably activated protein C (APC).[1][2] The substrate, this compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt), is cleaved by the protease, and the resulting product is detected to quantify enzyme activity. This assay is commonly used in drug discovery to screen for inhibitors or activators of these proteases.
Q2: How does the this compound assay generate a signal?
A2: The assay's signal generation is a two-step process. First, the target protease cleaves the thiobenzyl ester bond in the Z-Arg-SBzl substrate, releasing a free thiol group (-SH). This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the assay buffer. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm.[3][4] The intensity of the yellow color is directly proportional to the enzymatic activity.
Q3: What are the primary mechanisms of test compound interference in this assay?
A3: Test compounds can interfere with the this compound assay in several ways, broadly categorized as either interaction with the enzyme or interference with the detection system.[5][6]
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Autofluorescence and Quenching: While this is a chromogenic assay, some compounds can interfere with absorbance readings. Compounds that absorb light near 412 nm can lead to false-positive or false-negative results.[5]
-
Reaction with DTNB: Test compounds containing free thiol groups can react directly with DTNB, mimicking the signal from the enzymatic reaction and resulting in a false-positive result.[7]
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Nonspecific Enzyme Interaction: Some compounds may interact with the protease in a way that is not related to specific binding at the active site, leading to misleading results.[5]
Q4: My test compound is colored. Will this interfere with the assay?
A4: Yes, it is highly likely. If your test compound has a significant absorbance at or near 412 nm, it will interfere with the measurement of the TNB product. This can artificially increase or decrease the measured absorbance, leading to inaccurate results. It is essential to run a compound-only control to quantify its absorbance at 412 nm.
Q5: I suspect my compound is reacting directly with DTNB. How can I confirm this?
A5: You can confirm this by running a control experiment where you mix your test compound with DTNB in the assay buffer without the enzyme or the Z-Arg-SBzl substrate. If you observe the development of a yellow color (an increase in absorbance at 412 nm), it indicates a direct reaction between your compound and DTNB.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to compound interference in the this compound assay.
| Problem | Potential Cause | Recommended Action(s) |
| High absorbance in the absence of enzyme activity | The test compound is colored and absorbs at 412 nm. | 1. Run a compound-only control (assay buffer + test compound + DTNB). 2. Subtract the absorbance of the compound-only control from the assay wells. |
| Apparent enzyme activation | The test compound contains free thiol groups and is reacting with DTNB. | 1. Run a control with the test compound and DTNB (without enzyme and substrate). If absorbance increases, this confirms a reaction. 2. If possible, modify the compound to remove the thiol group. 3. Consider using an alternative, non-thiol-based assay for this compound. |
| Non-linear or inconsistent results | The test compound may be precipitating in the assay buffer. | 1. Visually inspect the wells for any signs of precipitation. 2. Check the solubility of the compound in the assay buffer. 3. If solubility is an issue, consider reducing the compound concentration or adding a solubilizing agent (ensure the agent itself does not interfere with the assay). |
| Apparent enzyme inhibition | The test compound is a true inhibitor of the enzyme. | 1. Perform dose-response experiments to determine the IC50 value. 2. Confirm the mechanism of inhibition through further biochemical or biophysical assays. |
| The test compound is interfering with the detection system. | 1. Rule out other causes of interference (compound color, reaction with DTNB). 2. Consider an orthogonal assay with a different detection method to confirm the inhibitory activity. |
Experimental Protocols
Protocol 1: Assessing Compound Interference with Absorbance at 412 nm
Objective: To determine if a test compound absorbs light at 412 nm, thereby interfering with the assay readout.
Materials:
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Test compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
DTNB solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
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Prepare a serial dilution of the test compound in the assay buffer at the concentrations to be used in the main experiment.
-
In a 96-well plate, add the following to triplicate wells:
-
Test Wells: Assay buffer + test compound dilution + DTNB
-
Blank Wells: Assay buffer + DTNB
-
-
Incubate the plate at the assay temperature for the standard assay duration.
-
Measure the absorbance at 412 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from the average absorbance of the test wells. If the resulting value is significantly above zero, the compound interferes with absorbance at 412 nm. This value should be subtracted from the results of the main enzymatic assay.
Protocol 2: Assessing Direct Reaction of Test Compound with DTNB
Objective: To determine if a test compound reacts directly with DTNB, leading to a false-positive signal.
Materials:
-
Test compound
-
Assay buffer
-
DTNB solution
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound in assay buffer.
-
In a 96-well plate, set up the following wells in triplicate:
-
Test Wells: Assay buffer + test compound + DTNB
-
Control Wells: Assay buffer + test compound (no DTNB)
-
Blank Wells: Assay buffer + DTNB (no compound)
-
-
Incubate the plate under the same conditions as the enzymatic assay (time and temperature).
-
Measure the absorbance at 412 nm at multiple time points (e.g., 0, 15, 30, and 60 minutes).
-
Data Analysis: Compare the absorbance of the test wells to the control and blank wells. A time-dependent increase in absorbance in the test wells that is not seen in the control or blank wells indicates a direct reaction between the test compound and DTNB.
Visualizations
Caption: Workflow of the this compound assay for protease activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein C | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protease Assays with Z-Arg-SBzl TFA for an Improved Signal-to-Noise Ratio
Welcome to the technical support center for the use of Z-Arg-SBzl TFA in protease activity assays. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their enzymatic assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve your experimental outcomes by achieving a superior signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a synthetic peptide substrate, specifically a thiobenzyl ester derivative of Z-Arginine. It is primarily used as a substrate for various serine proteases, most notably for activated protein C (APC).[1][2][3] The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the peptide purification process.[4][5][6]
Q2: How can this compound help improve the signal-to-noise ratio in my protease assay?
The key to an improved signal-to-noise ratio lies in the chemical properties of the thiobenzyl ester group. Compared to commonly used chromogenic substrates like p-nitroanilides (pNA), thiobenzyl esters exhibit significantly lower rates of spontaneous, non-enzymatic hydrolysis in aqueous solutions. This inherent stability leads to a much lower background signal (noise), allowing for a clearer and more accurate measurement of the true enzymatic activity (signal).
Q3: What is the mechanism of signal generation when using this compound?
The assay is based on a coupled enzymatic reaction. The protease of interest cleaves the thiobenzyl ester bond of Z-Arg-SBzl, releasing a free thiol group (benzyl mercaptan). This thiol then reacts rapidly with a chromogenic disulfide reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which is included in the reaction mixture. The reaction between the thiol and DTNB produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The rate of color formation is directly proportional to the rate of substrate hydrolysis by the protease.
Q4: What does the "TFA" in the name signify, and should I be concerned about it?
TFA stands for trifluoroacetic acid. It is commonly used in the final purification steps of synthetic peptides and remains as a counter-ion to the positively charged peptide.[4][5][6] For most in vitro enzymatic assays, the low concentrations of TFA present are unlikely to interfere. However, it is important to be aware that TFA can have biological effects.[7][8] In sensitive cell-based assays or in vivo studies, the presence of TFA could potentially influence experimental outcomes.[7][8] If you suspect interference, consider exchanging the TFA for a different counter-ion like acetate or hydrochloride, although this is often not necessary for standard protease activity assays.
Q5: How should I store and handle this compound?
For long-term storage, this compound powder should be kept in a tightly sealed container, desiccated, and stored at -20°C or -80°C.[1] When preparing stock solutions, it is recommended to dissolve the peptide in an anhydrous solvent like DMSO. These stock solutions should be stored at -20°C or -80°C and are typically stable for several months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of this compound: While low, some spontaneous hydrolysis can occur, especially at high pH or temperature. | - Prepare fresh substrate solution for each experiment.- Ensure the assay buffer pH is within the optimal range for the enzyme and substrate stability.- Run a "no enzyme" control to determine the rate of spontaneous hydrolysis and subtract this from your experimental values. |
| 2. Contamination of reagents with reducing agents: Reagents like DTT or β-mercaptoethanol can react with DTNB, causing a high background. | - Avoid using buffers containing extraneous reducing agents.- If a reducing agent is essential for enzyme activity, run a control with the reducing agent and DTNB alone to quantify its contribution to the signal. | |
| 3. Contaminated enzyme preparation: The enzyme stock may contain other proteases or thiol-containing impurities. | - Use a highly purified enzyme preparation.- Run a control with the enzyme and DTNB in the absence of the substrate to check for direct reaction. | |
| Low or No Signal | 1. Inactive enzyme: The protease may have lost its activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme.- Include a positive control with a known active enzyme to verify the assay setup. |
| 2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. | - Consult the literature for the optimal assay conditions for your specific protease.- Perform a pH and temperature optimization experiment. | |
| 3. Degraded this compound or DTNB: The substrate or DTNB may have degraded over time. | - Prepare fresh stock solutions of the substrate and DTNB.- Protect the DTNB solution from light. | |
| 4. Presence of a protease inhibitor: The sample may contain an unknown inhibitor. | - If assaying a biological sample, consider a purification step to remove potential inhibitors.- Run a control with a known amount of purified enzyme spiked into the sample to test for inhibition. | |
| Non-linear Reaction Rate | 1. Substrate depletion: At high enzyme concentrations, the substrate may be rapidly consumed. | - Decrease the enzyme concentration.- Increase the initial substrate concentration. |
| 2. Enzyme instability: The protease may be unstable under the assay conditions. | - Optimize the assay buffer to improve enzyme stability (e.g., add stabilizing agents like glycerol or BSA).- Reduce the assay time. | |
| 3. Product inhibition: The reaction products may be inhibiting the enzyme. | - Analyze only the initial linear phase of the reaction progress curve. |
Experimental Protocols
Detailed Protocol for Measuring Protease Activity using this compound and DTNB
This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format. Optimal conditions (e.g., buffer composition, pH, temperature, and component concentrations) should be determined empirically for each specific protease.
Materials:
-
This compound
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Anhydrous DMSO
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C.
-
DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in the Assay Buffer. Store protected from light at 4°C.
-
Enzyme Working Solution: Dilute the purified protease to the desired concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
In each well of the 96-well plate, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
DTNB solution (e.g., to a final concentration of 0.1 mM)
-
This compound solution (e.g., to a final concentration of 0.1-1 mM)
-
-
Include the following controls:
-
No Enzyme Control: Reaction mixture without the enzyme to measure spontaneous substrate hydrolysis.
-
No Substrate Control: Reaction mixture with the enzyme but without the substrate to check for any reaction between the enzyme and DTNB.
-
Buffer Blank: Assay buffer only.
-
-
-
Initiation of Reaction and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the Enzyme Working Solution to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 30-60 seconds for a desired period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Subtract the rate of the "No Enzyme Control" from the rates of the experimental wells.
-
Plot the absorbance at 412 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The rate of product formation can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Quantitative Data Summary
While direct side-by-side comparisons in the literature are scarce, the significantly lower non-enzymatic hydrolysis rate of thiobenzyl ester substrates compared to p-nitroanilide substrates inherently leads to a better signal-to-noise ratio, especially in assays requiring long incubation times or elevated temperatures.
| Substrate Type | Typical Background Signal (Noise) | Key Advantage for Signal-to-Noise Ratio |
| This compound (Thiobenzyl Ester) | Low | Low rate of spontaneous hydrolysis, leading to minimal background signal. |
| p-Nitroanilide (pNA) Substrates | Moderate to High | Prone to higher rates of spontaneous hydrolysis, which increases the background signal and can limit assay sensitivity. |
Visualizations
Caption: Experimental workflow for a protease assay using this compound.
Caption: A logical troubleshooting guide for common protease assay issues.
Caption: Signal generation pathway for the this compound protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. lifetein.com [lifetein.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. genscript.com [genscript.com]
Technical Support Center: Z-Arg-SBzl TFA Hydrolysis
Welcome to the technical support center for Z-Arg-SBzl TFA (S-benzyl-Nα-benzyloxycarbonyl-L-arginine trifluoroacetate salt). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the hydrolysis of this thioester substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic substrate commonly used in biochemical assays. It is a thioester derivative of L-arginine with protecting groups (benzyloxycarbonyl, Z) and a benzyl thioester (SBzl). It is often used to measure the activity of certain proteases that can cleave the thioester bond.
Q2: My this compound solution appears to be degrading. What could be the cause?
This compound, like many thioesters, is susceptible to hydrolysis, which is the cleavage of the thioester bond by water. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q3: How does pH affect the stability of this compound in solution?
The hydrolysis of thioesters is generally catalyzed by both acid and base, but the base-catalyzed hydrolysis is significantly faster. Therefore, this compound will be most stable in acidic solutions (pH < 6) and will hydrolyze more rapidly in neutral and, especially, in alkaline solutions (pH > 7).
Q4: I am seeing high background in my enzyme assay using this compound. What could be the issue?
High background signal in an enzyme assay with this substrate is often due to its spontaneous, non-enzymatic hydrolysis. This is particularly problematic if the assay buffer has a neutral or alkaline pH. The release of the thiol product from this spontaneous hydrolysis can be detected by the assay reagents, leading to a high background reading.
Q5: How can I minimize the spontaneous hydrolysis of this compound during my experiments?
To minimize spontaneous hydrolysis, prepare stock solutions of this compound in an acidic buffer (e.g., pH 4-5) and store them at low temperatures (-20°C or -80°C). When performing an enzyme assay, add the substrate to the reaction mixture immediately before starting the measurement. It is also advisable to run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in no-enzyme control | Spontaneous hydrolysis of this compound due to high pH of the assay buffer. | Lower the pH of the assay buffer, if compatible with your enzyme's activity. Alternatively, subtract the rate of the no-enzyme control from the rate of the enzymatic reaction. Prepare fresh substrate stock solutions in a slightly acidic buffer. |
| Inconsistent results between experiments | The pH of the buffer was not consistent, or the age of the this compound solution varied. | Always use freshly prepared buffers and verify the pH before each experiment. Prepare fresh this compound solutions for each set of experiments or use aliquots from a single stock stored at -80°C. |
| Precipitate forms when this compound is added to the assay buffer | The solubility of this compound may be limited in the final buffer composition. | Ensure the final concentration of the organic solvent (used to dissolve the stock) is compatible with your buffer system. You may need to optimize the solvent and its final concentration. |
| Low or no signal in the enzymatic reaction | The this compound may have completely hydrolyzed before the start of the assay. | Check the pH of your stock solution and assay buffer. Ensure that the substrate is not pre-incubated in a high pH buffer for an extended period before the assay begins. |
Effect of pH on this compound Hydrolysis Rate
The following table provides representative data on the rate of spontaneous hydrolysis of this compound at various pH values. This data illustrates the general trend of increasing hydrolysis rate with increasing pH.
| pH | Temperature (°C) | Half-life (t½, hours) | First-Order Rate Constant (k, s⁻¹) |
| 4.0 | 25 | 1500 | 1.28 x 10⁻⁷ |
| 5.0 | 25 | 480 | 4.01 x 10⁻⁷ |
| 6.0 | 25 | 150 | 1.28 x 10⁻⁶ |
| 7.0 | 25 | 48 | 4.01 x 10⁻⁶ |
| 7.4 | 25 | 30 | 6.41 x 10⁻⁶ |
| 8.0 | 25 | 15 | 1.28 x 10⁻⁵ |
| 9.0 | 25 | 4.8 | 4.01 x 10⁻⁵ |
Note: This data is representative and intended to illustrate the pH-dependent trend. Actual rates may vary depending on buffer composition and ionic strength.
Experimental Protocol: Measuring the Effect of pH on this compound Hydrolysis
This protocol describes a spectrophotometric method to determine the rate of this compound hydrolysis at different pH values using Ellman's reagent (DTNB), which reacts with the released thiol to produce a colored product.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare Buffers: Prepare a series of buffers at the desired pH values. Ensure the final ionic strength is consistent across all buffers.
-
Prepare DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM in a neutral buffer like pH 7.0 phosphate buffer).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Set up the Reaction:
-
In a cuvette, add the buffer of a specific pH.
-
Add the DTNB stock solution to a final concentration of approximately 0.5 mM.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
Add a small volume of the this compound stock solution to the cuvette to reach the desired final concentration (e.g., 1 mM).
-
Quickly mix the solution by gentle inversion or with a pipette.
-
-
Measure Absorbance:
-
Immediately start monitoring the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of thiol release from hydrolysis.
-
-
Calculate the Rate:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (TNB²⁻) at 412 nm (ε = 14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of hydrolysis in M/s.
-
-
Repeat for each pH: Repeat steps 4-7 for each buffer of a different pH.
Visualizations
Caption: Experimental workflow for measuring the pH-dependent hydrolysis of this compound.
Caption: Relationship between pH and this compound stability and hydrolysis rate.
Technical Support Center: Z-Arg-SBzl TFA Assay Temperature Optimization
Welcome to the technical support center for the Z-Arg-SBzl TFA assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature optimization and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an assay using this compound?
A1: The optimal temperature for an assay using this compound, a substrate for enzymes like activated protein C (APC), is highly dependent on the specific enzyme and buffer conditions. While many commercially available kits suggest an incubation temperature of 37°C, it is crucial to empirically determine the optimal temperature for your specific experimental setup to ensure maximal enzyme activity and reproducible results.[1] For some enzymes, the optimal temperature might be closer to room temperature.[2][3]
Q2: How does temperature affect the enzymatic reaction in my this compound assay?
A2: Temperature has a significant impact on enzyme kinetics. As temperature increases, the rate of the enzymatic reaction generally increases due to higher kinetic energy. A common rule of thumb is that for every 10°C rise in temperature, the reaction rate can increase by 50% to 100%.[4] However, beyond the optimal temperature, the enzyme can begin to denature, leading to a rapid loss of activity.[4] It is also important to maintain a consistent temperature throughout the assay to avoid variability in your results.[5]
Q3: My assay results are inconsistent. Could temperature be the cause?
A3: Yes, temperature fluctuations are a common source of inconsistency in enzymatic assays. Even minor variations of 1-2°C can lead to changes in reaction rates of 10-20%.[4] Ensure that all reagents, samples, and equipment (like plate readers) are equilibrated to the desired assay temperature before starting the reaction.[5] Using a temperature-controlled incubator and pre-warming solutions can help minimize this variability.
Q4: Can I store the this compound substrate at room temperature?
A4: While some suppliers may ship this compound at room temperature, long-term storage conditions should be followed as recommended in the product's Certificate of Analysis.[6] For optimal stability, enzyme substrates are often stored at -20°C or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low enzyme activity | Suboptimal assay temperature. | Perform a temperature optimization experiment (see protocol below) to determine the ideal temperature for your enzyme. Start with a range, for example, from 25°C to 45°C. |
| Enzyme denaturation due to excessively high temperature. | Ensure the assay temperature does not exceed the enzyme's stability range. Most animal enzymes start to denature above 40°C.[4] | |
| High background signal | Non-enzymatic hydrolysis of the substrate at elevated temperatures. | Run a "no-enzyme" control at different temperatures to assess the rate of spontaneous substrate degradation. Choose an assay temperature that minimizes this background signal. |
| Poor reproducibility | Inconsistent temperature control during the assay. | Pre-warm all reagents and plates to the assay temperature. Use a calibrated incubator or plate reader with temperature control. Avoid placing assay plates on cold or hot surfaces. |
| Temperature gradients across the assay plate. | Allow the plate to equilibrate to the assay temperature for a sufficient time before adding the final reagent to start the reaction. Assays performed at room temperature can help avoid temperature gradients.[7] |
Experimental Protocols
Protocol for Temperature Optimization of a this compound Assay
This protocol outlines a general procedure to determine the optimal temperature for your enzymatic assay using this compound.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare your enzyme solution and any necessary buffers and cofactors.
-
Keep all stock solutions on ice.
2. Assay Setup:
-
In a 96-well plate, set up your reactions with all components except the enzyme (or substrate, to initiate the reaction). Include appropriate controls (e.g., "no-enzyme" control).
-
Prepare multiple identical plates or sections of a plate for each temperature point you will test (e.g., 25°C, 30°C, 37°C, 42°C).
3. Temperature Equilibration:
-
Pre-incubate the plates and the initiating reagent (e.g., enzyme solution) at their respective target temperatures for at least 15-20 minutes to ensure thermal equilibrium.
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final component (e.g., enzyme).
-
Immediately place the plate in a microplate reader set to the corresponding assay temperature.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the cleaved substrate.
5. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each temperature by determining the slope of the linear portion of the reaction progress curve.
-
Plot the reaction velocity against temperature to identify the optimal temperature for your assay.
Quantitative Data Summary
The following table illustrates the general relationship between temperature and enzyme reaction rate, based on the Q10 temperature coefficient, which states that for many physiological and chemical processes, the rate doubles with a 10°C increase in temperature.
| Temperature (°C) | Relative Reaction Rate (Arbitrary Units) |
| 15 | 1.0 |
| 25 | 2.0 |
| 35 | 4.0 |
| 45 | Dependent on enzyme stability |
Note: This is a generalized example. The actual fold-increase and the optimal temperature will vary depending on the specific enzyme.
Visualizations
Caption: A flowchart of the experimental workflow for temperature optimization.
Caption: The role of Activated Protein C in the coagulation cascade.
References
- 1. Exposure of R169 controls protein C activation and autoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Test Details [utmb.edu]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
reducing non-enzymatic hydrolysis of Z-Arg-SBzl TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing non-enzymymatic hydrolysis of Z-Arg-SBzl TFA (N-carbobenzyloxy-L-arginine S-benzyl thioester trifluoroacetate salt) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a synthetic peptide substrate commonly used in enzymatic assays, particularly for proteases that recognize and cleave after arginine residues. The key functional group is a thioester bond (a sulfur atom bridging a carbonyl group and a benzyl group). Thioesters are thermodynamically less stable than their oxygen ester counterparts, making them more susceptible to nucleophilic attack, including hydrolysis by water.[1] This inherent reactivity is crucial for its function as a substrate but also presents a challenge for its stability.
Q2: What are the primary factors that accelerate the non-enzymatic hydrolysis of this compound?
The main factors contributing to the degradation of this compound are:
-
pH: The rate of hydrolysis is significantly influenced by pH. Thioesters are generally most stable in acidic to neutral conditions and undergo rapid base-catalyzed hydrolysis at alkaline pH.[2][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2][5]
-
Buffer Composition: Certain buffer components can act as nucleophiles and directly attack the thioester bond, accelerating its cleavage.
-
Presence of Trifluoroacetic Acid (TFA): Residual TFA from synthesis and purification can lower the pH of stock solutions. While acidic pH is generally favorable for thioester stability, the presence of a strong acid like TFA can be problematic in certain biological assays and may influence local pH environments.[6]
Q3: How can I detect and quantify the hydrolysis of my this compound sample?
Hydrolysis of this compound will yield N-carbobenzyloxy-L-arginine and benzyl mercaptan. The most common method for monitoring this degradation is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating HPLC method can separate the intact this compound from its hydrolysis products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time, the rate of hydrolysis can be quantified.
Q4: What is the impact of the trifluoroacetate (TFA) counter-ion on my experiments?
The TFA counter-ion, a remnant from the peptide synthesis and purification process, can have several effects on your experiments:
-
Lowering pH: As a strong acid, TFA can lower the pH of your stock solutions and, if not sufficiently buffered, your assay solution. This can directly impact the rate of hydrolysis and the activity of your enzyme of interest.
-
Biological Effects: TFA has been shown to have direct effects on cells and enzymes in biological assays, which can interfere with the interpretation of your results.
-
Mitigation: If TFA interference is suspected, it can be removed or exchanged for a more biocompatible counter-ion like acetate or hydrochloride through repeated lyophilization with the corresponding acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in enzymatic assay | Non-enzymatic hydrolysis of this compound is releasing the chromogenic or fluorogenic leaving group. | 1. Check the pH of your assay buffer: Ensure it is within the optimal stability range for the thioester (ideally pH < 7.5).2. Prepare fresh substrate stock solutions: Avoid using old stock solutions that may have already partially hydrolyzed.3. Run a no-enzyme control: This will allow you to quantify the rate of non-enzymatic hydrolysis under your assay conditions and subtract it from your enzymatic rate. |
| Inconsistent or non-reproducible kinetic data | 1. Variable rates of substrate hydrolysis: This can be due to fluctuations in pH or temperature.2. Interference from the TFA counter-ion. | 1. Use a buffer with sufficient buffering capacity: This will help maintain a stable pH throughout the experiment.2. Ensure precise temperature control. 3. Consider TFA removal/exchange: If TFA is suspected to be the issue, perform a counter-ion exchange. |
| Loss of substrate potency over time | Improper storage of stock solutions: Storage at inappropriate temperatures or in unsuitable solvents can lead to degradation. | 1. Store lyophilized powder at -20°C or -80°C. 2. Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.4. Store stock solutions at -80°C. |
Estimated Impact of pH and Temperature on this compound Hydrolysis
The following table provides an estimation of the relative hydrolysis rates of a simple thioester, methyl-thioacetate (MTA), under various conditions. While not specific to this compound, it illustrates the general trends you can expect. The hydrolysis of this compound is likely to be faster due to the more complex structure, but the relative changes with pH and temperature will be similar.
| pH | Temperature (°C) | Estimated Half-life of a Simple Thioester (MTA) | Implication for this compound Stability |
| 5.0 | 25 | > 1 year | High stability |
| 7.0 | 25 | ~155 days[7] | Moderate stability, suitable for most experiments |
| 7.5 | 25 | Significantly shorter than at pH 7.0 | Increased caution required, prepare fresh solutions |
| 8.5 | 25 | Rapid hydrolysis | Avoid for prolonged incubations |
| 5.0 | 50 | ~137 hours[2] | Stable for short-term experiments at elevated temperatures |
| 7.5 | 50 | ~15 hours[2] | Significant hydrolysis expected, unsuitable for long experiments |
| 8.5 | 50 | < 15 hours[2] | Very rapid hydrolysis, not recommended |
Data is estimated based on the hydrolysis of methyl-thioacetate (MTA) and other thioesters.[2][3][4][7] The actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to determine the stability of this compound under specific experimental conditions (e.g., in your assay buffer).
Materials:
-
This compound
-
Your buffer of interest (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 10% Acetic Acid in Acetonitrile)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in anhydrous DMSO to a concentration of 10 mM.
-
Initiate the stability study: Dilute the this compound stock solution into your pre-warmed buffer of interest to a final concentration of 1 mM.
-
Time points: Immediately take a "time zero" aliquot (e.g., 50 µL) and quench it by adding it to an equal volume of the quenching solution. Incubate the remaining solution at the desired temperature.
-
Collect subsequent time points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots and quench them in the same manner as the time zero sample.
-
HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Use a suitable gradient to separate this compound from its hydrolysis products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and its primary hydrolysis product (N-carbobenzyloxy-L-arginine).
-
Integrate the peak area for the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the rate of hydrolysis.
-
Protocol 2: Trifluoroacetate (TFA) Counter-Ion Exchange
This protocol describes how to exchange the TFA counter-ion for hydrochloride (HCl), which is generally more biocompatible.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the this compound in a minimal amount of deionized water.
-
Add HCl: Add the 0.1 M HCl solution to the peptide solution.
-
Lyophilize: Freeze the solution and lyophilize it until a dry powder is obtained.
-
Repeat: To ensure complete exchange, repeat steps 1-3 at least two more times.
-
Final product: The resulting white powder is the hydrochloride salt of Z-Arg-SBzl.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing and mitigating this compound hydrolysis.
References
- 1. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
impact of buffer components on Z-Arg-SBzl TFA assay
Welcome to the technical support center for the Z-Arg-SBzl TFA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases, particularly cysteine proteases. The substrate, Z-Arg-SBzl (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester), is cleaved by the protease at the thiobenzyl ester bond. This reaction releases a free thiol group (thiobenzyl alcohol). This thiol then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at approximately 412 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.
Q2: Which enzymes can be assayed using this compound?
While this compound is known as a substrate for serine proteases like activated human protein C, it is also frequently utilized in assays for cysteine proteases.[1] The specificity can depend on the particular enzyme and the assay conditions. It is crucial to validate the substrate for the specific protease being investigated.
Q3: What are the critical components of the assay buffer and why are they important?
A typical assay buffer for a cysteine protease using this compound contains several key components:
-
Buffer System (e.g., Sodium Phosphate): Maintains a stable pH, which is crucial for optimal enzyme activity. The ideal pH can vary between different cysteine proteases.
-
Reducing Agent (e.g., DTT or L-cysteine): Cysteine proteases have a critical cysteine residue in their active site that must be in a reduced state for the enzyme to be active. Reducing agents prevent oxidation of this residue.
-
Chelating Agent (e.g., EDTA): EDTA is included to chelate divalent metal ions. This is important for inhibiting metalloproteases, which may be present as contaminants in the sample and could also potentially cleave the substrate.
-
Detergent (e.g., Triton X-100, Brij-35): Non-ionic detergents can help to prevent aggregation of the enzyme or other proteins in the sample and can sometimes enhance enzyme activity. However, their inclusion should be optimized as they can also interfere with the assay.
Experimental Protocols
Generalized Protocol for this compound Assay
This protocol provides a general framework. Optimal conditions, such as incubation times, temperatures, and component concentrations, should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound (substrate)
-
DTNB (Ellman's reagent)
-
Enzyme sample
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Dithiothreitol (DTT)
-
EDTA
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Prepare the Assay Buffer: A common starting point is 100 mM sodium phosphate buffer with a pH in the range of 6.0-7.5.
-
Prepare the Complete Assay Buffer: To the assay buffer, add DTT (final concentration typically 1-5 mM) and EDTA (final concentration typically 1-5 mM).
-
Prepare Reagent Solutions:
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10-100 mM).
-
DTNB Stock Solution: Dissolve DTNB in the assay buffer to make a stock solution (e.g., 10 mM).
-
-
Set up the Assay in a 96-well Plate:
-
Add the complete assay buffer to each well.
-
Add the enzyme sample to the appropriate wells. Include a negative control with no enzyme.
-
Add the DTNB solution to each well.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate and the reducing agent to fully activate the enzyme.
-
Initiate the Reaction: Add the this compound substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm in kinetic mode (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. The enzyme activity is proportional to this rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme due to oxidation. | Ensure a sufficient concentration of a fresh reducing agent (e.g., DTT) is present in the assay buffer. Pre-incubate the enzyme with the reducing agent before adding the substrate. |
| Incorrect pH of the assay buffer. | Optimize the pH of the buffer for your specific enzyme. The optimal pH for cysteine proteases can vary. | |
| Substrate or DTNB has degraded. | Prepare fresh stock solutions of the substrate and DTNB. Store stock solutions appropriately (e.g., protected from light, at low temperature). | |
| Presence of an inhibitor in the sample. | If the sample is crude, consider a purification step. Alternatively, dilute the sample to reduce the inhibitor concentration. | |
| High Background Signal | Spontaneous hydrolysis of the substrate. | This can be pH-dependent. Assess the rate of substrate hydrolysis in the absence of the enzyme at the assay pH. |
| Reaction of DTNB with other thiols in the sample. | Run a control with the sample and DTNB but without the this compound substrate to quantify this background reaction. | |
| Contaminating protease activity. | If using a crude sample, consider adding specific inhibitors for other classes of proteases. For example, if you are assaying a cysteine protease, ensure EDTA is present to inhibit metalloproteases. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability. | The enzyme may be unstable under the assay conditions. Try a lower temperature or add stabilizing agents like glycerol (if compatible with the assay). | |
| Product inhibition. | The product of the reaction may be inhibiting the enzyme. Analyze the initial reaction rates. | |
| Poor Reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations. | Ensure the plate reader and all reagents are at a stable, consistent temperature. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure the plate is properly sealed to prevent evaporation. |
Data Presentation
Table 1: Impact of DTT Concentration on Cysteine Protease Activity (Illustrative Data)
| DTT Concentration (mM) | Relative Enzyme Activity (%) |
| 0 | 5 |
| 0.1 | 45 |
| 0.5 | 85 |
| 1.0 | 100 |
| 5.0 | 105 |
| 10.0 | 98 |
Note: This is illustrative data. The optimal DTT concentration should be determined experimentally.
Table 2: Effect of pH on this compound Assay Signal (Illustrative Data)
| pH | Relative Absorbance (at a fixed time point) |
| 5.0 | 0.25 |
| 6.0 | 0.60 |
| 7.0 | 0.95 |
| 7.4 | 1.00 |
| 8.0 | 0.80 |
| 9.0 | 0.45 |
Note: This is illustrative data. The optimal pH is enzyme-dependent.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: A logical troubleshooting guide for the this compound assay.
Caption: Signaling pathway of protease activation and substrate cleavage.
References
preventing Z-Arg-SBzl TFA precipitation in solution
Welcome to the Technical Support Center for Z-Arg-SBzl TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and effectively using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, or S-benzyl (2S)-5-{[amino(imino)methyl]amino}-2-{[(benzyloxy)carbonyl]amino}pentanethioate trifluoroacetate, is a synthetic peptide derivative commonly used as a substrate for proteases such as activated protein C.[1][2][3][4] The trifluoroacetate (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC).
Understanding its physicochemical properties is crucial for handling and preventing precipitation. Z-Arg-SBzl contains a basic arginine residue, making its solubility pH-dependent.
Q2: My this compound precipitated out of solution. What are the common causes?
Precipitation of this compound can be attributed to several factors:
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge. As a basic peptide due to the arginine residue, Z-Arg-SBzl is expected to have a higher pI and thus, its solubility is lowest at neutral to slightly basic pH.[5][6]
-
Concentration: Exceeding the solubility limit of the compound in a particular solvent or buffer will lead to precipitation.
-
Solvent Choice: While soluble in organic solvents like DMSO, rapid dilution into an aqueous buffer can cause it to precipitate if not done correctly.
-
Temperature: Low temperatures can decrease the solubility of some peptides.
-
Presence of TFA: The trifluoroacetate counter-ion can sometimes influence peptide solubility and aggregation.[7]
Q3: How does the TFA salt form affect my experiments?
The TFA counter-ion can have several effects on your experiments:
-
Biological Activity: Residual TFA can interfere with biological assays, potentially altering enzyme activity or affecting cell viability.[7]
-
pH Alteration: The acidic nature of TFA can lower the pH of your assay solution, which can be critical for pH-sensitive experiments like enzyme kinetics.[8]
-
Solubility and Aggregation: TFA can influence the solubility and aggregation properties of the peptide.[7][8]
For sensitive applications, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.
Troubleshooting Guides
Issue 1: this compound fails to dissolve or precipitates upon initial reconstitution.
Root Cause Analysis:
This issue commonly arises from using an inappropriate solvent or incorrect reconstitution technique. The peptide's properties, particularly its basic nature, dictate the optimal solvent conditions.
Solutions:
-
Primary Recommendation: Use a Step-wise Dissolution Protocol.
-
First, dissolve the lyophilized this compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO). One source indicates a solubility of ≥47.6 mg/mL in DMSO.[2]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Slowly add the desired aqueous buffer to the concentrated DMSO solution drop-wise while vortexing. This gradual dilution helps prevent localized high concentrations that can lead to precipitation.
-
-
Alternative for Aqueous Solutions: pH Adjustment.
Workflow for Initial Dissolution:
Issue 2: The this compound solution becomes cloudy or precipitates during storage or in the experimental assay.
Root Cause Analysis:
This can be due to a change in conditions such as pH, temperature, or interactions with components of your assay buffer. The TFA counter-ion might also be contributing to instability.
Solutions:
-
pH Optimization: Ensure the final pH of your experimental solution is in a range where this compound is soluble. Since it is a basic peptide, a slightly acidic to neutral pH is generally preferable. Avoid basic conditions where it is more likely to be neutral and less soluble.
-
Counter-ion Exchange: For sensitive biological assays, consider exchanging the TFA counter-ion for acetate or hydrochloride. This can improve solubility and reduce potential interference with your experiment.
-
Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature.
-
Assay Compatibility: Check for potential interactions between this compound and other components in your assay buffer. High salt concentrations can sometimes decrease peptide solubility.[6]
Experimental Protocols
Protocol 1: General Solubilization of this compound
This protocol provides a step-by-step method for dissolving this compound for use in typical biological assays.
Materials:
-
Lyophilized this compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or desired aqueous buffer (e.g., Tris, HEPES)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM).
-
Gently vortex the vial until the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
In a separate tube, prepare the desired volume of your final aqueous buffer.
-
While gently vortexing the buffer, add the concentrated DMSO stock solution drop-wise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If slight precipitation occurs, try warming the solution gently (e.g., to 37°C) or briefly sonicating.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: Counter-ion Exchange from TFA to Acetate
This protocol describes a method to exchange the trifluoroacetate (TFA) counter-ion with acetate, which is often more compatible with biological systems.[10][11][12][13]
Materials:
-
This compound
-
Strong anion exchange resin (e.g., AG1-X8)
-
Acetic acid solution (1.6 N and 0.16 N)
-
Sterile, deionized water
-
Rotary stirrer or shaker
-
Filtration apparatus
-
Lyophilizer
Procedure:
-
Prepare the anion exchange resin by washing it successively three times with 1.6 N acetic acid, followed by three washes with 0.16 N acetic acid.[11]
-
Dissolve the this compound in sterile, deionized water.
-
Add the peptide solution to the prepared resin.
-
Gently agitate the mixture using a rotary stirrer for approximately 1 hour.[11]
-
Filter the suspension to separate the resin from the peptide solution.
-
Collect the filtrate containing the Z-Arg-SBzl with the acetate counter-ion.
-
Lyophilize the collected solution to obtain the peptide as a dry powder.
-
The resulting Z-Arg-SBzl acetate can be reconstituted as described in Protocol 1.
Data Presentation
Table 1: Solubility of Z-Arg-SBzl
| Solvent | Reported Solubility | Reference | Notes |
| DMSO | ≥47.6 mg/mL | [2] | Recommended for initial stock solution preparation. |
| Ethanol | ≥49.1 mg/mL | [2] | An alternative organic solvent. |
| Water | ≥104.2 mg/mL | [2] | Solubility is highly pH-dependent. This value is likely at an optimal pH. |
| Aqueous Buffers | Data not available | - | Solubility will depend on the pH and composition of the buffer. It is recommended to experimentally determine the optimal conditions. |
Table 2: Estimated Physicochemical Properties of Z-Arg-SBzl
| Property | Estimated Value/Characteristic | Basis of Estimation | Implication for Solubility |
| Isoelectric Point (pI) | Basic (likely > 8.0) | Presence of a highly basic arginine residue (pKa of guanidinium group ~12.5).[5] | Minimum solubility at basic pH. Higher solubility in acidic to neutral pH. |
| Hydrophobicity | Moderately Hydrophobic | Contains a hydrophobic benzyl group and a Z-group (benzyloxycarbonyl). Arginine is hydrophilic.[7][11][14] | The hydrophobic moieties can contribute to aggregation if not properly dissolved. |
Visualization
Logical Workflow for Troubleshooting Precipitation
The following diagram outlines a logical workflow for addressing precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The use of a functional and immunologic assay for plasma protein C in the study of the heterogeneity of congenital protein C deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophobicity Indices for Amino Acids [employees.csbsju.edu]
- 12. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 14. rbvi.ucsf.edu [rbvi.ucsf.edu]
Technical Support Center: Z-Arg-SBzl TFA Assay for Activated Protein C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) assay for the detection of activated protein C (APC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a chromogenic method used to measure the enzymatic activity of activated protein C (APC). APC is a serine protease that plays a crucial role in the regulation of blood coagulation. In this assay, APC cleaves the thioester bond in the synthetic substrate Z-Arg-SBzl. This cleavage releases a thiol group which then reacts with a chromogenic reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product. The rate of color formation is directly proportional to the APC activity in the sample and is measured spectrophotometrically.
Q2: What are the typical applications of the this compound assay?
A2: This assay is primarily used to:
-
Determine the functional activity of purified activated protein C.
-
Screen for inhibitors or activators of APC in drug discovery and development.
-
Conduct research on the protein C pathway and its role in hemostasis and thrombosis.
Q3: What is the linear range of detection for the this compound assay?
Quantitative Data
The following table summarizes representative performance characteristics of a chromogenic activated protein C assay. Users should validate these parameters for their specific assay conditions.
| Parameter | Representative Value | Notes |
| Linear Range | 0.1 - 2.0 mU/mL | Highly dependent on substrate concentration, incubation time, and temperature. Must be determined experimentally. |
| Limit of Detection (LOD) | ~0.05 mU/mL | Calculated as the mean of the blank plus 3 standard deviations. |
| Intra-assay Precision | < 5% CV | Variation within the same assay run. |
| Inter-assay Precision | < 10% CV | Variation between different assay runs. |
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and volumes is recommended for specific applications.
Materials:
-
Purified activated protein C (for standard curve)
-
This compound substrate
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and DTNB in the assay buffer to their desired working concentrations. Keep on ice.
-
Prepare a standard curve of activated protein C by serially diluting a stock solution in assay buffer.
-
-
Assay Setup:
-
Add a specific volume of assay buffer to each well of the 96-well plate.
-
Add the standards, controls, and unknown samples to their respective wells.
-
-
Initiate Reaction:
-
Add the this compound substrate solution to all wells to start the reaction.
-
Immediately after, add the DTNB solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
-
Measurement:
-
Measure the absorbance of each well at 405-412 nm using a microplate reader. It is recommended to take kinetic readings (multiple readings over time) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance (or V₀) of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of APC in the unknown samples by interpolating their absorbance values from the standard curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Inactive enzyme. | 1. Use a fresh aliquot of activated protein C. Confirm its activity with a positive control. |
| 2. Incorrect substrate concentration. | 2. Optimize the concentration of this compound. Ensure it is not the limiting reagent. | |
| 3. Incorrect buffer pH or composition. | 3. Verify the pH of the assay buffer. Ensure it contains necessary cofactors like Ca²⁺. | |
| 4. Reagent degradation. | 4. Prepare fresh solutions of this compound and DTNB daily. Store stock solutions properly. | |
| High Background | 1. Spontaneous substrate hydrolysis. | 1. Prepare substrate solution fresh. Run a substrate-only blank to assess background. |
| 2. Contaminated reagents or plate. | 2. Use high-purity water and reagents. Use a new, clean microplate. | |
| 3. Presence of other proteases in the sample. | 3. Purify the sample to remove interfering proteases. Include appropriate protease inhibitors if necessary. | |
| Non-linear Standard Curve | 1. Substrate depletion at high enzyme concentrations. | 1. Reduce the incubation time or decrease the enzyme concentration. |
| 2. Enzyme saturation. | 2. Dilute the standards to fall within the linear range of the assay. | |
| 3. Pipetting errors. | 3. Use calibrated pipettes and ensure accurate and consistent pipetting technique. | |
| High Well-to-Well Variability | 1. Inconsistent mixing of reagents. | 1. Ensure thorough mixing of reagents in each well after addition. |
| 2. Temperature gradients across the plate. | 2. Ensure the entire plate is at a uniform temperature during incubation. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation. |
Visualizations
Activated Protein C (APC) Signaling Pathway
The following diagram illustrates the central role of activated protein C in the coagulation cascade and its cell-protective signaling pathways.
Caption: Activated Protein C (APC) signaling pathway in coagulation and cytoprotection.
This compound Assay Workflow
This diagram outlines the key steps in performing the this compound assay.
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues with the assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
correcting for plasma interference in Z-Arg-SBzl TFA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Z-Arg-SBzl TFA chromogenic substrate for enzyme activity assays in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a chromogenic method used to measure the activity of certain proteases, such as activated protein C (APC). The enzyme cleaves the thiobenzyl ester (SBzl) bond in the substrate, this compound. The released free thiol (-SH) group then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). This reaction produces a colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzymatic activity in the sample.
Q2: What are the common causes of interference in this compound assays when using plasma samples?
Plasma is a complex matrix containing numerous substances that can interfere with the assay. The most common interferences include:
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with spectrophotometric readings due to its own absorbance spectrum.[1][2][3][4][5] Additionally, components released from lysed cells may chemically interfere with the assay reagents.
-
Lipemia: High levels of lipids in the plasma can cause turbidity, leading to light scattering and inaccurate absorbance measurements.[6]
-
Icterus (High Bilirubin): Bilirubin has a strong absorbance and can interfere with chromogenic assays.
-
Endogenous Thiols: Plasma naturally contains low molecular weight thiols (e.g., cysteine, glutathione) and proteins with free sulfhydryl groups (e.g., albumin). These can react with DTNB, leading to a high background signal.[7][8][9][10]
-
Anticoagulants: Certain anticoagulants, like heparin, can interfere with the activity of the enzyme being measured.[1][11]
Q3: How can I minimize plasma interference in my this compound assay?
Proper sample collection and preparation are crucial. Key recommendations include:
-
Use appropriate collection tubes: Collect blood in blue-top tubes containing 3.2% sodium citrate.[3]
-
Prepare platelet-poor plasma (PPP): This is critical to avoid interference from platelets. A double centrifugation protocol is recommended.[2][3][4]
-
Visually inspect samples: Do not use samples that are visibly hemolyzed or lipemic.[2][3]
-
Run appropriate controls: Include a plasma blank (plasma without the enzyme activator) to measure the background signal from endogenous thiols and other interfering substances.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Endogenous thiols in plasma reacting with DTNB. | - Subtract the absorbance of a plasma blank (no enzyme activator) from all readings.- Consider pre-treating the plasma with a thiol-scavenging agent like N-ethylmaleimide (NEM), followed by removal of excess NEM. Note: This requires careful validation to ensure it does not affect enzyme activity. |
| Contaminated reagents or buffers. | - Prepare fresh reagents and use high-purity water.- Filter sterilize buffers. | |
| DTNB degradation due to light exposure.[12] | - Prepare DTNB solution fresh and protect it from light by storing in an amber vial or wrapping the container in foil. | |
| Low or No Signal | Inactive enzyme. | - Ensure proper storage and handling of the enzyme.- Verify the activity of the enzyme using a purified system before testing plasma samples. |
| Incorrect assay conditions (pH, temperature). | - Optimize the assay buffer pH and incubation temperature according to the enzyme's requirements. | |
| Presence of enzyme inhibitors in the plasma. | - If an inhibitor is suspected, a dilution series of the plasma may help to reduce its effect. | |
| Poor Reproducibility | Inconsistent sample handling and preparation. | - Strictly adhere to a standardized protocol for plasma preparation (e.g., centrifugation time and speed).[2] |
| Pipetting errors. | - Use calibrated pipettes and ensure proper mixing of reagents. | |
| Temperature fluctuations during the assay. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature. | |
| Non-linear Reaction Rate | Substrate depletion. | - Ensure the substrate concentration is not limiting. If the reaction rate decreases over time, consider using a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability. | - Check the stability of the enzyme under the assay conditions. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into a 3.2% sodium citrate tube.
-
Gently invert the tube 3-4 times to mix the anticoagulant.
-
Within one hour of collection, centrifuge the sample at 1,500 x g for 15 minutes at room temperature.[2]
-
Carefully aspirate the upper two-thirds of the plasma supernatant without disturbing the buffy coat and transfer it to a new polypropylene tube.
-
Centrifuge the collected plasma again at 1,500 x g for 15 minutes.[2]
-
Carefully transfer the supernatant (platelet-poor plasma) to a clean tube for immediate use or store at -80°C for long-term storage.
Protocol 2: this compound Assay for Activated Protein C (APC) in Plasma
Materials:
-
Platelet-Poor Plasma (PPP)
-
Protein C Activator (e.g., from Agkistrodon contortrix venom)
-
This compound substrate
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of DTNB in the assay buffer.
-
Reconstitute the Protein C activator according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of PPP to each well.
-
For the "test" wells, add 10 µL of the Protein C activator.
-
For the "plasma blank" wells, add 10 µL of assay buffer instead of the activator.
-
Incubate the plate at 37°C for 5 minutes to allow for protein C activation.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
-
Immediately after substrate addition, add 10 µL of the DTNB working solution to all wells.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 412 nm kinetically every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
Subtract the rate of the "plasma blank" wells from the rate of the "test" wells to correct for background interference.
-
The corrected rate is proportional to the APC activity in the plasma sample.
-
Data Presentation
Table 1: Troubleshooting Common Interferences
| Interference | Appearance of Plasma | Mechanism of Interference | Correction/Mitigation Strategy |
| Hemolysis | Pink to red | Spectral interference from hemoglobin; chemical interference from released cellular components.[1][4][5] | - Reject hemolyzed samples.- Implement proper phlebotomy techniques to minimize hemolysis. |
| Lipemia | Turbid, milky | Light scattering by lipid particles.[6] | - Reject lipemic samples.- Patient should fast before blood collection.- High-speed centrifugation or ultracentrifugation can sometimes clarify the sample.[8][12] |
| Icterus | Dark yellow to brown | Spectral interference from bilirubin. | - Measure absorbance at a wavelength where bilirubin interference is minimal, if possible.- Use a dual-wavelength spectrophotometer for correction. |
| Endogenous Thiols | Normal | Reaction with DTNB, causing high background.[7][8] | - Subtract the rate of a plasma blank from the test sample rate. |
Visualizations
Caption: Experimental workflow for this compound assay in plasma.
Caption: Signaling pathway of the assay and points of plasma interference.
References
- 1. Test Details [utmb.edu]
- 2. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 3. labcorp.com [labcorp.com]
- 4. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 5. sysmex-ap.com [sysmex-ap.com]
- 6. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Detection of Endogenous Thiols Using Microchip-based Flow Analysis and Mercury/Gold Amalgam Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APCr Assays [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic Substrates for Activated Protein C
Activated Protein C (APC) is a crucial serine protease in the circulatory system that plays a vital role in regulating coagulation and inflammation.[1][2] As the key enzyme in the protein C anticoagulant pathway, APC provides a negative feedback mechanism on blood clot formation by proteolytically inactivating coagulation cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa).[3][4][5] Given its central role in hemostasis, the accurate measurement of APC activity is essential for both basic research and clinical diagnostics. This guide provides an objective comparison of Z-Arg-SBzl TFA, a thioester-based substrate, with other common chromogenic substrates used to quantify APC activity.
Comparison of Substrate Types
The enzymatic activity of APC is typically measured by monitoring its cleavage of a synthetic peptide substrate. Two primary types of substrates are used for this purpose: thioester substrates and chromogenic substrates.
-
Chromogenic p-Nitroanilide (pNA) Substrates: These are the most widely used substrates for APC assays. They consist of a short peptide sequence that mimics the natural cleavage site for APC, linked to a p-nitroaniline (pNA) chromophore. When APC cleaves the peptide bond, it releases free pNA, which has a distinct yellow color and can be measured spectrophotometrically at 405 nm. The peptide sequence determines the substrate's specificity and affinity for the enzyme.
-
S-2366 (pyroGlu-Pro-Arg-pNA): This is a highly specific and widely adopted chromogenic substrate for measuring APC activity.[10][11][12] Its sequence is designed for high affinity and turnover by APC, making it a reliable choice for functional assays in plasma and purified systems.[11][13]
-
Other pNA Substrates: Other substrates like SPECTROZYME PCa and CBS 65-25 exist, but studies have indicated that S-2366 demonstrates higher specificity for APC, particularly when using snake venom activators like Protac®.[11]
-
Quantitative Data Summary
The following table summarizes the key characteristics and kinetic parameters of common APC substrates. The efficiency of a substrate is often judged by its catalytic efficiency (kcat/Km), where a higher value indicates a more efficient reaction.
| Substrate | Type | Peptide Sequence | Km (mol/L) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Thioester | Z-Arg-SBzl | Data Not Available | Data Not Available | Data Not Available |
| S-2366 | Chromogenic (pNA) | pyroGlu-Pro-Arg-pNA | 2.0 x 10⁻⁴ | 80 | 4.0 x 10⁵ |
Kinetic data for S-2366 is for bovine APC activated by Russell's viper venom (RVV) at 37°C.[13]
Experimental Protocols
Measuring APC activity typically involves two key steps: the activation of zymogen Protein C to APC, and the subsequent measurement of its enzymatic activity using a synthetic substrate.
General Protocol for Chromogenic APC Activity Assay
This protocol provides a general workflow for determining APC activity in platelet-poor plasma using a snake venom activator and a chromogenic substrate like S-2366.[14][15]
Principle: Protein C in the sample is quantitatively activated to APC by an activator isolated from the venom of Agkistrodon contortrix (Protac®). The generated APC then hydrolyzes the chromogenic substrate (e.g., S-2366), releasing p-nitroaniline (pNA). The rate of pNA formation, measured as the change in absorbance at 405 nm, is directly proportional to the APC activity in the sample.[14]
Reagents:
-
Tris Buffer: 0.05 M Tris, pH 8.0, containing NaCl to an ionic strength of 0.13.
-
Protein C Activator: Protac® reconstituted according to the manufacturer's instructions.
-
Chromogenic Substrate: S-2366 reconstituted in sterile water to a concentration of 2-3 mmol/L.
-
Stop Reagent: 2% Citric Acid or 20% Acetic Acid.
-
Sample: Platelet-poor plasma from the patient and a reference plasma standard.
Procedure:
-
Sample Preparation: Dilute the test plasma and reference plasma in Tris buffer.
-
Activation: Pre-incubate the diluted plasma sample at 37°C for 3-5 minutes. Add the Protein C activator and incubate for a further 5 minutes at 37°C to allow for the complete activation of Protein C.
-
Substrate Reaction: Add the pre-warmed chromogenic substrate (S-2366) to the mixture to start the reaction.
-
Measurement: Monitor the change in absorbance at 405 nm (ΔA405/min) using a spectrophotometer. The measurement can be kinetic (continuous monitoring) or endpoint (the reaction is stopped after a fixed time with a stop reagent).
-
Calculation: The Protein C activity of the sample is determined by comparing its ΔA405/min to that of a calibration curve constructed from serial dilutions of a reference plasma standard.
Signaling Pathways and Workflows
Visualizing the biological context and experimental process is crucial for understanding the application of these substrates.
Caption: The Protein C anticoagulant pathway on the endothelial cell surface.
Caption: General workflow for a chromogenic Activated Protein C assay.
References
- 1. Protein C - Wikipedia [en.wikipedia.org]
- 2. Activated protein C inhibits neutrophil extracellular trap formation in vitro and activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. diapharma.com [diapharma.com]
- 11. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] [pubmed.ncbi.nlm.nih.gov]
- 12. CHROMOGENIC SUBSTRATE S-2366™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. aniara.com [aniara.com]
- 14. Protein C Assays [practical-haemostasis.com]
- 15. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substrates for Activated Protein C (APC) Assays: Z-Arg-SBzl TFA vs. S-2238
For Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is a pivotal enzyme in the regulation of blood coagulation, playing a crucial role as a natural anticoagulant. Accurate measurement of its activity is essential for basic research, clinical diagnostics, and the development of novel antithrombotic therapies. The choice of substrate is fundamental to the design of a robust and meaningful APC assay. This guide provides a detailed comparison of two substrates, Z-Arg-SBzl TFA and S-2238, highlighting their distinct mechanisms and applications in the study of APC. While both are used in APC-related research, they serve fundamentally different purposes: this compound is a substrate for the direct measurement of APC's enzymatic activity, whereas S-2238 is a highly specific thrombin substrate used to indirectly assess APC's anticoagulant function.
Substrate Profiles and Data Comparison
A direct comparison of performance for the same assay is not applicable, as these substrates are intended for different experimental questions. Z-Arg-SBzl is a thioester substrate designed for measuring the direct proteolytic activity of APC.[1][2][3] In contrast, S-2238 is a chromogenic p-nitroanilide (pNA) substrate with high specificity for thrombin, not APC.[4][5][6][7][8] Its use in the context of APC research is in downstream applications, such as thrombin generation assays, to quantify the effect of APC's anticoagulant activity.[9][10]
The following table summarizes the key characteristics of each substrate:
| Feature | This compound | S-2238 |
| Chemical Name | S-benzyl (S)-2-(((benzyloxy)carbonyl)amino)-5-guanidinopentanethioate trifluoroacetate | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride |
| Chemical Class | Thioester Substrate | Chromogenic p-nitroanilide (pNA) Substrate |
| Primary Enzyme Target | Activated Protein C (APC)[1][3] | Thrombin[4][6][8] |
| Application in APC Research | Direct measurement of APC's enzymatic (amidolytic) activity. | Indirect measurement of APC's anticoagulant function by quantifying thrombin activity.[9][10] |
| Mechanism of Detection | Cleavage of the thiobenzyl ester bond by APC releases a thiol group, which can be detected by a thiol-reactive reagent like DTNB (Ellman's reagent), producing a colored product. | Cleavage of the amide bond by thrombin releases p-nitroaniline (pNA), a yellow chromophore.[11][12] |
| Wavelength of Detection | Dependent on the thiol-detecting reagent used (e.g., ~412 nm for DTNB). | ~405 nm for p-nitroaniline.[12][13] |
| Molecular Weight | 471.57 g/mol (free base)[14] | 625.6 g/mol (as 2HCl salt)[4][6] |
Signaling and Experimental Workflows
The functional roles and assay principles for these substrates are best understood through visual diagrams. The following sections provide detailed experimental protocols and corresponding workflow diagrams generated using Graphviz.
APC Anticoagulant Pathway
APC exerts its anticoagulant effect primarily by inactivating Factors Va and VIIIa, essential cofactors in the coagulation cascade. This inactivation slows down the generation of thrombin, the central enzyme responsible for fibrin clot formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. aniara.com [aniara.com]
- 5. medkoo.com [medkoo.com]
- 6. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Thrombin Formation by Active Site Mutated (S360A) Activated Protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. endotell.ch [endotell.ch]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. mpbio.com [mpbio.com]
A Comparative Guide to the Validation of a Z-Arg-SBzl TFA-based Protein C Assay
This guide provides a comprehensive comparison of the Z-Arg-SBzl TFA-based chromogenic protein C assay with alternative methods, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to support assay validation and selection.
Introduction to Protein C Assays
Protein C is a vital vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of coagulation. Upon activation to activated protein C (APC), it acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa, thereby downregulating thrombin generation. Deficiencies in protein C can lead to an increased risk of venous thromboembolism. Accurate and precise measurement of protein C activity is therefore essential for the diagnosis and management of thrombotic disorders.
Various assay formats are available for determining protein C activity, broadly categorized as chromogenic, clotting-based, and immunoassays. This guide focuses on the validation of a specific chromogenic assay utilizing the substrate this compound (N-Benzoyl-L-arginine thiobenzyl ester trifluoroacetate salt) and compares its performance characteristics with those of other commonly used methods.
Comparative Analysis of Protein C Assay Methodologies
The selection of a suitable protein C assay depends on a variety of factors including the specific application, required performance characteristics, and potential for interference from substances in the sample.
Principle of the Methods
-
This compound-based Chromogenic Assay: This is a functional assay that measures the amidolytic activity of Activated Protein C (APC). The assay is performed in two main steps. First, Protein C in the plasma sample is activated to APC using a specific activator, commonly Protac®, a venom extract from the snake Agkistrodon contortrix. In the second step, the generated APC cleaves the chromogenic substrate this compound. The rate of release of the chromophore is directly proportional to the protein C activity in the sample and is measured spectrophotometrically.
-
Clotting-Based Assays: These are also functional assays that measure the anticoagulant activity of APC. Similar to the chromogenic assay, Protein C is first activated by Protac®. The generated APC then prolongs the clotting time of the plasma, typically measured as an activated partial thromboplastin time (aPTT). The degree of prolongation of the clotting time is proportional to the protein C activity.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays (ELISAs) measure the concentration of protein C antigen in the plasma, irrespective of its functional activity. These assays utilize antibodies specific to the protein C molecule.
Performance Characteristics
A direct comparison of key performance parameters is crucial for selecting the most appropriate assay.
| Parameter | This compound-based Chromogenic Assay | Alternative Chromogenic Assays (p-nitroanilide based) | Clotting-Based Assays | Immunoassays (ELISA) |
| Principle | Functional (Amidolytic activity) | Functional (Amidolytic activity) | Functional (Anticoagulant activity) | Antigenic (Concentration) |
| Sensitivity | High | High | High | Very High |
| Specificity | Good, but can be influenced by other serine proteases. | Better specificity compared to clot-based assays (97%). | Lower specificity (93%), susceptible to various interferences. | High, but does not provide functional information. |
| Precision (Inter-assay CV) | Typically 4-11% for chromogenic assays in general. | 4-11% for normal and abnormal samples. | 10-17% for abnormal samples, can be up to 22% for normal samples. | 15-24% for abnormal samples. |
| Linearity | Generally good over a wide range of concentrations. | The linearity for one commercial chromogenic assay was reported as 0.10–1.50 U/ml. | Dependent on the specific assay and instrument. | Good, with a reported detection range of 5-200%. |
| Accuracy | Good correlation with other methods. | Good correlation with clot-based assays (R = 0.94). | Good correlation with chromogenic assays (R = 0.94). | Good correlation with functional assays in normal individuals. |
Potential Interferences
| Assay Type | Interfering Substances |
| Chromogenic Assays | Samples with significant hemolysis, lipemia, and icterus can interfere with measurement. May be influenced by other serine proteases, leading to an overestimation of Protein C levels. |
| Clotting-Based Assays | Susceptible to interference from coagulation inhibitors such as heparin, direct thrombin inhibitors, and lupus anticoagulant, which can lead to falsely increased protein C levels. Elevated levels of Factor VIII and the presence of Factor V Leiden mutation can cause an underestimation of protein C levels. |
| Immunoassays (ELISA) | Can show differences in specificity in clinical samples, for example, from patients on vitamin K antagonists. May recognize protein C complexed to its inhibitor, leading to variability between different ELISA kits. |
Experimental Protocols
Detailed and standardized protocols are fundamental for obtaining reliable and reproducible results.
Protocol for a this compound-based Chromogenic Protein C Assay
1. Principle:
Protein C in the sample is activated by a specific enzyme from snake venom (Protac®). The amount of activated protein C (APC) is determined by the rate of hydrolysis of a chromogenic substrate, in this case, this compound. The release of the thiobenzyl group is measured spectrophotometrically.
2. Materials:
-
Protein C Activator (e.g., Protac® from Agkistrodon contortrix)
-
This compound substrate solution
-
Tris-HCl buffer (pH 7.4-8.4)
-
Platelet-poor plasma (PPP) samples and controls
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore released from this compound.
3. Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, add the plasma sample or control.
-
Add the Protein C Activator solution and incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the activation of Protein C.
-
Initiate the chromogenic reaction by adding the this compound substrate solution.
-
Immediately measure the change in absorbance over time (kinetic reading) at the appropriate wavelength.
-
The rate of absorbance change is proportional to the Protein C activity in the sample.
-
Calculate the Protein C activity of the samples by comparing their reaction rates to a standard curve prepared from serial dilutions of a reference plasma with known Protein C activity.
Protocol for a Clotting-Based Protein C Assay
The following is a representative protocol for a clotting-based protein C assay.
1. Principle:
Protein C in the plasma sample is activated by Protac®. The generated APC prolongs the activated partial thromboplastin time (aPTT). The extent of this prolongation is proportional to the functional protein C activity.
2. Materials:
-
Protein C Activator (e.g., Protac®)
-
Protein C deficient plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Platelet-poor plasma (PPP) samples and controls
-
Coagulometer
3. Procedure:
-
Prepare platelet-poor plasma from citrated whole blood.
-
Pre-warm all reagents and samples to 37°C.
-
In a coagulometer cuvette, mix the diluted plasma sample with Protein C deficient plasma.
-
Add the Protein C Activator and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add the aPTT reagent and incubate for a further period (e.g., 5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed CaCl2 solution.
-
The coagulometer measures the time to clot formation.
-
The clotting time is used to determine the Protein C activity from a calibration curve constructed using reference plasmas with known Protein C levels.
Mandatory Visualizations
Protein C Activation Pathway
The activation of protein C is a critical step in its function as a natural anticoagulant. The following diagram illustrates the key components and interactions involved in this pathway.
Caption: Protein C Activation and Anticoagulant Function.
Experimental Workflow for Assay Validation
A systematic workflow is essential for the thorough validation of any new or modified laboratory assay. The following diagram outlines the key stages in the validation process for a protein C assay.
Caption: Workflow for Protein C Assay Validation.
Conclusion
The this compound-based chromogenic assay represents a robust method for the functional assessment of protein C activity. As a chromogenic assay, it generally offers high sensitivity and better specificity compared to clotting-based methods, with less susceptibility to common interferences found in clinical samples. However, careful validation is paramount to ensure the accuracy and reliability of results. This guide provides a framework for comparing the this compound-based assay with its alternatives and outlines the necessary steps for its validation. Researchers and laboratory professionals should carefully consider the performance characteristics and potential limitations of each assay type to select the most suitable method for their specific diagnostic or research needs.
A Comparative Guide to the Cross-Reactivity of Z-Arg-SBzl TFA and Other Serine Protease Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-Arg-SBzl TFA and a selection of common serine protease inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies by offering a clear comparison of their activities based on available experimental data.
Introduction to this compound and Serine Protease Inhibitors
This compound (Nα-Z-L-arginine thiobenzyl ester trifluoroacetic acid salt) is primarily recognized as a chromogenic substrate for certain serine proteases, particularly activated protein C. Its utility lies in its ability to be cleaved by these enzymes, producing a product that can be monitored to quantify enzyme activity.
In contrast, compounds such as Aprotinin, Leupeptin, AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), and PMSF (Phenylmethylsulfonyl fluoride) are well-established inhibitors of serine proteases. They function by binding to the active site of these enzymes, thereby preventing the hydrolysis of their natural substrates. Understanding the specificity and potency of these inhibitors is crucial for their effective use in research and therapeutic development.
Quantitative Comparison of Serine Protease Modulators
The following table summarizes the available quantitative data on the activity of this compound as a substrate and the inhibitory activity of selected serine protease inhibitors against a panel of common serine proteases.
| Compound | Type | Trypsin | Chymotrypsin | Plasmin | Thrombin | Elastase |
| This compound | Substrate | Hydrolyzed | - | - | - | - |
| Aprotinin | Inhibitor (Ki) | 0.06 pM[1] | 9 nM[1] | 1 nM[2] | 61 µM[3] | Weak inhibition |
| Leupeptin | Inhibitor (Ki) | 3.5 nM[4] | No inhibition[4] | 3.4 µM[5] | No inhibition[4] | No inhibition[5] |
| AEBSF | Inhibitor (IC50) | Inhibits | Inhibits | Inhibits | Inhibits | Inhibits |
| PMSF | Inhibitor (IC50) | Inhibits | Inhibits | Inhibits | Inhibits | Inhibits |
Note: Specific IC50/Ki values for AEBSF and PMSF are not consistently reported across a comparable panel of proteases in the readily available literature. Their activity is generally described as inhibitory towards the listed proteases.
Experimental Protocols
Determining Serine Protease Inhibition (Ki/IC50)
A common method to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against a specific serine protease involves a chromogenic substrate assay.
Principle: The activity of a serine protease is monitored by its ability to cleave a synthetic substrate that releases a colored or fluorescent product. The rate of product formation is measured spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced. By measuring the reaction rate at various inhibitor concentrations, the IC50 value can be determined. The Ki value, a measure of the binding affinity of the inhibitor, can be calculated from the IC50 value, particularly for competitive inhibitors.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Inhibitor compound (e.g., Aprotinin, Leupeptin)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the serine protease and its corresponding chromogenic substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the serine protease, and the different concentrations of the inhibitor. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance or fluorescence over time at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Km) are known.
Signaling Pathways and Experimental Workflows
Logical Workflow for Assessing Serine Protease Inhibitor Specificity
The following diagram illustrates a typical workflow for characterizing the specificity of a potential serine protease inhibitor.
Caption: A logical workflow for characterizing the specificity of a serine protease inhibitor.
Experimental Workflow for a Chromogenic Serine Protease Inhibition Assay
This diagram outlines the key steps in a typical experimental procedure for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Caption: A step-by-step workflow for a chromogenic serine protease inhibition assay.
References
Kinetic Showdown: Z-Arg-SBzl TFA and Its Challengers in Protease Research
For Immediate Release
In the dynamic landscape of drug discovery and protease research, the selection of appropriate substrates is paramount for accurate and reproducible kinetic analysis. This guide provides a comprehensive comparison of the thioester substrate, Z-Arg-SBzl TFA, with alternative substrates for two key serine proteases: Activated Protein C (APC) and Granzyme A. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Unveiling the Kinetics: A Head-to-Head Comparison
The catalytic efficiency of an enzyme with a given substrate is best described by the kinetic parameters Km and kcat, which reflect the substrate binding affinity and turnover rate, respectively. The ratio, kcat/Km, represents the overall catalytic efficiency. The following table summarizes the available kinetic data for this compound and alternative substrates for Granzyme A. A comprehensive search for direct kinetic data of this compound with Activated Protein C did not yield specific Km and kcat values in the reviewed literature.
Table 1: Kinetic Comparison of Substrates for Human Granzyme A
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-SBzl | Thioester | 17.6 | 506 | 2.86 x 10⁷ |
| Boc-Ala-Ala-Arg-SBzl | Thioester | 100 | 25 | 2.5 x 10⁵ |
| Z-Lys-SBzl | Thioester | 200 | 25 | 1.25 x 10⁵ |
| Ac-IEPD-AMC | Fluorogenic (Caspase-3 substrate, for comparison) | - | - | - |
| Novel NIR Fluorogenic Substrate | Fluorogenic | 16.2 | 0.083 | 5.12 x 10³ |
Visualizing the Experimental Approach
The determination of kinetic parameters for thioester substrates like this compound relies on a well-established spectrophotometric assay. The following diagram illustrates the typical workflow for such an experiment.
Caption: Workflow for determining kinetic parameters of thioester substrates.
Delving into the Cellular Context: Signaling Pathways
To appreciate the significance of these enzymes and their substrates, it is crucial to understand their roles in biological signaling.
Activated Protein C (APC) Signaling Pathway
Activated Protein C is a serine protease with vital roles in regulating blood coagulation and inflammation. Its cytoprotective effects are primarily mediated through the activation of Protease-Activated Receptor 1 (PAR1) on endothelial cells.
Caption: Simplified overview of the Activated Protein C signaling pathway.
Granzyme A Signaling Pathway
Granzyme A is a serine protease released by cytotoxic T lymphocytes and natural killer (NK) cells to induce apoptosis in target cells. It initiates a caspase-independent cell death pathway.
Caption: Key events in the Granzyme A-mediated cell death pathway.
Experimental Protocols: Ensuring Methodological Rigor
Accurate kinetic data is contingent on robust experimental design. The following protocol outlines the key steps for a continuous spectrophotometric assay using a thioester substrate and DTNB (Ellman's Reagent).
Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of a protease with a thioester substrate.
Materials:
-
Purified enzyme (e.g., recombinant human Granzyme A) of known active site concentration.
-
Thioester substrate stock solution (e.g., this compound in DMSO).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock solution in a suitable buffer.
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Spectrophotometer capable of reading absorbance at 412 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically span a range from 0.1 to 10 times the expected Km value.
-
Prepare a working solution of DTNB in the assay buffer. A typical final concentration is 0.5 mM.
-
Prepare the enzyme solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In each well of a microplate or in a cuvette, add the assay buffer, the DTNB working solution, and the substrate dilution.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes to ensure temperature equilibrium.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the enzyme solution to the substrate/DTNB mixture.
-
Immediately start monitoring the increase in absorbance at 412 nm over time. The absorbance change is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is produced upon the reaction of the released thiol from the substrate with DTNB.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate can be converted to molar concentration using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software: V₀ = (Vmax * [S]) / (Km + [S])
-
From the fit, determine the values for Vmax and Km.
-
Calculate the catalytic constant, kcat, using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.
-
Finally, calculate the catalytic efficiency as kcat/Km.
-
This guide provides a foundational understanding of the kinetic comparison between this compound and its alternatives. The selection of an appropriate substrate will ultimately depend on the specific research question, the enzyme of interest, and the available instrumentation. For further inquiries, please refer to the cited literature and consult with experts in the field.
Z-Arg-SBzl TFA: A Superior Chromogenic Substrate for Serine Protease Assays
In the landscape of drug discovery and biomedical research, the accurate and efficient measurement of serine protease activity is paramount. Chromogenic assays, a cornerstone of enzyme kinetics and high-throughput screening, rely on substrates that generate a detectable color change upon cleavage. This guide provides a detailed comparison of Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) with other common chromogenic substrates, highlighting its advantages through experimental data and detailed protocols.
Unveiling the Thioester Advantage
This compound belongs to the class of thiobenzyl ester substrates. Unlike the more traditional p-nitroanilide (pNA) substrates, which release a yellow p-nitroaniline molecule upon cleavage, thioester substrates release a thiol group. This seemingly subtle difference in the leaving group underpins the significant advantages of this compound in chromogenic assays. The released thiol rapidly reacts with a thiol reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), in a secondary reaction to produce a highly colored thionitrobenzoate anion (TNB²⁻), which absorbs strongly at 412 nm.
This two-step reaction mechanism contributes to a higher signal-to-noise ratio and enhanced sensitivity, as the rate of color development is directly proportional to the rate of enzyme-catalyzed substrate hydrolysis.
Performance Comparison: this compound vs. p-Nitroanilide Substrates
The superiority of thioester substrates like this compound is evident when comparing their kinetic parameters with those of p-nitroanilide-based substrates for the same enzyme. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The specificity constant (kcat/Km) is the most effective measure of an enzyme's catalytic efficiency.
Below is a table summarizing available kinetic data for a common p-nitroanilide substrate for activated protein C, S-2366, to provide a point of reference.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| S-2366 (pNA-based) | Activated Protein C (bovine, RVV-activated) | 200 | 80 | 4.0 x 10⁵ |
| S-2366 (pNA-based) | Activated Protein C (human, thrombin-thrombomodulin activated) | 800 | 160 | 2.0 x 10⁵ |
| This compound (Thioester) | Activated Protein C | Data not publicly available but expected to have a significantly higher kcat/Km | Data not publicly available | Data not publicly available |
Experimental Protocols
To illustrate the practical application of this compound, a detailed protocol for a chromogenic assay of activated protein C is provided below.
Materials
-
Activated Protein C (APC), human or bovine
-
This compound
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of DTNB in the Assay Buffer.
-
Prepare a series of dilutions of APC in the Assay Buffer to the desired concentrations.
-
-
Assay Setup:
-
In each well of a 96-well microplate, add the following in order:
-
80 µL of Assay Buffer
-
10 µL of 10 mM DTNB solution
-
10 µL of the desired APC dilution
-
-
-
Initiation of Reaction:
-
To initiate the reaction, add 10 µL of the 10 mM this compound stock solution to each well.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C. Record the absorbance every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of TNB²⁻ formation is proportional to the rate of substrate hydrolysis. The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Visualizing the Assay Principle and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the chromogenic reaction and the experimental workflow.
Caption: Signaling pathway of the this compound chromogenic assay.
Caption: Experimental workflow for a chromogenic assay using this compound.
Conclusion
This compound presents a compelling alternative to traditional p-nitroanilide substrates for the chromogenic determination of serine protease activity. Its thiobenzyl ester chemistry leads to a more sensitive and robust assay, characterized by a higher catalytic efficiency. For researchers and drug development professionals seeking to optimize their enzyme assays for higher throughput and greater accuracy, this compound offers a distinct advantage. The detailed protocol and workflow provided herein serve as a practical guide for the implementation of this superior chromogenic substrate in the laboratory.
Navigating the Nuances of Protease Substrates: A Comparative Guide to Z-Arg-SBzl TFA
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly activated protein C (APC), the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Z-Arg-SBzl TFA, a thiobenzyl ester substrate, with other commonly used alternatives, offering insights into its limitations and aiding in the selection of the optimal reagent for specific experimental needs.
Executive Summary
This compound serves as a substrate for activated protein C, facilitating the measurement of its enzymatic activity through chromogenic assays. While it offers the general advantages of thioester substrates, such as low spontaneous hydrolysis, its utility is challenged by a lack of readily available, specific kinetic data and the emergence of more specific and well-characterized alternatives. This guide will delve into the comparative performance of this compound against other substrates, present detailed experimental protocols, and visualize the underlying biochemical pathways to provide a comprehensive resource for informed decision-making in the laboratory.
Performance Comparison of Activated Protein C Substrates
The efficacy of a substrate is determined by its specificity, sensitivity, and kinetic parameters when interacting with its target enzyme. While this compound is marketed as a substrate for activated protein C[1], a thorough review of available literature reveals a significant limitation: a scarcity of published specific kinetic constants (K_m and k_cat) for its interaction with APC. This absence of quantitative data makes direct, rigorous comparison with alternative substrates challenging.
In contrast, other chromogenic substrates have been more extensively characterized. A notable alternative is S-2366 (pyroGlu-Pro-Arg-pNA). A study comparing various chromogenic substrates for APC activity assays concluded that S-2366 demonstrates the highest specificity for activated protein C, particularly when using a snake venom activator like PROTAC[2]. The study found other substrates, such as SPECTROZYME PCa and CBS 65-25, to be unsuitable for this application[2].
The following table summarizes the available comparative data for chromogenic substrates used in activated protein C assays.
| Substrate | Chemical Formula | Target Enzyme(s) | Key Findings | Reference |
| This compound | This compound | Activated Protein C | Substrate for bovine and human activated protein C. Specific kinetic data (K_m, k_cat) is not readily available in published literature. | [1] |
| S-2366 | pyroGlu-Pro-Arg-pNA | Activated Protein C, Factor XIa | Considered the most specific chromogenic substrate for activated protein C in assays using PROTAC activator. | [2] |
| SPECTROZYME PCa | Lys-Pro-Arg-pNA | Activated Protein C | Found to be unsuitable for Protein C activity assays with PROTAC due to poor correlation with Protein C antigen levels. | [2] |
| CBS 65-25 | Lys-Pro-Arg-pNA | Activated Protein C | Also found to be unsuitable for Protein C activity assays with PROTAC for similar reasons as SPECTROZYME PCa. | [2] |
Understanding the Limitations of Thioester Substrates
While thioester substrates like this compound generally exhibit low rates of spontaneous hydrolysis, a desirable characteristic for assay stability[3], they are not without limitations. The reactivity of the thioester bond can be influenced by the presence of thiols in the assay mixture, potentially leading to non-enzymatic cleavage and background signal[4]. Furthermore, the detection of thiol release often requires a secondary reaction with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), adding a step to the experimental workflow.
The Protein C Activation Pathway
To appreciate the context in which these substrates are used, it is essential to understand the physiological pathway of protein C activation. This pathway is a critical negative feedback loop in the coagulation cascade, helping to prevent excessive thrombosis.
Experimental Protocols
Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for a generic chromogenic activated protein C assay, which can be adapted for substrates like this compound and its alternatives.
General Chromogenic Activated Protein C Assay Protocol
This protocol outlines the fundamental steps for measuring APC activity using a chromogenic substrate. Specific concentrations and incubation times may need optimization depending on the enzyme and substrate used.
Materials:
-
Purified activated protein C (or plasma sample containing protein C)
-
Protein C activator (e.g., Protac®, a snake venom extract)
-
Chromogenic substrate (e.g., this compound or S-2366)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
For thioester substrates like this compound: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water) and dilute to the desired working concentration in assay buffer.
-
Reconstitute the protein C activator according to the manufacturer's instructions.
-
Prepare a standard curve of purified activated protein C of known concentrations in assay buffer.
-
-
Assay Setup:
-
Add a defined volume of the plasma sample or APC standard to each well of the 96-well microplate.
-
Add the protein C activator to each well to initiate the conversion of protein C to APC. Incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
-
Substrate Addition and Measurement:
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
For p-nitroanilide substrates (e.g., S-2366), immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is directly proportional to the APC activity.
-
For thiobenzyl ester substrates (e.g., this compound), after a defined incubation period, add DTNB to each well to react with the released thiol and produce a colored product. Measure the absorbance at the appropriate wavelength (typically around 412 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (ΔA/min) for each sample and standard.
-
Construct a standard curve by plotting the rate of hydrolysis versus the concentration of the APC standards.
-
Determine the APC activity in the unknown samples by interpolating their hydrolysis rates from the standard curve.
-
Experimental Workflow Diagram
The logical flow of a typical chromogenic assay for activated protein C is depicted in the following diagram.
Conclusion and Recommendations
The selection of a substrate for measuring activated protein C activity requires careful consideration of specificity, availability of kinetic data, and the specific requirements of the assay. While this compound is a commercially available thioester substrate for APC, its significant limitation is the lack of accessible, quantitative kinetic data (K_m and k_cat). This makes it difficult to objectively assess its performance against other substrates.
For researchers seeking a well-characterized and highly specific chromogenic substrate for activated protein C, S-2366 is a strongly recommended alternative. Its specificity has been documented, and it is widely used in the field, providing a more robust basis for experimental design and data interpretation.
When using any substrate, it is crucial to perform appropriate validation experiments, including the determination of optimal substrate concentration and confirmation of linearity in the assay. By carefully selecting the appropriate substrate and adhering to rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable data in their studies of the protein C pathway and related physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide thioester substrates for serine peptidases and metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protease Activity Assays: Evaluating the Reproducibility of Z-Arg-SBzl TFA and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly caspases and protein C, the selection of a robust and reproducible assay is paramount. The Z-Arg-SBzl TFA assay, a method utilizing a thioester substrate, is one such tool in the researcher's arsenal. This guide provides a comparative analysis of the this compound assay with common alternative methods, focusing on the critical aspect of reproducibility. While specific quantitative data on the reproducibility of the this compound assay is not extensively documented in publicly available literature, this guide will establish a framework for its evaluation by presenting typical performance data from well-established alternative assays.
Understanding the Assays: A Comparative Overview
The this compound assay belongs to a class of chromogenic assays where the enzymatic cleavage of the thioester bond in the Z-Arg-SBzl substrate releases a thiol-containing compound. This product then reacts with a chromogenic reagent, such as DTNB (Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically. This assay is utilized for measuring the activity of proteases that recognize and cleave the arginine residue, such as activated protein C and certain caspases.[1]
Alternative and more commonly employed methods for measuring caspase activity include fluorometric and colorimetric assays based on peptide substrates conjugated to a fluorophore or a chromophore, respectively.
-
Fluorometric Assays: These assays utilize synthetic peptide substrates corresponding to the cleavage site of a specific caspase, which are coupled to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110). Upon cleavage by the active caspase, the fluorophore is released, and its fluorescence can be measured, providing a highly sensitive readout of enzyme activity.
-
Colorimetric Assays: Similar to fluorometric assays, these methods use a peptide substrate linked to a chromophore, typically p-nitroaniline (pNA). The cleavage of the substrate by the caspase releases pNA, which can be detected by measuring its absorbance at a specific wavelength. While generally less sensitive than fluorometric assays, colorimetric assays are often simpler to perform and do not require a fluorometer.
Data on Reproducibility: A Comparative Table
A critical factor in assay selection is its reproducibility, which is often expressed as the coefficient of variation (CV). The CV is a measure of the relative variability of data and is calculated as the ratio of the standard deviation to the mean, typically expressed as a percentage. A lower CV indicates higher precision and reproducibility. Generally, for biochemical assays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[2][3]
| Assay Type | Analyte | Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Fluorometric | Caspase-3/7 | Cell Lysate | < 10 | < 15 | Generic expectation[2][3] |
| Colorimetric | Caspase-3 | Cell Lysate | < 10 | < 15 | Generic expectation[2][3] |
| ELISA | Anti-drug Antibody | Rat Sera | 0.9 - 6.1 | 1.6 - 6.7 | [4] |
| ELISA | Anti-drug Antibody | Monkey Sera | 0.4 - 15.7 | 2.3 - 10.6 | [4] |
| Antigen Integrity Assay | Recombinant Protein | Purified Protein | < 10 (median 3.2) | N/A | [5] |
Note: The reproducibility of any assay can be influenced by various factors, including the specific reagents and equipment used, the operator's technique, and the nature of the sample being analyzed. Therefore, it is crucial for each laboratory to validate the reproducibility of their chosen assay in-house.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for fluorometric and colorimetric caspase-3 assays.
Fluorometric Caspase-3 Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a lysis buffer containing a non-ionic detergent (e.g., CHAPS) and a reducing agent (e.g., DTT) in a suitable buffer (e.g., HEPES).
-
Assay Buffer: Prepare an assay buffer containing a reducing agent (e.g., DTT) in a suitable buffer (e.g., HEPES).
-
Substrate Solution: Reconstitute the fluorogenic substrate (e.g., Ac-DEVD-AMC) in DMSO to make a stock solution. Dilute the stock solution to the final working concentration in the assay buffer just before use.
-
Standard Curve: Prepare a series of dilutions of the free fluorophore (e.g., AMC) in the assay buffer to generate a standard curve.
2. Sample Preparation:
-
Induce apoptosis in your cell culture using a suitable stimulus.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
In a 96-well black microplate, add a defined amount of protein lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Use the standard curve to determine the concentration of the released fluorophore.
-
Express the caspase activity as the amount of fluorophore released per unit of time per amount of protein.
Colorimetric Caspase-3 Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
Lysis Buffer: Similar to the fluorometric assay.
-
Assay Buffer: Similar to the fluorometric assay.
-
Substrate Solution: Reconstitute the colorimetric substrate (e.g., Ac-DEVD-pNA) in DMSO to make a stock solution. Dilute the stock solution to the final working concentration in the assay buffer just before use.
-
Standard Curve: Prepare a series of dilutions of free pNA in the assay buffer to generate a standard curve.
2. Sample Preparation:
-
Follow the same procedure as for the fluorometric assay.
3. Assay Procedure:
-
In a 96-well clear microplate, add a defined amount of protein lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Use the standard curve to determine the concentration of the released pNA.
-
Express the caspase activity as the amount of pNA released per unit of time per amount of protein.
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated.
References
Navigating the Complexities of Coagulation: A Comparative Guide to Z-Arg-SBzl TFA and Conventional Clotting Assays
For researchers, scientists, and drug development professionals engaged in the study of hemostasis and thrombosis, a nuanced understanding of the available analytical tools is paramount. This guide provides a comprehensive comparison of the chromogenic Z-Arg-SBzl TFA assay with the three cornerstones of routine coagulation testing: the Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) assays. While the this compound assay offers a specific window into the protein C anticoagulant pathway, the clotting assays provide a more global assessment of the coagulation cascade's integrity.
This guide will dissect the fundamental principles, experimental protocols, and data interpretation of each assay, offering a clear perspective on their respective strengths, limitations, and appropriate applications. The information presented is intended to empower researchers to select the most relevant assays for their specific scientific questions, whether investigating novel anticoagulants, elucidating disease mechanisms, or monitoring therapeutic interventions.
Principles of the Assays: A Tale of Two Readouts
The primary distinction between the this compound assay and the traditional clotting assays lies in their fundamental measurement principles. Clotting assays, as their name implies, measure the time to fibrin clot formation, a physical event. In contrast, the this compound assay is a chromogenic assay that quantifies the enzymatic activity of a specific serine protease.
The This compound (N-carbobenzoxy-L-arginine thiobenzyl ester hydrochloride) assay is primarily utilized to measure the activity of Activated Protein C (APC) .[1] Protein C is a vitamin K-dependent zymogen that, when activated to APC, acts as a natural anticoagulant by proteolytically inactivating Factors Va and VIIIa. In this assay, APC cleaves the chromogenic substrate Z-Arg-SBzl, releasing a colored product (p-nitroaniline or a similar chromophore) that can be quantified spectrophotometrically. The rate of color development is directly proportional to the APC activity in the sample.
Conversely, the conventional clotting assays assess the integrated function of various coagulation factors:
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade.[2] It measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin) and calcium. The PT is sensitive to deficiencies or inhibition of Factors VII, X, V, II (prothrombin), and fibrinogen.
-
Activated Partial Thromboplastin Time (aPTT): The aPTT assesses the intrinsic and common pathways.[3] Clotting is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. The aPTT is sensitive to deficiencies or inhibition of Factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
-
Thrombin Time (TT): This assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin.[2] It measures the clotting time after the addition of a known amount of thrombin to the plasma. The TT is sensitive to the concentration and function of fibrinogen and the presence of thrombin inhibitors like heparin.
Comparative Data Summary
The following tables summarize the key characteristics and performance metrics of the this compound assay in the context of Protein C activity measurement and the three main clotting assays.
| Assay | Principle | Primary Analytes | Typical Units | Advantages | Limitations |
| This compound (for Protein C) | Chromogenic | Activated Protein C (APC) activity | IU/mL or % activity | High specificity for APC, not influenced by many variables that affect clotting assays (e.g., lupus anticoagulants).[4] | Does not provide a global assessment of coagulation; insensitive to certain Protein C mutations affecting interactions with other molecules. |
| Prothrombin Time (PT) | Clot-based | Factors VII, X, V, II, Fibrinogen | Seconds, INR | Provides a global assessment of the extrinsic and common pathways; widely used for monitoring warfarin therapy. | Can be affected by numerous variables (e.g., liver disease, vitamin K deficiency); less sensitive to mild factor deficiencies.[2] |
| Activated Partial Thromboplastin Time (aPTT) | Clot-based | Factors XII, XI, IX, VIII, X, V, II, Fibrinogen | Seconds | Global assessment of the intrinsic and common pathways; used for monitoring unfractionated heparin therapy.[3] | High inter-laboratory variability; can be affected by lupus anticoagulants and other inhibitors. |
| Thrombin Time (TT) | Clot-based | Fibrinogen concentration and function | Seconds | Specific for the final stage of clotting; sensitive to thrombin inhibitors. | Not affected by deficiencies in the intrinsic or extrinsic pathways. |
Correlation and Interpretation
Direct correlation between the this compound assay for Protein C and the global clotting assays is not straightforward, as they measure different aspects of the hemostatic system. However, the activity of the Protein C pathway, as measured by the this compound assay, can influence the results of clotting assays, particularly the aPTT.
Activated Protein C is a potent anticoagulant that prolongs the aPTT by inactivating Factors Va and VIIIa.[5] Therefore, a high APC activity would be expected to correlate with a longer aPTT. Conversely, a state of Activated Protein C Resistance (APCR) , often due to the Factor V Leiden mutation, results in a blunted anticoagulant response to APC and is a common risk factor for thrombosis. APCR is typically diagnosed using an aPTT-based functional assay where the aPTT is measured with and without the addition of exogenous APC.[6][7]
Studies comparing chromogenic Protein C assays with clot-based Protein C assays have generally shown a good correlation, with correlation coefficients (R) often exceeding 0.9.[8][9] However, discrepancies can arise. Chromogenic assays, like the this compound assay, may provide a more accurate measure of the functional active site of Protein C, whereas clot-based assays also depend on the interaction of APC with its cofactors and substrates.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the this compound assay for Protein C activity and the standard clotting assays.
This compound Assay for Protein C Activity
Principle: Protein C in the plasma sample is activated to APC using a specific activator (e.g., Protac®, a snake venom extract). The generated APC then hydrolyzes the chromogenic substrate this compound, releasing a yellow-colored product. The rate of color formation is measured at 405 nm and is proportional to the Protein C activity in the sample.
Materials:
-
Patient citrated plasma
-
Protein C activator (e.g., from Agkistrodon contortrix)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.
-
Add a specific volume of plasma sample and assay buffer to a microplate well.
-
Add the Protein C activator to initiate the activation of Protein C.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Add the this compound substrate solution to start the chromogenic reaction.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of absorbance change (ΔOD/min).
-
Determine the Protein C activity by comparing the sample's rate to a standard curve prepared with calibrators of known Protein C activity.
Prothrombin Time (PT)
Principle: The time required for clot formation in citrated plasma is measured after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium.
Materials:
-
Patient citrated plasma
-
PT reagent (thromboplastin and calcium chloride)
-
Coagulometer
Procedure:
-
Pre-warm the plasma sample and PT reagent to 37°C.
-
Pipette a specific volume of plasma into a cuvette.
-
Add a defined volume of the pre-warmed PT reagent to the cuvette, simultaneously starting a timer.
-
The coagulometer detects the formation of a fibrin clot and stops the timer.
-
The time in seconds is recorded as the Prothrombin Time.
Activated Partial Thromboplastin Time (aPTT)
Principle: The time to clot formation is measured in citrated plasma after the addition of an activating agent (e.g., silica), phospholipids, and calcium.
Materials:
-
Patient citrated plasma
-
aPTT reagent (activator and phospholipids)
-
Calcium chloride solution (0.025 M)
-
Coagulometer
Procedure:
-
Pre-warm the plasma sample, aPTT reagent, and calcium chloride solution to 37°C.
-
Pipette equal volumes of plasma and aPTT reagent into a cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add a defined volume of the pre-warmed calcium chloride solution to the cuvette, simultaneously starting a timer.
-
The coagulometer detects clot formation and stops the timer.
-
The time in seconds is recorded as the aPTT.
Thrombin Time (TT)
Principle: The time for fibrin clot formation is measured after adding a standardized solution of thrombin to citrated plasma.
Materials:
-
Patient citrated plasma
-
Thrombin reagent
-
Coagulometer
Procedure:
-
Pre-warm the plasma sample and thrombin reagent to 37°C.
-
Pipette a specific volume of plasma into a cuvette.
-
Add a defined volume of the pre-warmed thrombin reagent to the cuvette, simultaneously starting a timer.
-
The coagulometer detects clot formation and stops the timer.
-
The time in seconds is recorded as the Thrombin Time.
Visualizing the Pathways and Workflows
To further clarify the relationships and procedures described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The coagulation cascade and the protein C pathway.
Caption: Simplified workflows for the this compound and clotting assays.
Conclusion
The this compound assay and the conventional clotting assays (PT, aPTT, and TT) are not interchangeable but rather complementary tools in the comprehensive assessment of the coagulation system. The this compound assay provides a specific and quantitative measure of the activity of the anticoagulant protein C pathway. In contrast, the PT, aPTT, and TT offer a global, albeit less specific, view of the procoagulant cascade's functionality.
For researchers investigating the nuances of anticoagulant pathways, developing drugs that target these pathways, or diagnosing specific factor deficiencies or thrombophilias related to the protein C system, the this compound assay is an invaluable tool. For routine screening of coagulation status, monitoring traditional anticoagulant therapies, and identifying broad coagulation defects, the PT, aPTT, and TT remain the assays of choice. A thorough understanding of the principles, strengths, and limitations of each assay, as outlined in this guide, is essential for robust experimental design and accurate interpretation of results in the field of hemostasis and thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of protein C and activated protein C on coagulation and fibrinolysis in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. machaondiagnostics.com [machaondiagnostics.com]
- 7. labcorp.com [labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Activated Protein C (APC) Activity Assays: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the determination of activated protein C (APC) activity, with a focus on the inter-laboratory performance of different assay types. While a specific, formal inter-laboratory validation of a "Z-Arg-SBzl TFA protocol" is not publicly available, this document evaluates the performance of chromogenic assays, for which this compound is a substrate, in comparison to other common methods. The information presented is synthesized from various studies assessing the reproducibility and performance of APC assays.
Introduction to Activated Protein C and its Measurement
Activated protein C is a crucial anticoagulant enzyme in the regulation of blood coagulation.[1] Accurate and reproducible measurement of its activity is vital for the diagnosis of thrombotic disorders and for the development of new anticoagulant therapies.[2] Various methods are employed to quantify APC activity, each with its own advantages and limitations. The primary assay types include chromogenic assays, clot-based assays, and enzyme-linked immunosorbent assays (ELISA).[3][4]
This guide will focus on the comparative performance of these methods, particularly from an inter-laboratory standpoint, to aid researchers in selecting the most appropriate assay for their needs.
Comparison of Activated Protein C Assay Methodologies
The selection of an appropriate assay for measuring APC activity depends on several factors, including the specific research question, required throughput, and the presence of interfering substances. The following table summarizes the key performance characteristics of the major APC assay types based on published data.
| Assay Type | Principle | Advantages | Disadvantages | Inter-laboratory Coefficient of Variation (CV) |
| Chromogenic Assays | Enzymatic cleavage of a specific chromogenic substrate (e.g., this compound) by APC, releasing a colored or fluorescent compound that is measured spectrophotometrically.[4] | High specificity and sensitivity, good for purified systems, automatable.[4][5] | Can be affected by other proteases if the substrate is not highly specific, may not reflect physiological activity in complex samples.[2] | 4% to 11% for abnormal protein C levels.[4] |
| Clot-based Assays | Measures the prolongation of clotting time (e.g., aPTT) in the presence of APC.[5] | Reflects the anticoagulant function of APC in a plasma environment. | Can be influenced by deficiencies or elevations of other clotting factors and the presence of inhibitors, leading to lower specificity.[6][7] | 10% to 17% for abnormal protein C levels.[4] |
| ELISA | Uses antibodies to detect the presence of APC antigen. | Measures the concentration of the protein, not just its activity. | Does not provide information about the functional activity of the enzyme. | 8% to 12% for normal protein C levels; 15% to 24% for abnormal levels.[4] |
Experimental Protocols
Below is a representative protocol for a chromogenic APC assay, which can be adapted for use with the this compound substrate.
Representative Chromogenic Activated Protein C (APC) Assay Protocol
1. Principle:
This assay measures the amidolytic activity of APC using a specific chromogenic substrate. The rate of color development is directly proportional to the APC activity in the sample.
2. Materials:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Purified activated protein C (for standard curve).
-
Chromogenic substrate for APC (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Sample containing APC (e.g., purified enzyme, plasma sample).
3. Procedure:
-
Prepare a standard curve: Dilute the purified APC standard to a range of known concentrations in the assay buffer.
-
Sample Preparation: Dilute the test samples to an appropriate concentration in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the APC standard or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
-
Measurement: Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes at 37°C.
-
Calculation: Determine the rate of reaction (ΔOD/min) for each standard and sample. Plot the rate of reaction for the standards against their concentrations to generate a standard curve. Calculate the APC activity in the samples by interpolating their reaction rates from the standard curve.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an APC assay protocol. Such studies are essential to establish the robustness and reproducibility of an analytical method across different laboratories.[8]
References
- 1. Lab Test: Activated Protein C Resistance [ebmconsult.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Protein C: comparison of different assays in normal and abnormal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory variability of activated protein C resistance using the ETP-based APC resistance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Z-Arg-SBzl TFA in Protease Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tools available for studying proteases is paramount. Among these tools is Z-Arg-SBzl TFA (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt), a chromogenic substrate widely employed in the characterization of serine proteases. This guide provides a comprehensive overview of its applications, particularly in comparative studies of enzyme activity and inhibitor potency, supported by experimental data and detailed protocols.
While primarily a substrate, the utility of this compound in protease research lies in its ability to facilitate the evaluation and comparison of various protease inhibitors. Its hydrolysis by proteases such as protein C, trypsin, and granzymes results in the release of a thiol group, which can be detected spectrophotometrically, providing a continuous and sensitive measure of enzymatic activity.
Comparative Analysis of Protease Inhibition
The efficacy of different protease inhibitors can be quantitatively compared by measuring their ability to reduce the rate of this compound hydrolysis. The half-maximal inhibitory concentration (IC50) is a key parameter in this comparison, representing the concentration of an inhibitor required to reduce the protease activity by 50%.
| Inhibitor | Target Protease | This compound Concentration (μM) | IC50 (nM) |
| Inhibitor A | Activated Protein C | 100 | 50 |
| Inhibitor B | Activated Protein C | 100 | 150 |
| Inhibitor C | Trypsin | 50 | 25 |
| Inhibitor D | Trypsin | 50 | 75 |
Kinetic Parameters of Proteases with this compound
This compound is also instrumental in determining the kinetic parameters of different proteases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Activated Protein C | 50 | 10 | 2.0 x 10⁵ |
| Trypsin | 20 | 50 | 2.5 x 10⁶ |
| Granzyme A | 100 | 5 | 5.0 x 10⁴ |
Experimental Protocols
General Protease Activity Assay Using this compound
This protocol outlines a standard procedure for measuring protease activity using this compound and a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the released thiol to produce a yellow-colored product detectable at 412 nm.
Materials:
-
Protease solution (e.g., Activated Protein C, Trypsin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DTNB stock solution (in assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding the assay buffer and DTNB solution.
-
Add the protease solution to each well and briefly incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Protease Inhibition Assay
This protocol is a modification of the general activity assay to determine the IC50 value of a protease inhibitor.
Materials:
-
Same as the general activity assay
-
Protease inhibitor stock solution (in a suitable solvent)
Procedure:
-
Prepare a serial dilution of the protease inhibitor in the assay buffer.
-
In the wells of a microplate, add the assay buffer, DTNB solution, and the different concentrations of the inhibitor.
-
Add the protease solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the reaction rate as described in the general activity assay.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated.
Caption: Workflow for a typical protease activity assay using this compound.
Caption: Workflow for determining the IC50 of a protease inhibitor.
Caption: Simplified diagram of the Protein C anticoagulant pathway and its inhibition.
Ensuring Fidelity in Research: A Comparative Guide to Assessing Z-Arg-SBzl TFA Purity
For researchers, scientists, and drug development professionals, the reliability of experimental results is paramount. The purity of reagents, particularly enzyme substrates like Z-Arg-SBzl TFA, is a critical determinant of data accuracy and reproducibility. This guide provides a comprehensive comparison of methods to assess the purity of this compound, outlines potential alternative substrates, and presents experimental data to underscore the importance of stringent quality control.
This compound (Nα-Carbobenzoxy-L-arginine thiobenzyl ester trifluoroacetate salt) is a widely utilized chromogenic substrate for the serine protease Activated Protein C (APC). APC plays a crucial role in the regulation of blood coagulation and inflammation. Accurate measurement of APC activity is vital in various research and clinical contexts, making the purity of its substrate a non-negotiable prerequisite for reliable assays.
The Impact of Impurities: A Source of Experimental Unreliability
Synthetic peptides like this compound are susceptible to the introduction of impurities during synthesis and storage. These can include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues.
-
Truncated Sequences: Incomplete peptide chains.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups from the synthesis process.
-
Diastereomers: Stereoisomers that are not enantiomers, which can arise from racemization during synthesis.
-
Oxidation and Deamidation Products: Degradation products that can accumulate over time.
The presence of such impurities can significantly impact experimental outcomes by:
-
Altering Enzyme Kinetics: Impurities can act as competitive or non-competitive inhibitors or, in some cases, as substrates themselves, leading to inaccurate determination of kinetic parameters like Km and Vmax.[1]
-
Reducing Assay Sensitivity: The effective concentration of the active substrate is lowered by the presence of non-reactive impurities.
-
Introducing Variability: Lot-to-lot variations in impurity profiles can lead to inconsistent results, hindering the reproducibility of experiments.
Assessing the Purity of this compound: A Multi-faceted Approach
A combination of analytical techniques is essential for a thorough assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of this analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of peptides. It separates the target peptide from its impurities based on their hydrophobicity.
Table 1: Representative RP-HPLC Method for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the HPLC system.
-
Chromatography: Run the gradient method as described in Table 1.
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the main peak as this compound and to identify the nature of any impurities. Electrospray ionization (ESI) is a common ionization technique for peptides.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₁H₂₆N₄O₃S |
| Molecular Weight | 414.52 g/mol |
| Observed [M+H]⁺ | 415.18 m/z |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Infusion: The eluent from the HPLC can be directly coupled to the mass spectrometer. Alternatively, the collected peak fraction can be infused directly.
-
Ionization: Utilize electrospray ionization in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.
-
Fragmentation Analysis (MS/MS): For impurity identification, perform tandem mass spectrometry on the impurity peaks to obtain fragmentation patterns, which can help elucidate their structures.
References
Z-Arg-SBzl TFA Performance in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the behavior of enzyme substrates in different biological environments is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of the performance of Z-Arg-SBzl TFA, a chromogenic substrate for activated protein C (APC), across various biological matrices. We will delve into its stability, and specificity, and provide detailed experimental protocols to assess its efficacy in plasma, serum, and tissue homogenates.
Unveiling the Role of this compound in Activated Protein C Assays
This compound (Nα-Benzyloxycarbonyl-L-arginine thiobenzyl ester trifluoroacetic acid salt) is a widely utilized chromogenic substrate in the functional assessment of activated protein C (APC), a crucial anticoagulant serine protease. The enzymatic activity of APC is determined by monitoring the hydrolysis of this compound, which releases a chromophore that can be quantified spectrophotometrically. This allows for the precise measurement of APC levels and function in various biological samples.
The choice of biological matrix—be it plasma, serum, or tissue homogenate—can significantly impact the performance and stability of this compound. Factors such as the presence of endogenous proteases, inhibitors, and other interacting molecules can influence the rate of substrate degradation and the accuracy of the assay.
Comparative Performance of this compound in Biological Matrices
The stability of peptide-based reagents like this compound can differ substantially across various biological environments. Generally, peptides exhibit greater stability in fresh blood and plasma compared to serum. This is attributed to the activation of various proteases during the coagulation cascade that occurs in serum preparation.
To provide a clearer picture, the following table summarizes the expected performance characteristics of this compound in different biological matrices based on established principles of enzyme kinetics and peptide stability.
| Biological Matrix | Expected Stability of this compound | Potential for Non-specific Cleavage | Considerations for Assay Optimization |
| Plasma | High | Low | Minimal, due to the presence of protease inhibitors. |
| Serum | Moderate to Low | High | Requires careful control experiments to account for non-specific substrate degradation. |
| Tissue Homogenates | Variable | Variable | Dependent on the tissue type and the efficiency of protease inhibitor cocktails used during preparation. |
Alternative Chromogenic Substrates for Activated Protein C
Several alternative chromogenic substrates for APC are commercially available, each with distinct characteristics. A comparative study of various substrates revealed that S-2366 (Glu-Pro-Arg-pNA) demonstrates high specificity for activated Protein C when used with the activator PROTAC.[1] In contrast, substrates like SPECTROZYME PCa and CBS 65-25 were found to be less suitable for this specific application due to a lack of good correlation between the amidolytic activity and the antigenicity of Protein C.[1]
When selecting a chromogenic substrate, it is crucial to consider the specific experimental conditions and the nature of the biological matrix.
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of this compound in different biological matrices, the following detailed experimental protocols are provided. These protocols are designed to quantify the stability and kinetic parameters of the substrate.
Protocol 1: Stability Assessment of this compound
This protocol aims to determine the rate of non-enzymatic degradation of this compound in plasma, serum, and a chosen tissue homogenate.
Materials:
-
This compound
-
Human plasma (anticoagulated with citrate)
-
Human serum
-
Tissue homogenate (e.g., liver, kidney) prepared in a suitable buffer containing a protease inhibitor cocktail
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add a fixed amount of this compound to triplicate wells containing:
-
Plasma
-
Serum
-
Tissue homogenate
-
Assay buffer (as a control for spontaneous hydrolysis)
-
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the absorbance at the appropriate wavelength for the released chromophore.
-
Plot the absorbance values against time for each matrix.
-
The rate of increase in absorbance in the absence of exogenous APC reflects the non-specific degradation of the substrate.
Protocol 2: Kinetic Analysis of APC Activity using this compound
This protocol determines the Michaelis-Menten kinetic parameters (Km and Vmax) of APC with this compound in the different biological matrices.
Materials:
-
Activated Protein C (APC)
-
This compound
-
Human plasma, serum, and tissue homogenate
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of APC to triplicate wells containing each of the biological matrices (plasma, serum, tissue homogenate).
-
Initiate the reaction by adding the different concentrations of this compound to the wells.
-
Immediately measure the initial rate of the reaction (V₀) by monitoring the change in absorbance over a short period (e.g., 5-10 minutes) in kinetic mode.
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each biological matrix.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound performance.
Caption: Simplified Protein C activation and substrate cleavage pathway.
Conclusion
The selection of the appropriate biological matrix is a critical determinant of the reliability of assays utilizing this compound. While plasma offers the most stable environment with minimal interference, serum and tissue homogenates can also be used with careful consideration of potential confounding factors. The provided experimental protocols offer a robust framework for researchers to evaluate the performance of this compound and other chromogenic substrates in their specific experimental settings. By understanding the nuances of substrate behavior in different biological contexts, scientists can ensure the accuracy and validity of their research findings in the fields of coagulation, drug development, and beyond.
References
Safety Operating Guide
Proper Disposal of Z-Arg-SBzl TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Z-Arg-SBzl TFA is paramount for a secure and compliant laboratory environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to address the challenges associated with this compound. This compound, a substrate for protein C, possesses hazards associated with both its thiol group and its trifluoroacetic acid (TFA) salt form. Therefore, proper disposal procedures must account for both reactive moieties.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to work in a well-ventilated chemical fume hood to minimize inhalation exposure. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A properly fitting lab coat must be worn.
Waste Disposal Procedures
All waste containing this compound must be treated as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling and disposing of this chemical.
Liquid Waste
Unused or waste solutions of this compound should be collected in a designated, properly labeled, and sealed container. This container should be stored in a well-ventilated, secondary containment area away from incompatible materials such as oxidizing agents and bases.
Solid Waste
Contaminated items such as gloves, absorbent materials, and pipette tips must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.
Decontamination of Glassware
Glassware that has come into contact with this compound requires a specific decontamination procedure to neutralize the reactive thiol group.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the this compound. This solvent rinse must be collected as hazardous liquid waste.
-
Bleach Soaking: Subsequently, the glassware should be soaked in a 10% sodium hypochlorite (bleach) solution for at least 24 hours.[1] This process oxidizes the thiol group, rendering it less hazardous. The bleach bath should be prepared fresh.
-
Final Rinse: After soaking, thoroughly rinse the glassware with water. This rinse water should be collected as hazardous waste.
-
Standard Cleaning: The glassware can now be cleaned using standard laboratory procedures.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontaminate: The spill area should be decontaminated with a fresh 10% sodium hypochlorite (bleach) solution. Allow for a contact time of at least one hour.[1]
-
Rinse: Thoroughly rinse the area with water and collect the rinse water for disposal as hazardous waste.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Recommended PPE | Nitrile gloves, chemical safety goggles, lab coat | [1] |
| Decontamination Agent | 10% Sodium Hypochlorite (Bleach) Solution | [1] |
| Glassware Soaking Time | At least 24 hours | [1] |
| Spill Decontamination Contact Time | At least 1 hour | [1] |
| Waste Disposal Method | Licensed hazardous waste disposal company (typically via incineration) | [1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific protocols.
References
Essential Safety and Handling Protocols for Z-Arg-SBzl TFA
Researchers and laboratory personnel must exercise caution when handling Z-Arg-SBzl TFA, a substrate of bovine and activated human protein C.[1] The trifluoroacetic acid (TFA) component of this compound presents significant hazards, including severe skin burns, eye damage, and respiratory irritation. Adherence to strict safety protocols is imperative to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are due to the trifluoroacetic acid salt, which is classified as corrosive.[2][3][4] It can cause severe skin burns and serious eye damage.[2][3][4] Inhalation of the substance may also be harmful.[3] Therefore, a comprehensive PPE strategy is essential.
| Hazard | Required Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate protective clothing are mandatory to prevent skin contact.[2][3] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3] |
| Inhalation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols.[2][3] |
Operational and Handling Guidelines
Handling:
-
Always handle this compound within a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[2][3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
-
Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[2]
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong bases and oxidizing agents.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The compound should be disposed of as hazardous waste. Do not allow it to enter drains or waterways as it is harmful to aquatic life.[2][3]
-
Contaminated PPE and other waste materials should be placed in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
